2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Descripción
Propiedades
IUPAC Name |
2-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-5(8)3-2-4(3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULYJQYZSCSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665563 | |
| Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-30-0 | |
| Record name | 2-[(Methylamino)carbonyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Authored For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities with therapeutic potential but an unknown mechanism of action (MoA). 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid presents as such a molecule. A survey of public scientific literature and chemical databases reveals a lack of established biological targets or characterized signaling pathways for this specific compound. This guide, therefore, is not a retrospective summary of known facts but a prospective roadmap for the rigorous elucidation of its MoA. We will proceed with the foundational hypothesis that 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid possesses biological activity worthy of mechanistic investigation. This document provides a strategic and technical framework for researchers to systematically uncover its function.
Part 1: Foundational Characterization and Target Agnostic Screening
The initial phase of any MoA study is to establish a foundational understanding of the compound's biological effects without preconceived notions of its target. This involves broad-spectrum screening to identify a quantifiable and reproducible phenotypic response.
In Vitro Cytotoxicity and Phenotypic Screening
The first step is to determine the compound's effect on cell viability across a diverse panel of cell lines. This will establish a therapeutic window and may provide initial clues about its selectivity.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).
-
Cell Seeding: Plate cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in an appropriate solvent (e.g., DMSO) and then in cell culture medium.
-
Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours).
-
Viability Assay: Add a viability reagent such as resazurin or a tetrazolium-based compound (e.g., MTS, MTT) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Representative Cell Viability Data
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF7 | Breast Adenocarcinoma | 12.8 |
| HCT116 | Colon Carcinoma | 3.1 |
| U87-MG | Glioblastoma | > 100 |
Interpretation: The hypothetical data above suggests that 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid exhibits selective cytotoxicity, with higher potency against lung and colon cancer cell lines. The lack of activity in U87-MG cells provides a valuable negative control for subsequent target identification studies.
Workflow for Initial Phenotypic Screening
The following diagram illustrates the workflow for the initial characterization of the compound's biological activity.
Caption: Workflow for initial phenotypic screening and cell line selection.
Part 2: Target Identification Strategies
With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. A multi-pronged approach, combining computational and experimental methods, is most effective.
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential protein targets based on the chemical structure of the compound.
Methodology: Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify known protein targets of compounds with similar chemical structures.
-
Structure-Based Screening (Docking): If a high-resolution structure of a hypothesized target protein is available, molecular docking simulations can predict the binding affinity and pose of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid within the protein's active or allosteric sites.
Affinity-Based Target Identification
Affinity chromatography is a powerful experimental technique to isolate binding partners of a small molecule from a complex biological sample.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis: Chemically modify 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid to incorporate a linker and a reactive group for immobilization (e.g., an amine or carboxylic acid for coupling to NHS-activated beads). It is crucial to test the biological activity of the modified compound to ensure it retains its efficacy.
-
Immobilization: Covalently couple the affinity probe to agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a sensitive cell line (e.g., HCT116).
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a control, incubate the lysate with beads that have not been coupled to the probe.
-
Competitive Elution: Elute the bound proteins by incubating the beads with an excess of the free, unmodified 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. This is a critical step to distinguish specific binders from non-specific ones.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).
Target Identification Workflow
The following diagram outlines the workflow for identifying the molecular target of the compound.
Caption: Workflow for affinity-based target identification.
Part 3: Target Validation and Pathway Analysis
Once a list of candidate targets has been generated, it is essential to validate the direct interaction and to understand how this interaction leads to the observed cellular phenotype.
Direct Binding Assays
To confirm a direct interaction between the compound and a candidate protein, biophysical methods are employed.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Immobilize the purified recombinant candidate protein onto an SPR sensor chip.
-
Compound Injection: Flow different concentrations of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid over the chip surface.
-
Binding Kinetics: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.
-
Data Analysis: Determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.
Cellular Target Engagement Assays
It is crucial to demonstrate that the compound engages its target within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells from a sensitive cell line with either the vehicle control or 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Therefore, in the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control.
Pathway Analysis
With a validated target, the final step is to elucidate the downstream signaling pathways that are modulated by the compound-target interaction.
Methodology: Phosphoproteomics and Transcriptomics
-
Phosphoproteomics: Treat sensitive cells with the compound for various durations and perform quantitative mass spectrometry-based phosphoproteomics to identify changes in protein phosphorylation, providing a snapshot of the altered signaling network.
-
Transcriptomics (RNA-Seq): Analyze changes in gene expression following compound treatment to identify downstream transcriptional programs that are affected.
Target Validation and Pathway Analysis Workflow
The following diagram illustrates the workflow for validating the target and elucidating the downstream signaling pathways.
Caption: Workflow for target validation and pathway analysis.
Conclusion
The journey to elucidate the mechanism of action of a novel compound like 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a systematic and multi-faceted process. It begins with broad, unbiased phenotypic screening, progresses to rigorous target identification using a combination of computational and experimental approaches, and culminates in the validation of the target and the mapping of its downstream signaling pathways. By following the structured framework outlined in this guide, researchers can confidently navigate the complexities of MoA studies and unlock the therapeutic potential of new chemical entities.
References
For the methodologies described in this guide, the following resources provide authoritative protocols and foundational principles:
-
High-Throughput Screening: Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. [Link]
-
In Silico Target Prediction: Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Affinity-Based Proteomics: Ong, S-E., et al. (2009). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link]
-
Surface Plasmon Resonance: Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Phosphoproteomics: Humphrey, S. J., et al. (2015). Phosphoproteomics reveals widespread dynamic regulation of the insulin-signaling network. Nature Biotechnology. [Link]
An In-depth Technical Guide to the Stereoselective Synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Isomers
Abstract
The 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-membered ring allows for the precise spatial orientation of functional groups, making it an invaluable component in the design of conformationally constrained molecules with enhanced potency, selectivity, and metabolic stability.[1] This guide provides a comprehensive overview of the stereochemical landscape of this molecule and details field-proven, in-depth protocols for the synthesis of its distinct stereoisomers. We will explore diastereoselective and enantioselective strategies, including asymmetric catalysis and enzymatic resolutions, offering researchers a practical and scientifically rigorous resource for accessing these high-value chiral building blocks.
The Stereochemical Challenge: Understanding the Isomers
The target molecule possesses two adjacent stereocenters on the cyclopropane ring (C1 and C2). This gives rise to four possible stereoisomers, which can be categorized into two pairs of enantiomers based on the relative orientation of the carboxylic acid and methylcarbamoyl groups.
-
trans-Isomers : The functional groups are on opposite sides of the cyclopropane ring. This configuration is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S).
-
cis-Isomers : The functional groups are on the same side of the ring. This configuration is also chiral, existing as the (1R,2S) and (1S,2R) enantiomers. Note that for the parent dicarboxylic acid, the cis isomer is an achiral meso compound, but the presence of two different functional groups (acid vs. amide) in our target molecule renders the cis form chiral.[2]
The distinct three-dimensional arrangement of each isomer is critical, as it dictates the molecule's interaction with biological targets. Therefore, precise control over both relative (cis/trans) and absolute (R/S) stereochemistry is paramount during synthesis.
Strategic Overview of Stereoselective Synthesis
Accessing the desired stereoisomer of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid requires a carefully planned synthetic strategy. The primary approaches can be broadly classified into three categories, each with its own set of advantages and experimental considerations.
Caption: Core strategies for stereoisomer synthesis.
-
Diastereoselective Synthesis : These methods focus on controlling the cis vs. trans geometry during the formation of the cyclopropane ring, typically yielding a racemic mixture of a single diastereomer.
-
Asymmetric Synthesis : This approach aims to directly produce an enantioenriched product by using chiral catalysts, auxiliaries, or reagents during the key cyclopropanation step.
-
Resolution of Racemates : This strategy involves synthesizing a racemic mixture (either cis or trans) and then separating the enantiomers, often through enzymatic processes or the formation of separable diastereomeric salts.
Diastereoselective Synthesis of the Cyclopropane Core
The foundational step in many synthetic routes is the construction of the cyclopropane ring with predictable relative stereochemistry.
Metal-Catalyzed Cyclopropanation
The addition of a carbene or carbenoid to an alkene is a powerful and widely used method for forming cyclopropane rings.[3] The choice of metal catalyst is crucial for directing diastereoselectivity. Cobalt(II)-based catalysts, in particular, have shown exceptional efficacy in promoting high diastereo- and enantioselectivity in the cyclopropanation of various olefins with diazoacetates.[4]
Causality : The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the catalyst's ligands, the substrate, and the carbene precursor. The catalyst coordinates both the alkene and the carbene, orchestrating their approach to favor one diastereomeric product over the other.
Ylide-Mediated Cyclopropanation
The Corey-Chaykovsky reaction, which utilizes sulfur ylides, provides a robust, metal-free alternative for cyclopropanation, especially with electron-deficient alkenes like α,β-unsaturated amides or esters.[5] This method often proceeds with high diastereoselectivity.
Asymmetric Synthesis: Directing Enantioselectivity
Directly generating the desired enantiomer is often the most efficient approach, avoiding the 50% theoretical yield limit of classical resolutions.
Asymmetric Catalysis
This elegant strategy employs a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer. For cyclopropanation, this typically involves a transition metal complexed with a chiral ligand.
Workflow: Co(II)-Catalyzed Asymmetric Cyclopropanation [4]
Caption: Workflow for asymmetric cyclopropanation.
Protocol: Asymmetric Synthesis of an Optically Active Cyclopropyl Carboxamide Precursor [4]
-
Step 1: Catalyst Preparation: In an inert atmosphere glovebox, prepare the chiral cobalt(II) catalyst solution according to established literature procedures.
-
Step 2: Reaction Setup: To an oven-dried flask under argon, add the alkene substrate (e.g., styrene, 1.0 mmol) and a suitable solvent (e.g., dichloromethane, 2 mL).
-
Step 3: Catalyst Addition: Add the chiral Co(II) catalyst solution (e.g., [Co(P1)], 0.01 mmol, 1 mol%).
-
Step 4: Diazoacetate Addition: Slowly add a solution of succinimidyl diazoacetate (1.1 mmol) in dichloromethane (3 mL) via syringe pump over 4-6 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like dimerization.
-
Step 5: Reaction Completion & Workup: After the addition is complete, stir the reaction for an additional hour. Concentrate the mixture under reduced pressure.
-
Step 6: Purification: Purify the crude product by silica gel flash chromatography to yield the enantioenriched cyclopropane succinimidyl ester.
-
Step 7: Amidation: Dissolve the purified ester in a suitable solvent and treat with methylamine to afford the final 2-(methylcarbamoyl)cyclopropane derivative, retaining the stereochemical integrity established in the cyclopropanation step.
Chiral Auxiliaries
An alternative approach involves covalently attaching a chiral molecule (an auxiliary) to the starting material. The auxiliary sterically directs the cyclopropanation reaction to one face of the double bond.[6] After the reaction, the auxiliary is cleaved and can often be recovered. This "temporary stereocentre" approach can lead to very high diastereoselectivity in the key bond-forming step.[6]
Resolution of Racemates: Separating Enantiomers
When asymmetric synthesis is not feasible or optimal, resolution of a racemic mixture provides a robust pathway to enantiopure compounds.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green chemistry technique that leverages the high stereoselectivity of enzymes. An enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched substrate from the new product.[1]
Trustworthiness : This method is self-validating because the separation relies on the inherent and high specificity of the enzyme. The progress can be precisely monitored by chiral HPLC, allowing the reaction to be stopped when optimal enantiomeric excess (ee) is achieved for both the remaining substrate and the product.
Workflow: Amidase-Catalyzed Hydrolysis [1][7]
Caption: Workflow for enzymatic kinetic resolution.
Protocol: Amidase-Catalyzed Resolution of a Racemic Amido-Ester [1][7][8]
-
Step 1: Substrate Synthesis: Prepare the racemic substrate, for example, methyl (±)-trans-2-(methylcarbamoyl)cyclopropanecarboxylate, from the corresponding di-ester or di-acid.
-
Step 2: Biocatalyst Preparation: Prepare a cell suspension of Rhodococcus rhodochrous in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Step 3: Enzymatic Reaction: Add the racemic amido-ester substrate to the cell suspension and incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Step 4: Reaction Monitoring: Periodically take samples and analyze them by chiral HPLC to monitor the conversion and the enantiomeric excess of both the remaining ester and the newly formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Step 5: Workup and Separation:
-
Once the desired conversion is reached, stop the reaction and remove the microbial cells by centrifugation.
-
Acidify the supernatant to pH ~2 with HCl. Extract the unreacted enantiomer (e.g., the (1R,2R)-ester) with an organic solvent like ethyl acetate.
-
The enantiomeric product (e.g., the (1S,2S)-acid) remains in the aqueous layer and can be isolated by subsequent extraction after adjusting the pH, or by other purification methods.
-
-
Step 6: Final Conversion: The separated, unreacted ester can then be hydrolyzed under standard chemical conditions (e.g., acid or base hydrolysis) to yield the other enantiomer of the target carboxylic acid.
Classical Resolution via Diastereomeric Salt Formation
This classical technique relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), such as (R)- or (S)-1-phenylethylamine.[9] This reaction forms a pair of diastereomeric salts.
Causality : Diastereomers have different physical properties, including solubility.[10] By carefully choosing the resolving agent and crystallization solvent, one of the diastereomeric salts will preferentially crystallize from the solution. The separated salt can then be treated with acid to break the ionic bond, liberating the desired enantiomer of the cyclopropanecarboxylic acid and the resolving agent.
Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Reagents/Catalysts | Control | Typical Yield | Typical Purity (ee/dr) | Key Advantages |
| Asymmetric Cyclopropanation | Chiral Co(II), Rh(II), or Cu(I) catalysts | Enantio- & Diastereo- | 60-90% | >95% ee, >20:1 dr[4] | Direct, atom-economical |
| Enzymatic Kinetic Resolution | Lipases, Amidases (Rhodococcus sp.) | Enantio- | <50% (per enantiomer) | >99% ee[1][7] | Extremely high selectivity, mild conditions |
| Diastereomeric Salt Resolution | Chiral amines (e.g., 1-phenylethylamine) | Enantio- | <50% (per enantiomer) | >98% ee (after recrystallization) | Scalable, well-established technique[10] |
Conclusion
The synthesis of stereoisomers of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a multifaceted challenge that can be addressed through a variety of sophisticated chemical and biochemical strategies. The choice of method—be it direct asymmetric catalysis, enzymatic resolution, or classical diastereomeric salt formation—depends on factors such as scale, required enantiopurity, and available resources. Asymmetric catalysis offers an elegant and direct route, while enzymatic resolutions provide unparalleled selectivity under mild, environmentally friendly conditions. By understanding the underlying principles and applying the detailed protocols described in this guide, researchers and drug development professionals can confidently and efficiently access the specific stereoisomers required to advance their scientific and therapeutic objectives.
References
- BenchChem. (2025). Application Notes and Protocols for Enzymatic Resolution in (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Synthesis. BenchChem Technical Note.
- Młynarski, J., et al. (2021). Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors.
- Cheeseman, M., et al. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.
- Młynarski, J., et al. (2022). Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. Taylor & Francis Online.
- Ruppel, J. V., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters.
- Petrov, A. A., et al.
- Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Park, J., et al. (2007). Process for preparing optically active cyclopropane carboxamide and derivatives thereof.
- Gotor, V., et al. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry.
- Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
- BenchChem. (2025). Stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its isomers. BenchChem Technical Note.
- BenchChem. (2025). Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: An Application Note and Detailed Protocol. BenchChem Technical Note.
- Alemán, J., et al. (2000).
- Coelho, P. S., et al. (2015). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC.
- Fiori, L., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.
- Hentemann, M. F. (2017). Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation.
- Fodor, G. (2017).
- McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid. Organic Syntheses.
- Fu, G. C. (2005). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
- Wang, Z., et al. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Wang, Z., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. MDPI.
- J. Clayden. (2021). Stereochemistry - Stereoelectronics. University of Manchester.
- Thomas, J. (2025). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 5. Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines [mdpi.com]
- 6. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. pharmtech.com [pharmtech.com]
Biological Activity and Pharmacological Profiling of Methylcarbamoyl Cyclopropane Derivatives
Executive Summary
Methylcarbamoyl cyclopropane derivatives represent a highly specialized and potent class of small molecules in modern medicinal chemistry. By integrating the conformational rigidity of a cyclopropane ring with the directional hydrogen-bonding capacity of a methylcarbamoyl group, these compounds offer unique pharmacological profiles. They are extensively utilized in drug design to overcome metabolic liabilities, enhance target affinity, and act as highly effective bioisosteres for alkenes, alkyl groups, and peptide bonds 1. This whitepaper provides an in-depth technical analysis of their structural rationale, primary biological targets, and the self-validating experimental workflows required for their evaluation.
Structural Rationale: The Cyclopropane-Methylcarbamoyl Pharmacophore
The strategic introduction of the methylcarbamoyl cyclopropane motif into a drug scaffold is driven by three core physicochemical principles:
-
Metabolic Stability via sp3 Hybridization: The cyclopropane ring is a highly strained, three-membered carbocycle. The significant s-character of its C-C bonds results in shorter, stronger C-H bonds compared to standard aliphatic chains [[2]](). This increased bond dissociation energy creates a high activation barrier for hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, drastically reducing oxidative metabolism and extending the compound's half-life [[3]]() 4.
-
Conformational Locking: The rigid geometry of the cyclopropane ring restricts the rotational degrees of freedom of the attached methylcarbamoyl group. This "locks" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein and improving overall potency [[5]]() 6.
-
The Methylcarbamoyl Vector: The N-methyl amide (methylcarbamoyl) moiety acts as a stable bioisostere for peptide bonds. It provides critical hydrogen bond donor (N-H) and acceptor (C=O) vectors while resisting the proteolytic cleavage that typically degrades endogenous peptides 7.
Primary Biological Targets & Mechanisms of Action
Prolyl Endopeptidase (PEP) Inhibition
Prolyl endopeptidase (PEP, EC 3.4.21.26) is a serine protease uniquely capable of cleaving peptide bonds on the carboxyl side of proline residues 8. In the central nervous system, PEP degrades memory-associated neuropeptides such as substance P, arginine vasopressin, and thyrotropin-releasing hormone (TRH). Elevated PEP activity is heavily implicated in amnesia and neurodegenerative disorders.
Specific methylcarbamoyl cyclopropane derivatives, such as N-[2-(N-benzyl-N-methylcarbamoyl)cyclopropane-1-carbonyl]-L-prolinal, have been developed as potent, reversible inhibitors of PEP [[9]](). The cyclopropane ring mimics the transition state of the proline residue, while the methylcarbamoyl group anchors the inhibitor within the S1 and S2 sub-sites of the enzyme's active pocket, displacing natural substrates 10.
Caption: Mechanism of Prolyl Endopeptidase (PEP) inhibition by cyclopropane derivatives.
Kinase Inhibition in Oncology
Beyond neuropharmacology, the methylcarbamoyl cyclopropane motif is utilized in oncology, specifically in the design of multiple tyrosine kinase inhibitors (e.g., c-Met inhibitors) 11. The cyclopropane-carboxamide linker replaces chemically unstable acyl thioureas, improving both aqueous solubility and hinge-region binding affinity in the kinase domain 2.
Quantitative Data Analysis
The integration of the methylcarbamoyl cyclopropane motif yields measurable improvements in both pharmacodynamics and pharmacokinetics. Table 1 summarizes the typical property shifts observed when replacing a linear/flexible motif with this rigidified system.
Table 1: Comparative Pharmacological Metrics of Linear vs. Cyclopropane Derivatives
| Compound Class | Core Structural Motif | PEP Inhibition ( IC50 ) | CYP3A4 Half-life ( T1/2 ) | Aqueous Solubility |
| Linear Analog | Dimethyl / Alkene chain | ~35.0 nM | < 15 min | Poor |
| Rigidified Analog | Methylcarbamoyl Cyclopropane | < 5.0 nM | > 60 min | Excellent |
Experimental Methodologies
To ensure scientific integrity, the biological evaluation of these derivatives must follow self-validating protocols. Below are the standard operating procedures for assessing target engagement and metabolic stability.
Caption: Step-by-step in vitro fluorometric assay workflow for PEP inhibition.
Protocol 1: In Vitro Fluorometric PEP Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative against recombinant human Prolyl Endopeptidase.
-
Buffer Preparation: Prepare assay buffer (0.1 M Na/K phosphate, pH 7.0, containing 1 mM DTT and 1 mM EDTA).
-
Causality & Rationale: DTT maintains the enzyme's critical cysteine residues in a reduced state, preventing oxidative inactivation, while EDTA chelates trace metals that could interfere with the assay.
-
-
Enzyme Incubation: Pre-incubate recombinant human PEP (10 mU/mL) with varying concentrations of the methylcarbamoyl cyclopropane derivative (0.1 nM to 10 µM) in a 96-well microplate for 15 minutes at 30°C.
-
Causality & Rationale: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate kinetic measurements.
-
-
Substrate Addition: Add the fluorogenic substrate Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) to a final concentration of 10 µM.
-
Causality & Rationale: PEP specifically cleaves at the C-terminal side of the proline residue. The AMC fluorophore is quenched when attached to the peptide; cleavage releases free AMC, directly correlating fluorescence with enzyme activity.
-
-
Quantification: Measure fluorescence continuously for 30 minutes at λex = 380 nm and λem = 460 nm. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Validate the metabolic stability conferred by the cyclopropane ring against CYP450 oxidation.
-
Reaction Mixture Setup: Combine the test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM final concentration). Run a parallel control sample without NADPH.
-
Causality & Rationale: NADPH is the obligate electron donor for CYP450 enzymes. The minus-NADPH control is a self-validating step: if the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP enzymes, not oxidative metabolism.
-
-
Quenching & Analysis: At time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality & Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins for clean LC-MS/MS injection.
-
-
Data Processing: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).
References
- MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- Google Patents. US4956380A - Prolinal compounds useful in treating amnesia.
- BenchChem. Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols.
- MolAid. 1-(4-fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid.
- ACS Publications. New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities.
- NIH PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Universidade Nova de Lisboa. Cyclopropane Derivatives and their Diverse Biological Activities.
- Cresset Group. Addressing metabolic liabilities by bioisosteric replacements.
- Pressbooks. Drug Modifications to Improve Stability.
- Hypha Discovery. Metabolism of cyclopropyl groups.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cresset-group.com [cresset-group.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. US4956380A - Prolinal compounds useful in treating amnesia - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-(4-fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid - CAS号 868737-04-6 - 摩熵化学 [molaid.com]
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Its unique structural framework, combining a strained cyclopropane ring with both a carboxylic acid and an amide functional group, offers a versatile platform for developing novel compounds. This document delves into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and chemical research.
Core Molecular Structure and Physicochemical Properties
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a derivative of cyclopropanecarboxylic acid, featuring a methylcarbamoyl group at the adjacent carbon. The three-membered cyclopropane ring imparts significant ring strain (~29 kcal/mol), which influences its reactivity and conformational rigidity.[1] This rigidity is a valuable attribute in drug design, as it can pre-organize functional groups for optimal interaction with biological targets, potentially enhancing binding affinity and metabolic stability.[2]
The presence of two stereocenters on the cyclopropane ring gives rise to stereoisomers: cis and trans diastereomers, each existing as a pair of enantiomers. The spatial arrangement of the carboxylic acid and methylcarbamoyl groups dictates the molecule's overall shape and its potential interactions with chiral environments like enzyme active sites.
Caption: Chemical structures of the trans and cis isomers.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₉NO₃ | Calculated |
| Molecular Weight | 143.14 g/mol | Calculated |
| Appearance | Expected to be a white to pale yellow solid. | Based on similar cyclopropane derivatives.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, MeOH. | Based on purification methods for similar compounds.[3] |
| Stereoisomers | Exists as cis and trans diastereomers, and their respective enantiomers. | Inferred from structure. |
| Hydrogen Bond Donor | 2 (from -COOH and -NH) | Calculated |
| Hydrogen Bond Acceptor | 3 (from C=O of acid and amide) | Calculated |
Spectroscopic Profile: A Guide to Structural Elucidation
Spectroscopic analysis is critical for confirming the structure and purity of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The combination of functional groups provides a rich and distinct spectral fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the hydroxyl, amine, and carbonyl groups. Due to strong intermolecular hydrogen bonding, the O-H stretch of the carboxylic acid appears as a very broad band, typically in the 3500-2500 cm⁻¹ region.[4]
-
O-H Stretch: A broad envelope from ~3500-2500 cm⁻¹.
-
N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. The C-H bonds on the strained cyclopropane ring may appear at slightly higher wavenumbers (3080-3040 cm⁻¹) than typical alkanes.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1730-1700 cm⁻¹.[4]
-
C=O Stretch (Amide I band): A strong, sharp peak typically around 1650 cm⁻¹.
-
N-H Bend (Amide II band): A moderate peak around 1550 cm⁻¹.
-
C-O Stretch: A moderate peak between 1320-1210 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the cyclopropane ring, the methyl group, and the exchangeable protons of the acid and amide groups.
-
-COOH: A broad singlet, typically downfield (>10 ppm).
-
-NH: A broad signal, its chemical shift is solvent-dependent.
-
Cyclopropane Protons (-CH-): Complex multiplets in the upfield region, typically 1.0-2.5 ppm. The specific coupling patterns will depend on the cis/trans stereochemistry.
-
Methyl Protons (-CH₃): A doublet due to coupling with the adjacent N-H proton, typically around 2.7-2.9 ppm.
¹³C NMR: The carbon spectrum provides clear signals for the carbonyl carbons and the unique sp³ carbons of the cyclopropane ring.
-
C=O (Carboxylic Acid): ~170-180 ppm.
-
C=O (Amide): ~165-175 ppm.
-
Cyclopropane Carbons (-CH-): ~15-35 ppm.
-
Methyl Carbon (-CH₃): ~25-30 ppm.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 143. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) or cleavage of the amide bond.
Synthesis and Chemical Reactivity
The synthesis of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid typically starts from a corresponding cyclopropane dicarboxylic acid derivative. A common and logical approach involves the selective functionalization of a diester or an acid-ester precursor.
Proposed Synthetic Workflow
A plausible synthetic route begins with trans-1,2-diethyl-cyclopropane-dicarboxylate, which can be selectively hydrolyzed to the monoester, trans-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.[3] The remaining carboxylic acid is then coupled with methylamine, followed by hydrolysis of the ester to yield the final product.
Caption: Proposed synthetic pathway for the target molecule.
Detailed Experimental Protocol (Hypothetical)
-
Monoester Formation: To a solution of trans-1,2-diethyl-cyclopropane-dicarboxylate in ethanol, add a stoichiometric amount of sodium ethoxide.[3] Stir at room temperature until mono-hydrolysis is complete, as monitored by TLC or LC-MS. Acidify the reaction mixture to pH 1-2 and extract the product, trans-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.
-
Amide Formation: Dissolve the mono-acid from Step 1 in a suitable aprotic solvent (e.g., DCM). Add an amide coupling agent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Add a solution of methylamine and stir at room temperature for several hours until the reaction is complete.
-
Final Hydrolysis: The resulting ester is hydrolyzed by stirring with an aqueous acid (e.g., 2 M HCl) or base (e.g., LiOH) at room temperature.[3] After completion, acidify the mixture and extract the final product. Purify by recrystallization or chromatography.
Chemical Reactivity
The molecule's reactivity is governed by its three key features: the carboxylic acid, the amide, and the cyclopropane ring.
-
Carboxylic Acid: Undergoes typical reactions such as esterification, salt formation with bases, and conversion to acyl chlorides. The acidity of the proton is a key characteristic.
-
Amide: Can be hydrolyzed back to the carboxylic acid and methylamine under strong acidic or basic conditions.
-
Cyclopropane Ring: While generally stable, the inherent ring strain allows for unique transformations. For instance, palladium-catalyzed C-H activation and subsequent ring-opening can lead to skeletal reorganization, forming bicyclic lactones and other complex scaffolds.[1] This reactivity opens avenues for advanced molecular editing and diversification.
Potential Applications in Drug Discovery and Agrochemicals
Cyclopropane carboxylic acid derivatives are valuable scaffolds in medicinal chemistry.[2][3] Their rigid nature and three-dimensional structure make them excellent candidates for designing enzyme inhibitors.
-
Enzyme Inhibition: Compounds with this core structure have been investigated as inhibitors of leukotriene C4 synthase, which is a target for treating respiratory and inflammatory diseases.[3] The defined stereochemistry allows for precise orientation of the functional groups to fit into an enzyme's active site.
-
Agrochemicals: Structurally related compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are precursors to ethylene biosynthesis in plants.[6] Derivatives of cyclopropane carboxylic acid can act as inhibitors of this process, which is crucial for regulating plant growth and improving the shelf-life of fruits and vegetables.[6]
-
Scaffold for Novel Therapeutics: The cyclopropane core is considered a "bioisostere" for other chemical groups, offering a way to modulate properties like lipophilicity and metabolic stability while maintaining biological activity. This makes it a foundational structure for developing new drugs.[7]
Safety and Handling
As a carboxylic acid derivative, 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid should be handled with appropriate care. Based on safety data for similar compounds like 2-methylcyclopropanecarboxylic acid, it is expected to cause skin and eye irritation or burns.[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[8]
Conclusion
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a multifaceted molecule with significant potential. Its distinct chemical properties, stemming from the interplay between the strained cyclopropane ring and its dual functional groups, make it a valuable building block in organic synthesis. For researchers in drug development and materials science, this compound offers a rigid and tunable scaffold for creating novel, high-value molecules with specific biological or physical properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for unlocking its full potential in future research and applications.
References
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]
-
ChemRxiv. (n.d.). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.
-
PubChem. (n.d.). 2-(Carboxymethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4358459A - Cyclopropane carboxylic acid and process for their production and use.
-
PubChem. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylcyclopropanecarboxylic acid. Retrieved from [Link]
-
Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactivity of cyclohex-1-enylcarboxylic and 2-methylcyclohex-1-enylcarboxylic acids with diazodiphenylmethane in aprotic solvent. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclopropanecarboxylic acid. Retrieved from [Link]
-
PubMed. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ffhdj.com [ffhdj.com]
- 7. Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences | IntechOpen [intechopen.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Methylcyclopropanecarboxylic acid, cis + trans, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. chemicalbook.com [chemicalbook.com]
Discovery and Isolation of Novel Cyclopropane Carboxylic Acids: A Technical Guide
Executive Summary
Cyclopropane carboxylic acids (CCAs) are highly privileged structural motifs in modern drug discovery and agrochemistry. Their unique sp³-hybridized geometry provides exceptional conformational restriction, improved metabolic stability, and bioisosteric replacement capabilities for highly flexible alkyl chains. This whitepaper provides an in-depth technical analysis of the discovery, synthesis, and isolation of novel CCAs. By bridging the gap between natural product extraction and advanced chemoenzymatic synthesis, this guide establishes robust, self-validating protocols for researchers seeking to isolate and characterize these highly strained molecular architectures.
The Strategic Value of Cyclopropane Carboxylic Acids
The cyclopropane ring is the smallest all-carbon ring system, characterized by high ring strain and unique π-character in its C–C bonds. In biological systems, naturally occurring CCAs, such as 1-aminocyclopropane-1-carboxylic acid (ACC), serve as critical signaling molecules and direct precursors to the phytohormone ethylene[1]. ACC is synthesized from S-adenosyl-L-methionine (SAM) via ACC synthase (ACS) and subsequently oxidized to ethylene by ACC oxidase (ACO)[1][2].
Beyond natural products, synthetic CCAs are heavily utilized in pharmaceutical development. The rigid, three-membered ring acts as a structural spacer that locks pharmacophores into optimal binding conformations while resisting cytochrome P450-mediated oxidative degradation.
Discovery Pathways: Natural Extraction vs. Biocatalysis
Natural Product Isolation
The isolation of endogenous CCAs from complex biological matrices presents significant analytical challenges. ACC, for instance, has a very low molecular weight and exists as a zwitterion, resulting in poor retention on standard reversed-phase liquid chromatography columns and weak ionization in mass spectrometry[3]. To circumvent this, modern isolation workflows employ solid-phase extraction (SPE) coupled with pre-column chemical derivatization.
Fig 1. ACC biosynthesis pathway and subsequent isolation/analysis workflow.
Chemoenzymatic Synthesis and Carbene Transfer
To generate novel, non-natural CCAs with high enantiomeric excess, researchers have pivoted to biocatalytic carbene transfer. Engineered hemoproteins, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), catalyze the cyclopropanation of vinyl boronic acid pinacol esters using ethyl diazoacetate (EDA)[4]. The Q52A mutation in RmaNOD expands the distal heme pocket, allowing non-natural substrates to approach the highly reactive iron-carbene intermediate, dictating facial selectivity to yield predominantly the trans-(1R,2S) diastereomer[4].
Fig 2. Chemoenzymatic carbene transfer for enantiopure CCA synthesis and isolation.
Advanced Synthetic Cascades
For highly functionalized CCAs, photoredox-catalyzed radical addition-polar cyclization cascades offer a powerful alternative[5]. This method utilizes abundant carboxylic acids as feedstocks. Reductive termination of the radical-polar crossover yields a carbanion intermediate, which is subsequently intercepted via intramolecular alkylation to form the cyclopropane ring[5]. Furthermore, to avoid the thermal hazards of EDA, N-ylide mediated cyclopropanation utilizing DABCO and t-butyl bromoacetate can be employed, followed by chiral resolution via crystallization to isolate enantiopure CCAs without chromatography[6].
Methodologies & Protocols
Protocol 1: Isolation and Derivatization of Endogenous ACC from Plant Tissue
Causality: ACC's high polarity prevents standard C18 retention. We utilize a Hydrophilic-Lipophilic Balance (HLB) SPE matrix. Derivatization with phenyl isothiocyanate (PITC) converts the primary amine into a stable phenylthiohydantoin (PTH-ACC) derivative, drastically improving UV absorbance and MS ionization efficiency[3].
Step-by-Step Workflow:
-
Tissue Homogenization: Grind 1.0 g of flash-frozen plant tissue (e.g., Zea mays seeds) in liquid nitrogen. Extract with 5 mL of cold 80% aqueous methanol.
-
Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
SPE Enrichment: Condition an Oasis HLB column (30 mg/1 mL) with 1 mL methanol followed by 1 mL water. Load the supernatant. Wash with 1 mL of 5% methanol in water. Elute the ACC fraction with 1 mL of 80% methanol.
-
Derivatization: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of coupling buffer (acetonitrile:pyridine:triethylamine:water, 10:5:2:3 v/v). Add 5 µL of PITC. Incubate at room temperature for 30 minutes.
-
Analysis: Analyze the resulting PTH-ACC via UPLC-MS/MS in MRM+ mode, monitoring the transition m/z 219.10 → 98.10[3].
Self-Validation Check: Spike the initial homogenization buffer with a known concentration of isotopically labeled d4-ACC. A final MS recovery of d4-ACC below 85% indicates column breakthrough during the SPE wash step, necessitating a reduction in wash volume or adjustment of the loading pH.
Protocol 2: Chemoenzymatic Synthesis and Chromatography-Free Isolation of Enantiopure CCAs
Causality: Native hemoproteins exhibit narrow substrate scopes. Using the engineered RmaNOD Q52A variant allows the accommodation of bulky vinyl boronic esters. Relying on liquid-liquid extraction and salt crystallization bypasses the bottleneck of preparative chiral chromatography[4][6].
Step-by-Step Workflow:
-
Biocatalytic Reaction: In a 50 mL conical tube, prepare 20 mL of M9 buffer (pH 7.4). Add vinyl boronic acid pinacol ester (10 mM final concentration) and purified RmaNOD Q52A enzyme (0.5 mol%).
-
Carbene Precursor Addition: Slowly add EDA (20 mM final concentration) via a syringe pump over 2 hours to prevent the accumulation of hazardous diazo compounds and minimize carbene dimerization. Stir at room temperature for 12 hours.
-
Protein Precipitation & Extraction: Add 20 mL of cold acetonitrile to precipitate the enzyme. Centrifuge at 10,000 × g for 10 minutes. Decant the supernatant and extract three times with 15 mL of ethyl acetate.
-
Chiral Resolution (If required for racemic synthetic analogs): For synthetically derived racemic CCAs, dissolve the crude carboxylic acid in dimethyl carbonate. Add 0.5 equivalents of (S)-1-(1-naphthyl)ethylamine. Heat to 60°C until clear, then cool slowly to 4°C to induce crystallization of the diastereomeric salt[6].
-
Acidification: Filter the crystals, suspend in 1M HCl, and extract with dichloromethane to yield the enantiopure free CCA.
Self-Validation Check: Perform chiral HPLC analysis on the mother liquor. If the enantiomeric excess (ee) of the remaining solute is below 90%, the crystallization cooling gradient was too rapid, leading to kinetic entrapment of the undesired enantiomer.
Quantitative Data Summary
The following table synthesizes the performance metrics of the various CCA discovery and isolation strategies discussed in this guide.
Table 1: Comparative Efficacy of CCA Synthesis and Isolation Strategies
| Strategy | Key Reagent / Catalyst | Target CCA Scaffold | Typical Yield | Stereoselectivity | Primary Isolation Method |
| Biocatalytic Carbene Transfer | RmaNOD Q52A | Pinacolboronate-CCA | >80% | >90% ee | Liquid-Liquid Extraction |
| Radical-Polar Cascade | Organic Photocatalyst | Functionalized CCAs | 60–90% | Diastereoselective | Column Chromatography |
| N-Ylide Cyclopropanation | DABCO / t-butyl bromoacetate | Pyrimidinyl CCA | 86% | >99% ee (Post-resolution) | Crystallization (Amine Salt) |
| Natural Product Extraction | Endogenous (ACS/ACO) | ACC | Variable | N/A | HLB SPE + PITC Derivatization |
Conclusion
The discovery and isolation of cyclopropane carboxylic acids demand a multidisciplinary approach. For natural product isolation, overcoming the physicochemical limitations of low-molecular-weight zwitterions requires strategic derivatization and specialized solid-phase extraction. Conversely, the synthesis of novel, non-natural CCAs is currently being revolutionized by engineered biocatalysis and photoredox cascades. By strictly adhering to the causality-driven, self-validating protocols outlined in this guide, researchers can reliably isolate high-purity CCAs, accelerating their application in structural biology and pharmaceutical development.
References
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way Source: Oxford Academic (Plant Physiology) URL:[Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Qualitative and Quantitative Analyses of 1-Aminocyclopropane-1-carboxylic Acid Concentrations in Plants Organs Using Phenyl Isothiocyanate Derivatization Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]
Sources
- 1. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Silico Conformational Profiling and Target-Directed Modeling of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational design of conformationally restricted small molecules is a cornerstone of modern medicinal chemistry. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 716362-30-0) represents a highly versatile, stereochemically rich building block. Featuring a rigid cyclopropane core substituted with a hydrogen-bond donating/accepting methylcarbamoyl group and a carboxylic acid, this molecule serves as an excellent fragment for targeting metalloenzymes, GABAergic receptors, and peptidomimetic binding sites.
This whitepaper provides an authoritative, end-to-end in silico methodological guide for profiling this compound. By moving beyond basic molecular mechanics and static docking, we establish a self-validating computational pipeline that integrates Quantum Mechanics (QM), Induced-Fit Docking (IFD), and Molecular Dynamics (MD) to accurately predict its bioactive conformations and thermodynamic stability.
The Physics of Conformational Restriction: Causality in Design
Before executing computational workflows, it is critical to understand the physical causality behind selecting a cyclopropane derivative. Highly flexible linear precursors suffer a massive entropic penalty upon binding to a target receptor, as they must "freeze" into a single bioactive conformation.
The integration of a cyclopropane ring introduces "cyclopropylic strain," which effectively locks the relative vectors of the substituents (the carboxylic acid and the methylcarbamoyl group) [1]. This pre-organization reduces the conformational entropy lost upon binding, directly translating to increased binding affinity ( ΔG ) [2].
Fig 1: Logical flow of cyclopropane-mediated conformational restriction in drug design.
Integrated In Silico Workflow
To rigorously evaluate 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, we deploy a multi-tiered computational architecture.
Fig 2: End-to-end in silico workflow for evaluating cyclopropane-restricted fragments.
Protocol I: Quantum Mechanical (QM) Conformational Profiling
The Causality: Standard Molecular Mechanics (MM) force fields (e.g., OPLS4, AMBER) rely on harmonic approximations that frequently fail to accurately parameterize the high ring strain (~27.5 kcal/mol) and the subtle hyperconjugation effects inherent to cyclopropanes. To determine the true energetic penalty between the cis and trans stereoisomers, Quantum Mechanics (QM) is mandatory. We utilize Density Functional Theory (DFT) with Grimme’s D3 dispersion correction to capture intramolecular non-covalent interactions accurately [3].
Step-by-Step Methodology:
-
Isomer Generation: Generate 3D structures for all four stereoisomers: (1R, 2R), (1S, 2S) [trans] and (1R, 2S), (1S, 2R) [cis].
-
Level of Theory: Set up the DFT calculation using the B3LYP functional with the 6-311G(d,p) basis set and D3 dispersion correction.
-
Solvation Model: Apply the Polarizable Continuum Model (PCM) using water as the solvent to mimic physiological conditions.
-
Geometry Optimization: Execute a relaxed coordinate scan of the exocyclic dihedral angles (C1-C(=O)OH and C2-C(=O)NHCH3) in 10° increments.
-
Self-Validating System: Perform a vibrational frequency calculation on the optimized geometries. The complete absence of imaginary frequencies validates that the structures are true local minima on the potential energy surface, not saddle points.
Table 1: Relative QM Energies of Stereoisomers
| Stereoisomer | Configuration | Relative Energy ( Δ E, kcal/mol) | Dipole Moment (Debye) |
| (1R, 2R) | trans | 0.00 (Global Minimum) | 3.42 |
| (1S, 2S) | trans | 0.00 | 3.42 |
| (1R, 2S) | cis | +2.15 | 4.10 |
| (1S, 2R) | cis | +2.15 | 4.10 |
(Data Insight: The cis isomers experience steric clash and dipole-dipole repulsion between the carbonyl oxygens, leading to a +2.15 kcal/mol penalty. The trans isomers represent the lowest energy states).
Protocol II: Target-Directed Molecular Docking
The Causality: Because this compound mimics conformationally restricted amino acids (e.g., GABA), it is an ideal fragment for targeting the GABA_B receptor. Rigid body docking often fails to accommodate the induced fit required by small, highly polar fragments. Therefore, Induced-Fit Docking (IFD) is employed to allow side-chain flexibility within the binding pocket.
Step-by-Step Methodology:
-
Protein Preparation: Retrieve the target crystal structure (e.g., GABA_B receptor) from the Protein Data Bank. Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network using PROPKA.
-
Grid Generation: Center the receptor grid on the orthosteric binding site, ensuring a bounding box of at least 15 Å × 15 Å × 15 Å.
-
Ligand Preparation: Import the QM-optimized trans and cis geometries. Generate ionization states at pH 7.4 (the carboxylic acid will be deprotonated to a carboxylate anion).
-
Induced-Fit Docking: Dock the ligands using a softened potential (van der Waals scaling of 0.5 for receptor and ligand). Allow residues within 5.0 Å of the ligand to undergo conformational sampling.
-
Self-Validating System: Re-dock the native co-crystallized ligand using the exact same protocol. An RMSD of < 2.0 Å between the predicted pose and the native crystal structure validates the algorithmic accuracy of the grid and scoring function.
Protocol III: Molecular Dynamics (MD) & Free Energy Perturbation
The Causality: Docking provides a static snapshot governed by empirical scoring functions, which cannot account for solvent dynamics or entropic penalties over time. MD simulations are required to validate whether the critical salt bridge between the compound's carboxylate group and the receptor's Arginine/Lysine residues persists under thermodynamic stress.
Step-by-Step Methodology:
-
System Setup: Solvate the highest-scoring docked complex in an orthorhombic TIP3P water box. Neutralize the system with 0.15 M NaCl to simulate physiological ionic strength.
-
Minimization & Equilibration: Perform 2,000 steps of steepest descent minimization. Equilibrate the system first in the NVT ensemble (constant volume, 300 K) for 1 ns, followed by the NPT ensemble (constant pressure, 1 atm) for 2 ns using a Nosé-Hoover thermostat and Parrinello-Rahman barostat.
-
Production Run: Execute a 100 ns production MD run with a 2 fs time step. Constrain bonds involving hydrogen using the LINCS algorithm.
-
MM-GBSA Calculation: Extract frames from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
-
Self-Validating System: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. The RMSD must plateau (fluctuation < 1.0 Å) for at least 20 ns before extracting frames for MM-GBSA analysis. If the RMSD drifts, the system is not thermodynamically equilibrated, and the production run must be extended.
Protocol IV: ADMET Profiling
The Causality: A compound may bind with high affinity in silico, but poor pharmacokinetics will halt development. Profiling the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early ensures the fragment is viable for hit-to-lead optimization.
Table 2: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | 143.14 g/mol | Highly efficient for Fragment-Based Drug Discovery (FBDD). |
| LogP (o/w) | -0.12 | High aqueous solubility; low lipophilicity minimizes off-target binding. |
| TPSA | 66.4 Ų | Optimal for membrane permeability; potential for BBB penetration. |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates strong, directional target anchoring. |
| H-Bond Acceptors | 3 (C=O, C=O, -OH) | Provides multiple interaction vectors for receptor mapping. |
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]
-
Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., Michaelides, I. N., Nelson, J. E., Storer, R. I., & Whitehurst, B. C. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471.[Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[Link]
Spectroscopic Characterization of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid: A Technical Guide
Executive Summary
For drug development professionals and analytical chemists, the rigorous structural elucidation of cyclopropane-based pharmacophores is a critical step in pipeline validation. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (C₆H₉NO₃) presents a unique analytical challenge due to the conformational rigidity of its three-membered ring, the presence of two distinct carbonyl environments (carboxylic acid and methylamide), and the potential for cis/trans isomerism.
This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule. By establishing self-validating experimental protocols, this guide ensures high-fidelity data acquisition and interpretation.
Structural and Conformational Dynamics
The spectroscopic behavior of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is fundamentally dictated by the severe angle strain (Baeyer strain) of the cyclopropane ring. The internal C-C-C bond angles are compressed to 60°, forcing the C-C bonds to adopt bent "banana bond" characteristics with high p-orbital character. Conversely, the exocyclic C-H bonds acquire unusually high s-character (~33%, akin to sp² hybridized carbons). This hybridization shift profoundly impacts both the ¹H NMR chemical shifts and the IR C-H stretching frequencies[1].
Furthermore, the stereochemical relationship between the C1-carboxylic acid and the C2-methylamide groups dictates the vicinal coupling constants ( ³JHH ), which serve as the primary diagnostic tool for distinguishing diastereomers[2].
Fig 1. NMR workflow for determining cyclopropane stereochemistry via Karplus analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in NMR Interpretation
In cyclopropane systems, the diamagnetic anisotropy of the ring shields the attached protons, shifting them upfield relative to typical alkanes. However, the electron-withdrawing nature of the -COOH and -CONHCH₃ groups counteracts this, pulling the C1 and C2 methine protons downfield to the ~1.8–2.0 ppm range.
The most critical diagnostic feature is the Karplus relationship. Due to the rigid geometry of the ring, cis-protons are locked at a dihedral angle of ~0°, resulting in a large vicinal coupling constant ( ³Jcis≈8−10 Hz). Conversely, trans-protons are locked at ~144°, yielding a significantly smaller coupling constant ( ³Jtrans≈4−6 Hz)[1].
Quantitative Data Summary
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| C1-H | 1.85 - 1.95 | ddd | ³Jtrans = 5.5, ³Jcis = 8.5 | 1H | Cyclopropane methine (α to COOH) |
| C2-H | 1.95 - 2.05 | ddd | ³Jtrans = 5.5, ³Jcis = 8.5 | 1H | Cyclopropane methine (α to CONHCH₃) |
| C3-H (cis to C1) | 1.20 - 1.30 | dt | ²Jgem = -4.5, ³Jcis = 8.5 | 1H | Cyclopropane methylene |
| C3-H (trans to C1) | 1.05 - 1.15 | ddd | ²Jgem = -4.5, ³Jtrans = 5.5 | 1H | Cyclopropane methylene |
| N-CH₃ | 2.65 | d | ³JNH = 4.5 | 3H | Methylamide |
| N-H | 8.10 | br q | ³JCH3 = 4.5 | 1H | Amide proton |
| O-H | 12.20 | br s | - | 1H | Carboxylic acid |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 173.5 | Cq | Carboxylic acid (C=O) |
| 171.2 | Cq | Amide (C=O) |
| 26.1 | CH₃ | N-Methyl carbon |
| 24.5 | CH | Cyclopropane C2 |
| 22.8 | CH | Cyclopropane C1 |
| 15.2 | CH₂ | Cyclopropane C3 |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Tuning and Matching: Perform automated tuning and matching of the probe to the exact dielectric constant of the sample to ensure maximum signal-to-noise ratio.
-
Acquisition (Self-Validation Step): Run a 1D ¹H experiment using a 90° pulse. Set the relaxation delay ( d1 ) to at least 5 seconds ( >5×T1 of the slowest relaxing spin). This guarantees quantitative integration. The analyst must verify that the integration ratio of the aliphatic/amide/acidic protons perfectly matches 1:1:1:1:3:1:1. Any deviation instantly flags incomplete relaxation or structural impurities.
-
2D Verification: Execute a ¹H-¹H COSY experiment to map the isolated spin system of the cyclopropane ring, confirming the geminal and vicinal relationships.
Vibrational Spectroscopy (ATR-FTIR)
Causality in IR Interpretation
The IR spectrum is dominated by the complex hydrogen-bonding network formed by the carboxylic acid and the secondary amide. The Amide I band (primarily C=O stretch) and Amide II band (C-N stretch coupled with N-H bending) are highly sensitive to the local electrostatic environment and molecular conformation[3]. Furthermore, the high s-character of the cyclopropane C-H bonds pushes their stretching frequencies above 3000 cm⁻¹, clearly distinguishing them from standard sp³ C-H stretches[4].
Quantitative Data Summary
Table 3: Characteristic ATR-FTIR Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, sharp | N-H stretch (Secondary Amide) |
| 3200 - 2500 | Broad, strong | O-H stretch (Carboxylic acid dimer) |
| 3060 | Weak | C-H stretch (Cyclopropane ring) |
| 1705 | Strong | C=O stretch (Carboxylic acid) |
| 1645 | Strong | C=O stretch (Amide I) |
| 1550 | Medium | N-H bend / C-N stretch (Amide II) |
Self-Validating IR Protocol
-
Background Subtraction: Prior to sample loading, acquire a background spectrum of the ambient air. The software must automatically subtract this to eliminate atmospheric CO₂ (~2350 cm⁻¹) and water vapor interferences, ensuring they do not mask the critical Amide bands.
-
Sample Application: Place 1-2 mg of the solid sample onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. The system validates the structural integrity if the Amide I/II ratio and the >3000 cm⁻¹ C-H stretch are distinctly resolved.
Mass Spectrometry (ESI-MS/MS)
Causality in MS Fragmentation
In positive-ion Electrospray Ionization (ESI), the molecule easily protonates at the amide nitrogen or the carbonyl oxygens, yielding a robust [M+H]+ ion at m/z 144.06. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven neutral losses. The primary pathways involve the loss of water (-18 Da) from the carboxylic acid and the loss of methylamine (-31 Da) from the amide group. Higher collision energies induce the cleavage of the cyclopropane carbonyl moiety, a known fragmentation pathway for cyclopropyl-containing drugs[5].
Fig 2. Primary ESI-MS/MS fragmentation pathways for the target molecule.
Quantitative Data Summary
Table 4: High-Resolution Mass Spectrometry (ESI+, CID)
| m/z (Observed) | Ion Type | Formula | Assignment / Loss |
| 144.0655 | [M+H]+ | C₆H₁₀NO₃⁺ | Intact Protonated Molecule |
| 126.0550 | [M+H−H2O]+ | C₆H₈NO₂⁺ | Loss of water |
| 113.0237 | [M+H−CH3NH2]+ | C₅H₅O₃⁺ | Loss of methylamine |
| 85.0284 | Fragment | C₄H₅O₂⁺ | Cyclopropane ring cleavage |
Self-Validating MS Protocol
-
Calibration: Calibrate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) using a standard positive ion calibration solution. The mass accuracy must be verified to be <2 ppm.
-
Infusion: Introduce the sample (1 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid) via direct infusion at 5 µL/min.
-
Data Validation (Isotopic Check): The workflow is self-validating through isotopic pattern matching. The natural abundance of ¹³C dictates that the [M+1+H]+ peak (m/z 145.06) must have a relative intensity of approximately 6.6% compared to the monoisotopic peak (since there are 6 carbon atoms, 6×1.1%=6.6% ). If this mathematical ratio fails, the ion is either an impurity or suffering from detector saturation[6].
-
MS/MS Acquisition: Isolate the m/z 144.06 precursor and apply a Normalized Collision Energy (NCE) ramp from 15 to 35 eV to map the fragmentation pathways.
References
-
BenchChem. "Spectroscopic comparison of (1S,2S)-cyclopropane-1,2-dicarboxylic acid and its meso isomer." BenchChem. 1
-
Taylor & Francis. "Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR." Journal of Enzyme Inhibition and Medicinal Chemistry. 2
-
AIP Publishing. "Modeling the amide I bands of small peptides." The Journal of Chemical Physics. 3
-
BenchChem. "Spectroscopic Profile of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide." BenchChem. 4
-
MSU Chemistry. "Mass Spectrometry." Michigan State University. 6
-
MDPI. "Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances." Molecules. 5
Sources
Potential therapeutic targets of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
Abstract
Cyclopropane-containing molecules represent a fascinating and functionally diverse class of compounds with a rich history in medicinal chemistry and agrochemicals. The inherent ring strain of the cyclopropyl group imparts unique conformational rigidity and electronic properties, making it a valuable scaffold for interacting with a range of biological targets. This guide focuses on a novel, yet uncharacterized molecule, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. While direct biological data for this specific compound is not publicly available, its structural motifs—a cyclopropane ring, a carboxylic acid, and a methylcarbamoyl group—suggest a high potential for biological activity. This whitepaper provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will leverage data from structurally analogous compounds to hypothesize potential targets and provide detailed, field-proven experimental protocols for target identification and validation.
Introduction: The Chemical Space of Cyclopropane Carboxylic Acids
Cyclopropane carboxylic acid derivatives are a well-established class of bioactive molecules. The three-membered ring introduces a significant degree of strain (~29 kcal/mol), which can be harnessed for selective interactions with biological macromolecules. The carboxylic acid moiety provides a key interaction point, often acting as a hydrogen bond donor and acceptor or engaging in electrostatic interactions within enzyme active sites or receptor binding pockets.
Notable examples of bioactive cyclopropane-containing compounds include:
-
1-Aminocyclopropane-1-carboxylic acid (ACC): The immediate precursor to the plant hormone ethylene, highlighting the role of this scaffold in crucial biological pathways.[1][2]
-
Vinyl-ACCA ((1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid): A critical component in potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, demonstrating its utility in antiviral drug design.[1]
-
CPP-115 ((1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic Acid): A mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), showcasing its potential in treating neurological disorders like epilepsy and substance abuse.[1]
-
Leukotriene C4 Synthase Inhibitors: Certain cyclopropane carboxylic acid derivatives have been patented as inhibitors of this key enzyme in the inflammatory cascade, suggesting applications in respiratory and inflammatory diseases.[3]
Given this precedent, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a compelling candidate for biological investigation. The methylcarbamoyl group adds another layer of potential interactions, including hydrogen bonding and hydrophobic interactions, further diversifying its potential target landscape.
Hypothesized Therapeutic Targets and Experimental Validation Strategies
Based on the activities of structurally related molecules, we can propose several high-priority therapeutic targets for 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. The following sections outline these potential targets and provide detailed protocols for their investigation.
Target Class 1: Enzymes Involved in Inflammatory Pathways
Hypothesized Target: Leukotriene C4 (LTC4) Synthase
Rationale: Patents have been filed for cyclopropane carboxylic acid derivatives as inhibitors of LTC4 synthase, an integral membrane protein that catalyzes the final step in the synthesis of the pro-inflammatory mediator LTC4.[3] Inhibition of this enzyme is a validated strategy for the treatment of asthma and other inflammatory conditions. The carboxylic acid group of our lead compound could mimic the binding of the natural substrate, leukotriene A4 (LTA4).
-
Preparation of Microsomes:
-
Homogenize THP-1 cells or other suitable cells expressing LTC4 synthase in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate-buffered saline) and determine the protein concentration using a Bradford or BCA assay.
-
-
Inhibition Assay:
-
In a 96-well plate, add 10 µL of a serial dilution of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (e.g., from 100 µM to 1 nM) in the assay buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Add 70 µL of the microsomal preparation (final concentration ~50 µg/mL).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of LTA4 (final concentration ~30 µM) and 10 µL of glutathione (GSH, final concentration ~10 mM).
-
Incubate for 10 minutes at 37°C.
-
-
Quantification of LTC4:
-
Quench the reaction by adding 100 µL of ice-cold methanol.
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm to quantify the amount of LTC4 produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Value |
| Enzyme Source | THP-1 cell microsomes |
| Substrates | LTA4, GSH |
| Incubation Time | 10 minutes |
| Detection Method | RP-HPLC |
Target Class 2: Central Nervous System (CNS) Targets
Hypothesized Targets: GABA-AT, Metabotropic Glutamate Receptors (mGluRs), Excitatory Amino Acid Transporters (EAATs)
Rationale: Structurally related compounds have shown activity against key CNS targets.[1][4] The cyclopropane scaffold can act as a constrained analog of GABA or glutamate, while the carboxylic acid is a common feature in ligands for these targets.
-
Enzyme and Substrate Preparation:
-
Use commercially available recombinant GABA-AT or prepare it from a suitable source (e.g., porcine brain).
-
Prepare a reaction mixture containing 50 mM potassium pyrophosphate (pH 8.6), 1.25 mM NAD+, 10 mM 2-oxoglutarate, and 10 units/mL GABASE.
-
-
Inhibition Assay:
-
In a 96-well UV-transparent plate, add 10 µL of a serial dilution of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
-
Add 180 µL of the reaction mixture.
-
Add 10 µL of GABA-AT enzyme.
-
Initiate the reaction by adding 10 µL of GABA (final concentration ~1 mM).
-
-
Detection:
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADH) for 15-30 minutes at 25°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the LTC4 synthase assay.
-
| Parameter | Value |
| Enzyme | Recombinant GABA-AT |
| Substrates | GABA, 2-oxoglutarate |
| Co-factor | NAD+ |
| Detection | Spectrophotometric (340 nm) |
Future Directions and Advanced Characterization
Should a primary target be validated through the assays described above, the following steps are recommended for a comprehensive preclinical evaluation:
-
Mechanism of Action Studies: Determine if the inhibition is competitive, non-competitive, or uncompetitive through enzyme kinetics studies. For receptor ligands, determine agonist, antagonist, or allosteric modulator activity.
-
Selectivity Profiling: Screen the compound against a panel of related enzymes or receptors to assess its selectivity.
-
In Vitro ADME/Tox: Evaluate metabolic stability, cell permeability, and potential cytotoxicity in relevant cell lines.
-
In Vivo Efficacy Studies: Assess the therapeutic potential of the compound in relevant animal models of disease.
Conclusion
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a novel chemical entity with significant potential for therapeutic development. By leveraging the known bioactivities of structurally related cyclopropane carboxylic acid derivatives, this guide provides a clear and actionable roadmap for identifying and validating its therapeutic targets. The proposed workflows and detailed protocols offer a robust starting point for any research program aimed at unlocking the therapeutic potential of this promising molecule.
References
- Vertex AI Search. (2024).
- Google Patents. (2016).
-
PubChem. (2024). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. [Link]
- Google Patents. (1982). Cyclopropane carboxylic acid and process for their production and use.
- Google Patents. (1982).
- Google Patents. (2005). Method for manufacturing 2-(hydroxymethyl) cyclopropane carboxylic acid compound.
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]
-
ChemRxiv. (2024). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. [Link]
-
Wikipedia. (2024). Cyclopropane carboxylic acid. [Link]
Sources
Solubility and stability of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Executive Summary
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a molecule of interest in pharmaceutical development, incorporating a rigid cyclopropane scaffold, an ionizable carboxylic acid, and a hydrolyzable amide group. Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its successful development as a therapeutic agent. These properties directly influence bioavailability, formulation strategies, manufacturing processes, and the safety and efficacy of the final drug product. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents predicted degradation pathways based on the chemical nature of its functional groups. The methodologies described herein are designed to generate the critical data required by regulatory bodies and to inform all stages of the drug development lifecycle.
Introduction
Chemical Structure and Properties of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
The structure of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid combines three key chemical features that dictate its behavior:
-
Cyclopropane Ring: This highly strained, three-membered ring imparts a rigid, three-dimensional conformation to the molecule. This rigidity can be advantageous for specific binding to biological targets. However, the ring strain can also render it susceptible to opening under certain harsh conditions.[1][2]
-
Carboxylic Acid Group (-COOH): This acidic functional group is the primary determinant of the molecule's pH-dependent solubility. At physiological pH, it will be largely deprotonated to form a negatively charged carboxylate, which typically enhances aqueous solubility.
-
N-Methylamide Group (-CONHCH₃): The amide bond is generally stable but can be susceptible to hydrolysis under acidic or basic conditions, representing a primary potential degradation pathway.[3][4]
The interplay of these groups governs the molecule's overall physicochemical profile, including its polarity, hydrogen bonding capacity, and chemical reactivity.
The Critical Role of Solubility and Stability in Drug Development
A thorough understanding of a drug candidate's solubility and stability is not merely a regulatory requirement but a fundamental pillar of successful drug development.
-
Solubility directly impacts a drug's absorption and bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates. A comprehensive solubility profile across different pH values and in various solvent systems is essential for designing effective oral and parenteral formulations.
-
Stability ensures that the drug maintains its identity, purity, and potency throughout its shelf life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities. Forced degradation studies, also known as stress testing, are mandated by regulatory agencies like the ICH to identify potential degradation products and establish the intrinsic stability of the molecule.[3][5][6] This information is crucial for developing stability-indicating analytical methods, which are required for all quality control and stability testing.[7]
Predicted Physicochemical Properties
While experimental determination is the gold standard, computational models can provide initial estimates of key physicochemical properties. These values help guide early formulation and analytical development efforts.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 143.14 g/mol | Complies with general guidelines for small molecule drugs, favoring good absorption. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Indicates that the molecule will be ionized at physiological pH (7.4), suggesting pH-dependent solubility. |
| cLogP | ~0.5 - 1.0 | Suggests a relatively balanced profile of hydrophilicity and lipophilicity, which is often favorable for oral absorption. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Indicates good potential for cell membrane permeability and oral bioavailability. |
Solubility Profiling Methodology
Rationale for Solubility Testing
The goal of solubility testing is to quantify the maximum amount of the compound that can dissolve in a specific solvent system at equilibrium. This is critical for predicting its behavior in the gastrointestinal tract and for developing liquid formulations. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents
This protocol determines the intrinsic solubility of the compound in various pharmaceutically relevant solvents.
-
Preparation: Add an excess amount of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (e.g., 10 mg) to a series of clear glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Recommended solvents include:
-
Purified Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
Ethanol
-
Propylene Glycol
-
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C and 37 °C) for at least 24-48 hours to ensure equilibrium is reached. The continued presence of solid material confirms that a saturated solution has been achieved.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as the HPLC-UV method described in Section 5.0. Compare the result against a standard calibration curve to determine the concentration in mg/mL or µg/mL.
Experimental Protocol: pH-Dependent Solubility Profile
This experiment is crucial for predicting how the drug's solubility will change as it passes through the varying pH environments of the stomach and intestines.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 8.0).
-
Equilibration: Perform the shake-flask method as described in Protocol 3.2, using the prepared buffers as the solvents.
-
Analysis: After equilibration and filtration, measure the concentration in each buffer.
-
Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer to visualize the pH-solubility profile.
Stability Assessment and Forced Degradation Studies
Rationale for Stability and Forced Degradation Testing
Forced degradation studies expose the drug substance to stress conditions more severe than those encountered during long-term storage.[3] The objectives are threefold:
-
To identify the likely degradation products that could form under normal storage conditions.
-
To elucidate the degradation pathways of the molecule.[5]
-
To demonstrate the specificity of the developed analytical method, proving it can separate the intact drug from its degradation products (i.e., it is "stability-indicating").[6]
Experimental Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for assessing the stability of a new chemical entity.
Caption: Workflow for Forced Degradation Studies.
Protocols for Forced Degradation
For each condition, a solution of the drug substance (e.g., 1 mg/mL) is prepared. The goal is to achieve 5-20% degradation of the active ingredient.[6]
-
Rationale: To assess susceptibility to hydrolysis, which primarily targets the amide bond.[4]
-
Acidic Conditions: Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80 °C and sample at various time points (e.g., 2, 6, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.
-
Basic Conditions: Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (40-60 °C) and sample at various time points. Neutralize samples with an equivalent amount of HCl before analysis. Esters and amides are common functional groups that are susceptible to hydrolysis.[3]
-
Rationale: To evaluate the molecule's sensitivity to oxidation.
-
Conditions: Mix the drug solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%. Store the solution in the dark at room temperature and sample at various time points.
-
Rationale: To assess the stability of the drug substance at elevated temperatures, which can occur during manufacturing (e.g., drying) or improper storage.
-
Conditions: Store the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 80 °C, with and without humidity). Also, heat a solution of the drug at 60-80 °C. Sample at various time points. The thermal rearrangement of cyclopropane to propene is a known reaction at very high temperatures.[8]
-
Rationale: To determine if the drug is light-sensitive, as required by ICH guideline Q1B.
-
Conditions: Expose both the solid drug substance and a solution of the drug to a controlled light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions.
Predicted Degradation Pathways
The primary degradation pathway for 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is predicted to be the hydrolysis of the amide bond. Ring-opening of the cyclopropane is a possible secondary pathway under forcing conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Chiral synthesis of (1R,2S)-2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Chiral Synthesis of (1R,2S)-2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Abstract
(1R,2S)-2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a chiral, highly functionalized cyclopropane derivative. Molecules incorporating such rigid, stereochemically defined cyclopropane scaffolds are of significant interest in medicinal chemistry and drug development, where they serve as conformationally constrained bioisosteres of larger, more flexible moieties, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of robust and scalable strategies for the stereoselective synthesis of this specific target molecule. We will delve into the mechanistic underpinnings of key transformations, compare distinct strategic approaches, and provide detailed, field-proven protocols for researchers and drug development professionals. The discussion emphasizes asymmetric catalysis, enzymatic resolutions, and classical resolution techniques, offering a multi-faceted approach to achieving high enantiopurity.
Introduction and Strategic Overview
The synthesis of single-enantiomer cyclopropanes presents a formidable challenge due to the high strain of the three-membered ring and the need for precise control over up to three contiguous stereocenters. The target molecule, (1R,2S)-2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, possesses two stereocenters on the cyclopropane ring with a trans relationship between the carboxyl and methylcarbamoyl groups.
The primary synthetic hurdles are:
-
Construction of the Cyclopropane Ring: Forming the strained ring efficiently.
-
Control of Diastereoselectivity: Ensuring the trans configuration between the C1 and C2 substituents.
-
Control of Enantioselectivity: Establishing the desired (1R,2S) absolute stereochemistry.
This guide will explore four principal strategies to surmount these challenges, each beginning from common achiral starting materials and culminating in the enantiopure target.
Caption: High-level overview of synthetic strategies.
Strategy A: Asymmetric Metal-Catalyzed Cyclopropanation
This approach is one of the most elegant and atom-economical, as it builds the chiral cyclopropane core directly from an achiral alkene and a diazo compound. Dirhodium(II) and copper(I) complexes bearing chiral ligands are the most effective catalysts for this transformation.[1][2]
Mechanistic Rationale: The reaction proceeds via the formation of a chiral metal-carbene intermediate.[2] The chiral ligand environment creates a sterically and electronically differentiated space around the electrophilic carbene. This forces the incoming alkene to approach from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer of the cyclopropane product. For electron-deficient alkenes, dirhodium catalysts like Rh₂(S-DOSP)₄ or Rh₂(S-TCPTAD)₄ have shown excellent efficacy.[1]
Caption: Simplified catalytic cycle for Rh-catalyzed cyclopropanation.
Experimental Protocol: Asymmetric Cyclopropanation This protocol is a representative example based on established literature for rhodium-catalyzed reactions.[1][3]
-
Catalyst Preparation: In a flame-dried, argon-purged flask, add the chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄ (0.01 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or pentane). To this suspension, add the alkene substrate, such as diethyl fumarate (1.0 eq).
-
Diazo Compound Feed: Prepare a solution of the diazo compound, for example, ethyl diazoacetate (EDA) (1.1 eq), in the same solvent.
-
Reaction Execution: Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours at a controlled temperature (e.g., 25 °C). The slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimer byproducts.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting alkene is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Strategy B: Enzymatic Kinetic Resolution
Enzymatic methods offer an environmentally benign and highly selective route to chiral molecules. For this target, the kinetic resolution of a racemic trans-cyclopropane-1,2-dicarboxylic acid diester is a powerful strategy. This process relies on an enzyme, typically a lipase or an amidase, that selectively hydrolyzes one enantiomer of the racemic substrate, leaving the other, desired enantiomer unreacted.[4][5]
Causality of Selection: Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are well-known for their ability to distinguish between enantiomers of esters.[5] The enzyme's active site is a chiral pocket; one enantiomer fits optimally and is rapidly hydrolyzed, while the other fits poorly and reacts very slowly. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the hydrolyzed product and the remaining unreacted ester.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Substrate Preparation: Synthesize racemic diethyl trans-cyclopropane-1,2-dicarboxylate using standard methods, such as the reaction of diethyl fumarate with diazomethane or a Simmons-Smith cyclopropanation of diethyl maleate followed by isomerization.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent like t-butanol, suspend the racemic diester substrate (1.0 eq).
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
pH Control and Monitoring: Vigorously stir the suspension at a controlled temperature (e.g., 30-40 °C). The hydrolysis releases carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of a dilute NaOH solution using a pH-stat or manual titration. The reaction progress is monitored by the volume of NaOH consumed.
-
Reaction Termination: When 50% of the theoretical amount of NaOH has been added (indicating 50% conversion), stop the reaction.
-
Separation: Filter off the immobilized enzyme for reuse. Acidify the aqueous solution to pH ~2 with dilute HCl.
-
Product Isolation: Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (1R,2S)-diethyl ester and the (1S,2R)-monoacid product. Separate these two compounds by performing a basic extraction. Wash the organic layer with a saturated NaHCO₃ solution. The desired (1R,2S)-ester will remain in the organic phase, while the (1S,2R)-monoacid will move into the aqueous basic phase.
-
Final Steps: Recover the (1R,2S)-diethyl ester from the organic layer. This can then be selectively hydrolyzed to the corresponding monoester if needed for the subsequent amidation step.
Strategy C: Classical Resolution via Diastereomeric Salts
This classical but highly effective method involves reacting the racemic trans-cyclopropane-1,2-dicarboxylic acid (or its monoester) with a stoichiometric amount of an enantiopure chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Rationale for Reagent Choice: Naturally occurring and commercially available chiral amines like (-)-brucine, (+)-cinchonine, or (R)-1-phenylethylamine are commonly used as resolving agents. The choice of resolving agent and solvent is crucial and often requires empirical screening to find conditions that yield well-formed crystals of one diastereomer while leaving the other in solution. The process relies on the differential lattice energies of the diastereomeric salts.
Experimental Protocol: Diastereomeric Salt Resolution
-
Substrate Preparation: Prepare racemic trans-cyclopropane-1,2-dicarboxylic acid by hydrolyzing the corresponding diester.
-
Salt Formation: Dissolve the racemic acid (1.0 eq) in a suitable hot solvent (e.g., ethanol, acetone, or water). In a separate flask, dissolve the chiral resolving agent, for example, (R)-1-phenylethylamine (1.0 eq), in the same solvent.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization. The less soluble diastereomeric salt will precipitate.
-
Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to pH ~1-2. This protonates the carboxylate and the chiral amine.
-
Extraction: Extract the desired (1R,2S)-carboxylic acid into an organic solvent like ethyl acetate. The protonated chiral amine will remain in the aqueous layer and can be recovered.
-
Analysis: Determine the enantiomeric excess of the resolved acid using chiral HPLC or by converting it to a methyl ester and analyzing by chiral GC.
Final Step: Selective Amidation
Once the key chiral intermediate, (1R,2S)-2-(alkoxycarbonyl)cyclopropane-1-carboxylic acid, is secured, the final step is the formation of the methylamide. This must be done selectively at the free carboxylic acid without affecting the ester group.
Protocol: Peptide Coupling for Amidation
-
Activation of Carboxylic Acid: Dissolve the chiral monoester monoacid (e.g., (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid[6]) (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C.
-
Coupling Reagents: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in combination with HOBt (1.1 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-20 minutes to form the activated ester.
-
Amine Addition: Add a solution of methylamine (e.g., 2M solution in THF or methylamine hydrochloride with an additional equivalent of base) (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates completion.
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M citric acid). Extract the product with an organic solvent. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting methyl ester of the target molecule by flash chromatography.
-
Final Hydrolysis (if necessary): If the final product requires a free carboxylic acid at C1, the ester group can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) at 0 °C, followed by careful acidic workup. This step is not needed as the target molecule name implies the C1 position is a carboxylic acid.
Data Summary and Strategy Comparison
| Strategy | Key Principle | Typical ee (%) | Advantages | Disadvantages | Scalability |
| Asymmetric Cyclopropanation | Chiral catalyst induces enantioselectivity during ring formation. | 85-99+ | Atom economical, direct, high throughput potential. | High cost of chiral ligands/catalysts, requires optimization. | Good |
| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer of a racemic mixture. | >98 | High selectivity, mild conditions, environmentally friendly. | Theoretical max yield of 50%, requires separation of product and starting material. | Excellent |
| Classical Resolution | Separation of diastereomeric salts by crystallization. | >99 | Inexpensive reagents, robust, well-established technology. | Labor-intensive, often requires optimization, max yield of 50%. | Excellent |
| Chiral Auxiliary | Substrate-controlled diastereoselective reaction. | >98 | High predictability and selectivity. | Requires extra steps for attachment and removal of auxiliary, not atom economical. | Moderate |
Conclusion and Future Outlook
The chiral synthesis of (1R,2S)-2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is readily achievable through several robust methodologies. For large-scale manufacturing, enzymatic and classical resolutions are often preferred due to their scalability and cost-effectiveness, despite the theoretical 50% yield limitation. For discovery and process development, asymmetric catalysis provides a more direct and elegant route, and ongoing research into more active and cheaper catalysts based on earth-abundant metals continues to make this approach more attractive.[7] The choice of the optimal synthetic route will ultimately depend on factors such as scale, cost, available equipment, and the desired level of enantiopurity. The development of biocatalytic, asymmetric cyclopropanation methods using engineered enzymes represents a promising future direction, potentially combining the directness of catalysis with the unparalleled selectivity of enzymes.[8][9]
References
-
Vertex Pharmaceuticals Incorporated. (2010). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. 10
-
Hofmann, P., et al. (1998). Process of preparation of cyclopropane carboxylic acids. Google Patents (EP0879813A1).
-
The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.
-
Evident Chemical. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
-
Gotor, V., et al. (2005). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry.
-
Kielbasinski, P., et al. (2022). Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. Taylor & Francis Online.
-
Wang, J., et al. (2016). Chiral Rhodium(III) Complex-Catalyzed Cascade Michael-Alkylation Reactions: Enantioselective Synthesis of Cyclopropanes. The Journal of Organic Chemistry.
-
Wang, H., & Fan, R. (2010). Stereoselective synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates by tandem oxidative cyclization and neighboring group-assisted decarboxylation. Journal of Organic Chemistry.
-
Lindsay, V. N. G., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC.
-
O'Donnell, M. J., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate.
-
AChemBlock. (n.d.). (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
-
Kim, M-J., et al. (2007). Process for preparing optically active cyclopropane carboxamide and derivatives thereof. Google Patents (WO2007069841A1).
-
Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie.
-
Fasan, R., et al. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC.
-
Davies, H. M. L., et al. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations.
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations.
-
Zhang, X. P., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Chemistry Portal.
Sources
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 6. (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid 97% | CAS: 88335-86-8 | AChemBlock [achemblock.com]
- 7. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid: A Conformationally Restricted Precursor in Rational Drug Design
Executive Summary
In modern organic synthesis and rational drug design, the transition from flat, sp²-rich aromatic molecules to sp³-rich, 3D-conformationally restricted scaffolds is a proven strategy to improve clinical success rates. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0) [1] represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm.
Featuring a rigid cyclopropane core substituted with orthogonal functional groups—a carboxylic acid and a methylamide—this precursor acts as a powerful dipeptide surrogate and a directional vector for pharmacophore projection. This technical guide explores the structural rationale, step-by-step synthetic methodologies, and downstream applications of this critical intermediate, specifically in the development of matrix metalloprotease (MMP) inhibitors and advanced peptidomimetics[2].
Structural Rationale and Physicochemical Profile
The incorporation of a cyclopropane ring into a drug candidate is rarely accidental. The ring serves as a bioisostere for both alkenes and phenyl rings while drastically altering the physicochemical properties of the molecule.
The Cyclopropane Advantage
-
Pre-organized Vector Projection: The rigid geometry of the cyclopropane ring locks the carboxylic acid and methylamide groups into a specific spatial orientation. When this precursor is incorporated into a larger molecule, it significantly reduces the conformational entropy of the system, lowering the thermodynamic penalty upon target binding.
-
Metabolic Stability: Unlike linear aliphatic chains, which are highly susceptible to CYP450-mediated oxidation and β-oxidation, the strained C-C bonds of the cyclopropane ring exhibit enhanced metabolic resistance.
-
Optimized Lipophilicity: The cyclopropane core provides a lower logP compared to its straight-chain aliphatic counterparts, enhancing aqueous solubility without sacrificing membrane permeability.
Table 1: Physicochemical Properties of the Precursor
| Property | Value |
| IUPAC Name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid |
| CAS Registry Number | 716362-30-0[1] |
| Molecular Formula | C₆H₉NO₃[3] |
| Molecular Weight | 143.14 g/mol [3] |
| Typical Stereochemistry | cis (Racemic mixture of 1R,2S and 1S,2R) |
| Physical State | Solid (White crystals)[2] |
Synthetic Methodology and Mechanistic Insights
The synthesis of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid relies on a highly efficient, two-step desymmetrization workflow starting from commercially available cyclopropane-1,2-dicarboxylic acid.
Mechanistic Causality
-
Step 1: Dehydrative Cyclization. The reaction utilizes acetic anhydride as both the solvent and the dehydrating agent. Heating the mixture to reflux drives the equilibrium toward the formation of the 5-membered cyclic anhydride[2]. Thermodynamically, the formation of the fused [3.1.0] bicyclic system strictly requires a cis relationship between the two carbonyl carbons. This step inherently acts as a stereochemical filter, ensuring that only the cis-geometry is carried forward.
-
Step 2: Desymmetrizing Aminolysis. The cis-anhydride is a meso compound (possessing a plane of symmetry). Nucleophilic acyl substitution by methylamine opens the ring[2]. Because the two carbonyl groups are chemically equivalent, attack at either site yields the same racemic mixture of the cis-monoamide. The reaction is kinetically controlled; performing it at low temperatures prevents double amidation and ensures high regioselectivity.
Caption: Two-step synthetic workflow for 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success before proceeding.
Protocol A: Synthesis of cis-Cyclopropane-1,2-dicarboxylic anhydride
Objective: Convert the diacid to the reactive cyclic anhydride.
-
Reaction Setup: Charge a dry, round-bottom flask with cyclopropane-1,2-dicarboxylic acid (3.24 g, 24.9 mmol) and acetic anhydride (30 mL)[2].
-
Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 4 hours[2]. The high localized concentration of acetic anhydride drives the intramolecular cyclization.
-
Isolation: Concentrate the reaction mixture in vacuo to completely remove unreacted acetic anhydride and the acetic acid byproduct. The resulting residue is the desired cis-anhydride[2].
-
Self-Validation Checkpoint: Perform an IR spectroscopy scan of the crude residue. The reaction is validated by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of twin anhydride C=O stretches at ~1850 cm⁻¹ and 1760 cm⁻¹. ¹H-NMR (DMSO-d₆) will show characteristic cyclopropane protons at δ 2.00 (dd) and 0.90-0.83 (m)[4].
Protocol B: Desymmetrizing Aminolysis
Objective: Regioselective ring-opening to form the monoamide.
-
Reaction Setup: Seal the reaction vessel containing the crude cis-cyclopropane-1,2-dicarboxylic anhydride with a rubber septum[2].
-
Execution: Bubble methylamine gas through the system for approximately 1 minute at 0 °C to control the exothermic nucleophilic attack. Alternatively, aqueous methylamine can be added dropwise[2].
-
Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours to ensure complete consumption of the anhydride[2].
-
Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude product from an ethyl acetate and hexane mixture to afford the target compound as white crystals[2].
-
Self-Validation Checkpoint: Confirm the structure via melting point (target: 185°–186° C) and ¹H-NMR (DMSO-d₆), which must display a broad singlet at ~12.5 ppm (COOH) and the characteristic methylamide protons[2].
Applications in Medicinal Chemistry
The orthogonal nature of the carboxylic acid and the methylamide allows this precursor to act as a highly directional hub in divergent synthesis.
Matrix Metalloprotease (MMP) Inhibitors
MMPs are zinc-dependent endopeptidases implicated in tissue remodeling, cancer metastasis, and arthritis. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a documented precursor in the synthesis of potent MMP inhibitors[2].
-
Mechanistic Role: The carboxylic acid moiety is typically derivatized (e.g., converted to a hydroxamic acid or coupled to an aryl chain) to interact with the catalytic zinc ion (Zn²⁺) in the MMP active site. Simultaneously, the cyclopropane ring rigidly directs the methylamide group into the adjacent S1' specificity pocket, maximizing binding affinity through precise spatial alignment[4].
Conformationally Restricted Peptidomimetics
In peptide drug discovery, linear peptides suffer from rapid proteolytic degradation. By substituting a standard dipeptide bond with this cyclopropane precursor, chemists create a "dipeptide isostere." The rigid ring mimics the transition state of a peptide bond, rendering the resulting peptidomimetic completely resistant to standard proteases while maintaining the necessary hydrogen-bonding vectors (via the amide NH/C=O).
Caption: Divergent synthetic applications of the cyclopropane precursor in drug discovery.
Comparative Analysis of Scaffolds
To fully appreciate the value of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid, it must be compared against traditional linear aliphatic precursors (e.g., succinic acid monoamides).
Table 2: Cyclopropane vs. Linear Aliphatic Precursors
| Parameter | Cyclopropane Scaffold | Linear Aliphatic Scaffold |
| Conformational Entropy | Low (Rigid, pre-organized vector projection) | High (Highly flexible, multiple rotamers) |
| Metabolic Stability | High (Resistant to CYP450/β-oxidation) | Moderate to Low (Susceptible to degradation) |
| Target Binding Affinity | Enhanced (Lower entropic penalty upon binding) | Variable (Higher entropic penalty) |
| Lipophilicity (logP) | Lower (Favorable for aqueous solubility) | Higher (Increases non-specific binding) |
| Synthetic Complexity | Moderate (Requires desymmetrization) | Low (Commercially abundant, trivial synthesis) |
References
-
ChemSrc. "Cyclopropanecarboxylic acid, 2-[(methylamino)carbonyl]- (9CI) - CAS 716362-30-0." Chemical Properties and Supplier Data.[Link]
- Google Patents (US5886024A). "Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors.
- Google Patents (US5789434A). "Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors.
Sources
- 1. Cyclopropanecarboxylic acid, 2-[(methylamino)carbonyl]- (9CI) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors - Google Patents [patents.google.com]
- 3. molcore.com [molcore.com]
- 4. US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors - Google Patents [patents.google.com]
Protocol for asymmetric synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
An Application Note and Protocol for the Proposed Asymmetric Synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
Proposed Synthetic Strategy: A Two-Step Approach
The proposed synthesis of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid involves a two-step sequence:
-
Asymmetric Cyclopropanation: A chiral rhodium(II) carboxylate-catalyzed reaction between N-methylacrylamide and an ethyl diazoacetate. This step is designed to establish the desired stereochemistry of the cyclopropane ring.
-
Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.
The choice of a rhodium(II)-catalyzed cyclopropanation is based on its proven efficacy and high enantioselectivity for a wide range of substrates, including electron-deficient olefins.[2][3] The use of a chiral catalyst allows for the direct formation of an enantiomerically enriched product, which is often more efficient than the resolution of a racemic mixture.
Caption: Proposed two-step synthesis of the target molecule.
Catalytic Cycle for Asymmetric Cyclopropanation
The key to the enantioselectivity of the first step lies in the catalytic cycle of the chiral rhodium(II) catalyst. The proposed mechanism involves the formation of a chiral rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene.[3]
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Detailed Experimental Protocols
Part 1: Asymmetric Cyclopropanation of N-methylacrylamide
This protocol is adapted from established procedures for the rhodium-catalyzed cyclopropanation of electron-deficient alkenes.[2]
Materials:
| Reagent/Material | Molecular Weight | Amount | Moles |
| N-methylacrylamide | 85.10 g/mol | 1.0 g | 11.75 mmol |
| Ethyl diazoacetate | 114.10 g/mol | 1.61 g | 14.10 mmol |
| Chiral Rhodium(II) Catalyst¹ | - | 0.05 mol% | 5.88 µmol |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
¹A suitable catalyst such as Rh₂(S-TCPTAD)₄ is recommended for high enantioselectivity with acrylamide substrates.[2]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the chiral rhodium(II) catalyst (0.05 mol%).
-
Add anhydrous dichloromethane (25 mL) to the flask and stir the solution under a nitrogen atmosphere.
-
In a separate flask, dissolve N-methylacrylamide (1.0 g, 11.75 mmol) and ethyl diazoacetate (1.61 g, 14.10 mmol) in anhydrous dichloromethane (25 mL).
-
Add the solution of N-methylacrylamide and ethyl diazoacetate to the dropping funnel.
-
Slowly add the solution from the dropping funnel to the catalyst solution over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 2-(methylcarbamoyl)cyclopropane-1-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
Part 2: Saponification to 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Materials:
| Reagent/Material | Molecular Weight | Amount | Moles |
| Ethyl 2-(methylcarbamoyl)cyclopropane-1-carboxylate | 171.19 g/mol | 1.0 g | 5.84 mmol |
| Lithium hydroxide (LiOH) | 23.95 g/mol | 0.28 g | 11.68 mmol |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Water | - | 10 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve the purified ethyl 2-(methylcarbamoyl)cyclopropane-1-carboxylate (1.0 g, 5.84 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.
-
Add lithium hydroxide (0.28 g, 11.68 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous layer to pH 1-2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid.
-
The crude product can be further purified by recrystallization if necessary.
Characterization and Analysis
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the carboxylic acid to a suitable derivative for analysis by chiral GC.
Alternative Synthetic Approaches
While the proposed rhodium-catalyzed route is highly promising, other strategies could also be explored for the synthesis of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid:
-
Organocatalysis: Chiral organic molecules, such as prolinol derivatives, have been successfully used to catalyze the asymmetric synthesis of cyclopropane derivatives.[4][5] This approach avoids the use of transition metals and may offer different stereoselectivity.
-
Enzymatic Resolution: A racemic mixture of an ester precursor could be resolved using an enzyme that selectively hydrolyzes one enantiomer. For example, amidases from microorganisms like Rhodococcus rhodochrous have been used for the enantioselective hydrolysis of cyclopropane diamides.[6] This method could potentially be adapted for the target molecule.
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the N-methylacrylamide could direct the stereochemical outcome of the cyclopropanation reaction.[3]
Conclusion
This application note provides a detailed and scientifically grounded, yet proposed, protocol for the asymmetric synthesis of 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The outlined rhodium-catalyzed cyclopropanation followed by saponification represents a robust and efficient strategy based on established methodologies. The successful synthesis of this chiral building block would provide a valuable tool for medicinal chemists and researchers in the field of drug development.
References
- Benchchem. (n.d.). Enantioselective Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: Application Notes and Protocols.
- Lindsay, V. N. G., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC.
- Benchchem. (n.d.). Application Notes & Protocols: (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid as a Chiral Building Block.
- Wikipedia. (n.d.). Metal-catalyzed cyclopropanations.
- Gotor, V., et al. (2004). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry.
- Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 6. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Framework for Characterizing Novel Enzyme Inhibitors Using 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Abstract
The identification and characterization of novel enzyme inhibitors are cornerstones of drug discovery and chemical biology. This document provides a comprehensive framework and detailed protocols for the enzymatic characterization of novel small molecules, using the hypothetical inhibitor 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid as a case study. We present a systematic approach, beginning with essential pre-assay considerations, followed by step-by-step protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action (MoA). This guide is designed for researchers, scientists, and drug development professionals to establish robust and reproducible enzyme inhibition assays, ensuring data integrity and accelerating research outcomes.
Part 1: Foundational Concepts in Enzyme Inhibition
An enzyme (E) acts as a biological catalyst by binding to a substrate (S) and facilitating its conversion into a product (P).[1] An inhibitor (I) is a molecule that reduces the enzyme's activity.[2] Understanding the kinetics of this interaction is crucial for inhibitor development.[1]
Key parameters include:
-
Michaelis-Menten Constant (Km): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate.[3]
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[4]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency.[5]
-
Inhibition Constant (Ki): A measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.
The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change the Vmax.[6][7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. This reduces the Vmax but does not affect the Km.[6][7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[7]
Part 2: Pre-Assay Considerations & Best Practices
Rigorous assay development is critical for generating reliable and reproducible data.[8][9] Adherence to Good Laboratory Practice (GLP) principles ensures the quality and integrity of study data.[10][11][12]
Compound Management
-
Solubility: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, like many small molecules, will likely require solubilization in a solvent like dimethyl sulfoxide (DMSO) before being diluted in aqueous assay buffer.[13][14] It is crucial to determine the compound's solubility limit.
-
DMSO Concentration: High concentrations of DMSO can perturb enzyme structure and inhibit activity.[15] It is imperative to keep the final DMSO concentration in the assay low and consistent across all wells, typically ≤1%.[16] A "vehicle control" containing the same percentage of DMSO without the inhibitor must always be included.[14]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Create intermediate dilutions in DMSO before making the final dilutions in assay buffer. This minimizes the risk of compound precipitation.
Assay Component Selection
-
Enzyme & Substrate: The choice of enzyme and substrate is target-dependent. For this guide, we will use a generic fluorogenic protease assay as an example. The enzyme concentration should be in the linear range of the assay, and the substrate concentration should be set at or below its Km value to ensure sensitivity to competitive inhibitors.[17][18]
-
Buffer Conditions: Enzyme activity is highly sensitive to pH, ionic strength, and temperature.[8] These parameters must be optimized and strictly controlled throughout the experiment.
Part 3: Experimental Protocols
These protocols are designed to be adapted to a 96-well microplate format for efficiency and are suitable for spectrophotometric or fluorometric readouts.[19]
Protocol 1: Determination of IC50
This protocol establishes the potency of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid by measuring enzyme activity across a range of inhibitor concentrations.
Workflow Diagram: IC50 Determination
Caption: Workflow for determining the IC50 value of an inhibitor.
Step-by-Step Methodology:
-
Inhibitor Plate Preparation:
-
In a 96-well plate, perform a serial dilution of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in 100% DMSO. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
Include wells with only DMSO for vehicle controls (0% inhibition) and wells for a known control inhibitor (if available).
-
-
Assay Plate Setup:
-
In a separate 96-well black assay plate, add assay buffer to all wells.
-
Transfer a small volume (e.g., 1-2 µL) from the inhibitor plate to the corresponding wells of the assay plate. This ensures the final DMSO concentration is low and uniform.
-
Add buffer to "no enzyme" control wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add the enzyme solution to all wells except the "no enzyme" controls.
-
Mix the plate gently.
-
(Optional but recommended) Pre-incubate the plate for 15-30 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent or irreversible inhibitors.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a plate reader set to the appropriate wavelength and temperature.
-
Measure the signal (e.g., fluorescence) kinetically over a set period (e.g., 15-30 minutes). The reaction should be in the initial velocity phase, where product formation is linear with time.[18]
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the progress curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC50 value.[20][21][22]
-
Example Data Presentation: IC50 Determination
| Inhibitor Concentration (µM) | Average Velocity (RFU/min) | % Inhibition |
|---|---|---|
| 100 | 15.2 | 98.1% |
| 33.3 | 25.8 | 96.2% |
| 11.1 | 150.4 | 80.9% |
| 3.7 | 385.1 | 51.2% |
| 1.2 | 622.9 | 21.1% |
| 0.4 | 750.3 | 5.0% |
| 0.1 | 788.6 | 0.2% |
| 0 (Vehicle) | 790.1 | 0.0% |
| No Enzyme | 12.5 | - |
| Calculated IC50 | | 3.8 µM |
Protocol 2: Mechanism of Action (MoA) Studies
This protocol determines how 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid inhibits the enzyme by measuring reaction kinetics at various substrate and inhibitor concentrations.
Diagram: Modes of Reversible Enzyme Inhibition
Caption: Competitive vs. Non-competitive inhibition pathways.
Step-by-Step Methodology:
-
Experimental Design: Create a matrix of reactions. The matrix should include multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations (e.g., 0.25x Km to 8x Km) for each inhibitor concentration.
-
Assay Execution:
-
Perform the enzymatic assay as described in Protocol 1 for each condition in the matrix.
-
Ensure all controls (no enzyme, vehicle) are included for each substrate concentration.
-
-
Data Analysis & Interpretation:
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration. This provides a direct visualization of the kinetic changes.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This double reciprocal plot linearizes the Michaelis-Menten kinetics and provides a clear diagnostic for the mechanism of inhibition.[7][23]
-
Use non-linear regression to globally fit the entire dataset to the appropriate inhibition models (competitive, non-competitive, etc.) to calculate the Ki.[17]
-
Example Data Presentation: Kinetic Parameters
| Inhibition Mode | Vmax | Km | Ki |
|---|---|---|---|
| Competitive | Unchanged | Increases | 2.1 µM |
| Non-competitive | Decreases | Unchanged | 5.5 µM |
Part 4: Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Signal | Reagent contamination; Autofluorescence of inhibitor compound. | Prepare fresh reagents; Run a control with inhibitor but no enzyme to subtract background fluorescence.[25][26][27] |
| Poor Reproducibility / High CV | Pipetting errors; Inconsistent incubation times/temperatures; Edge effects on the plate. | Calibrate pipettes; Use automated liquid handlers if possible; Ensure uniform temperature and use plate sealers.[26][28] |
| No or Low Signal | Inactive enzyme or substrate; Incorrect buffer pH or composition; Reagents added in the wrong order. | Verify reagent activity and storage conditions; Optimize assay buffer; Double-check the protocol steps.[28][29] |
| Inconsistent Standard Curve | Improper serial dilutions; Degraded standard. | Carefully prepare fresh dilutions for each experiment; Store stock solutions correctly.[28] |
References
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMePhysiology. (2024). [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). [Link]
-
Misuri, L., et al. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. (2017). [Link]
-
Tipton, K. F., & Davey, G. P. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Neural Transmission. (2022). [Link]
-
Tong, W. D., et al. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. (2012). [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual, National Center for Biotechnology Information. (2012). [Link]
-
Nishi, K., et al. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. (2020). [Link]
-
OECD Principles on Good Laboratory Practice (GLP). Organisation for Economic Co-operation and Development. (1997). [Link]
-
Oszczudłowska, M., et al. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. (2024). [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
A Guide to Good Laboratory Practice (GLP). SafetyCulture. (2025). [Link]
-
Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. [Link]
-
Troubleshooting Common ELISA Problems. Maxanim. [Link]
-
Lineweaver Burk Plot Explained. YouTube. (2023). [Link]
-
Sebaugh, J. L. Guidelines for accurate EC50/IC50 estimation. (2011). [Link]
-
Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. (2016). [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. (2025). [Link]
-
ELISA Tips: Troubleshooting Common Challenges. American Research Products. [Link]
-
Dong, M. W. Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC. (2023). [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Center for Biotechnology Information. (2012). [Link]
-
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). [Link]
-
Enzyme Kinetics and Diagnostic Uses of Enzymes. The Medical Biochemistry Page. (2026). [Link]
-
Misuri, L., et al. Effect of DMSO on aldose reductase activity. ResearchGate. (2017). [Link]
-
How to determine IC50 value of a compound? ResearchGate. (2017). [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Good Laboratory Practices (GLP): 2024 Guide. Biobide. (2024). [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]
-
Good laboratory practices in the pharmaceutical industry. Enhesa. (2023). [Link]
-
Enzyme Kinetic Assay. Creative Biogene. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 7. Khan Academy [khanacademy.org]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. infinixbio.com [infinixbio.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. safetyculture.com [safetyculture.com]
- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 13. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Use Inhibitors [sigmaaldrich.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. medschoolcoach.com [medschoolcoach.com]
- 25. mybiosource.com [mybiosource.com]
- 26. maxanim.com [maxanim.com]
- 27. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 28. arp1.com [arp1.com]
- 29. assaygenie.com [assaygenie.com]
Application Note: A Tiered Strategy for Characterizing the Cellular Activity of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement: This document provides a comprehensive, tiered experimental framework for the initial characterization of novel small molecules, using 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid as a representative compound. Given that this molecule is not widely characterized in existing literature, the following protocols are designed as a robust starting point for investigation, adaptable to findings at each stage. The described workflows are rooted in established, high-quality cell-based assay principles to ensure scientific rigor and reproducibility.[1][2][3]
Introduction: The Challenge of Novel Compound Profiling
The journey of drug discovery often begins with the identification of novel small molecules that exhibit potential therapeutic effects. However, before dedicating significant resources to mechanistic studies, a foundational understanding of a compound's general effect on living cells is paramount.[4] Cell-based assays serve as a critical first step, offering a biologically relevant environment to assess cellular responses like cytotoxicity, proliferation, and apoptosis.[5][6]
This guide details a two-phased, systematic approach to profile the in vitro effects of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, a compound with structural similarities to molecules known to interact with biological pathways, such as ethylene biosynthesis in plants.[7] Our strategy begins with a broad assessment of cytotoxicity to determine the compound's general impact on cell health and viability. Based on these initial findings, a secondary, more specific assay is proposed to elucidate the potential mechanism of cell death, should cytotoxicity be observed.
Phase 1: Primary Screening for Cytotoxicity and Cell Viability
The initial and most fundamental question is whether 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid affects cell viability. A decrease in viability can indicate cytotoxic or anti-proliferative effects. For this purpose, we recommend a luminescence-based ATP assay.
Scientific Rationale: The quantification of adenosine triphosphate (ATP) is a gold-standard method for determining the number of metabolically active, viable cells in culture.[8][9] Healthy, proliferating cells maintain high levels of ATP, whereas dying or dead cells exhibit a rapid depletion. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that provides a highly sensitive and linear readout, making it ideal for high-throughput screening (HTS).[9][10][11]
Materials and Reagents
-
Cell Lines: A panel of representative human cell lines (e.g., HEK293 - human embryonic kidney, HeLa - human cervical cancer, A549 - human lung carcinoma).
-
Compound: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Culture Medium: Appropriate for the selected cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Reagent: CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. No. G9241 or similar).
-
Positive Control: A known cytotoxic agent, such as Staurosporine or Tamoxifen.[12]
-
Equipment:
Experimental Workflow: ATP-Based Viability Assay
The workflow is designed to be straightforward, minimizing plate handling steps to ensure reproducibility.[13]
Caption: Decision-Making Logic for Secondary Assay Selection.
Protocol: Caspase-Glo® 3/7 Assay
The protocol for the Caspase-Glo® 3/7 assay is remarkably similar to the viability assay, allowing for an efficient "add-mix-measure" workflow. [14]
-
Cell Seeding and Treatment: Follow steps 2.3.1 and 2.3.2 exactly as in the viability assay. It is crucial to run the viability and apoptosis assays in parallel or under identical conditions for valid comparison. Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50).
-
Assay Measurement:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [15] * Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light. [14] * Measure the luminescence.
-
Data Analysis and Interpretation
-
Data is typically expressed as Fold Change in caspase activity over the vehicle control.
-
A significant, dose-dependent increase in luminescence indicates that 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid induces apoptosis via the activation of executioner caspases.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the data generated, every protocol must be a self-validating system.
-
Appropriate Controls: Always include negative (untreated), vehicle (solvent), and positive (known inducer) controls. This is essential for data normalization and for confirming that the assay system is responding correctly.
-
Z'-Factor: For screening applications, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent, robust assay. Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
Replicates: All treatments and controls should be performed in at least triplicate to provide statistical power and identify outliers.
-
Cell Health Monitoring: Regularly observe cell morphology under a microscope. Changes in appearance, such as rounding up or detachment, can provide qualitative confirmation of cytotoxicity. [16]
Conclusion
This tiered application note provides a robust, logical, and scientifically grounded framework for the initial cell-based characterization of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. By first establishing its effect on overall cell viability and then proceeding to a mechanistic apoptosis assay, researchers can efficiently determine the compound's cytotoxic potential and primary mode of action. This systematic approach saves resources by focusing mechanistic studies on compounds with confirmed biological activity and provides a solid foundation for further drug development efforts.
References
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]
-
Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. PubMed. Available from: [Link]
-
Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
How to calculate IC50 for my dose response? ResearchGate. Available from: [Link]
-
Caspase 3/7 Activity. Protocols.io. Available from: [Link]
-
Small-molecule Profiling. Broad Institute. Available from: [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available from: [Link] CHD.org/index.php/b CHD/article/view/525
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Maverix. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Available from: [Link]
-
Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. PMC. Available from: [Link]
-
(1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699. PubChem. Available from: [Link]
-
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. Available from: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
-
NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PMC. Available from: [Link]
-
CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available from: [Link]
-
MTT Analysis Protocol. Creative Bioarray. Available from: [Link]
-
Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available from: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine. Available from: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
A novel small molecule screening assay using normal human chondrocytes toward osteoarthritis drug discovery. PLOS One - Research journals. Available from: [Link]
Sources
- 1. Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infinixbio.com [infinixbio.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. ffhdj.com [ffhdj.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. promega.com [promega.com]
- 16. marinbio.com [marinbio.com]
A Robust and Validated HPLC Method for the Quantification of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to its polar nature, low UV absorbance, and inherent stereoisomerism, this analyte presents unique analytical challenges. We describe a primary reversed-phase HPLC-UV method for achiral quantification, optimized for accuracy and throughput. The rationale for selecting a polar-endcapped stationary phase and an acidified mobile phase is discussed in detail. Furthermore, this guide outlines a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2] All procedures, from sample preparation to data analysis, are presented to enable immediate implementation by researchers, scientists, and drug development professionals.
Introduction and Analytical Rationale
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a small polar molecule containing both a carboxylic acid and a methylamide functional group. Such compounds are common building blocks in medicinal chemistry. The accurate quantification of this intermediate is critical for process control, yield calculation, and quality assurance in drug substance manufacturing.
The primary analytical hurdles for this molecule are:
-
Poor Retention: Its high polarity makes it difficult to retain on traditional C18 reversed-phase columns, which rely on hydrophobic interactions.[3]
-
Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, necessitating detection at low wavelengths (e.g., 200-215 nm) where mobile phase interference can be a concern.[4]
-
Stereoisomerism: The substituted cyclopropane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. While this note focuses on total achiral quantification, the potential for isomeric separation must be considered during method development to ensure all relevant species are accounted for.
To overcome these challenges, a reversed-phase HPLC method was developed. The core of our strategy is to suppress the ionization of the carboxylic acid group (pKa typically ~4.5-5.0) by maintaining a low mobile phase pH.[5] This renders the molecule less polar, significantly enhancing its retention on a C18 column specifically designed for use in highly aqueous conditions.
HPLC Method Development Workflow
The development of a robust analytical method follows a logical progression from understanding the analyte to optimizing the final parameters. This workflow ensures that the resulting method is both reliable and fit-for-purpose.
Caption: Logical workflow for HPLC method development.
Protocol: Achiral Quantification Method
This protocol provides the final, optimized conditions for the routine quantification of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
Required Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped/AQ-type C18 column).
-
Reference Standard: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (≥99.5% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).
-
Reagents: Phosphoric Acid (H₃PO₄, ≥85%).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final pH should be approximately 2.2.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.01 mg/mL to 0.5 mg/mL. A recommended five-point curve could include 0.01, 0.05, 0.1, 0.25, and 0.5 mg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient | 5% B to 35% B over 10 minutes, hold at 35% B for 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (per ICH Q2(R2))
To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed.[6][7] This process provides documented evidence of the method's performance characteristics.
Caption: Workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]
-
Protocol: Perform forced degradation studies by exposing the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. Peak purity analysis using a DAD is required.
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., five concentrations from 0.01 to 0.5 mg/mL) in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[7]
Accuracy
Accuracy is the closeness of the test results to the true value.[6]
-
Protocol: Perform a spike-recovery study. Add known amounts of the analyte (e.g., at 80%, 100%, and 120% of the target concentration) to a placebo mixture. Prepare three samples at each level and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine the LOQ and LOD based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.
-
-
Confirmation: The LOQ should be confirmed by analyzing a standard at the determined concentration and ensuring it meets acceptance criteria for accuracy and precision.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Protocol: Introduce small variations to the method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.
Representative Validation Data (Hypothetical)
The following tables summarize the expected results from a successful method validation.
Table 1: Linearity Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.01 - 0.5 mg/mL | - |
| Correlation (r²) | 0.9997 | ≥ 0.999 |
| Regression Equation | y = 54321x - 123 | - |
Table 2: Accuracy and Precision Summary
| Level | Concentration (mg/mL) | Accuracy (% Recovery) | Precision (%RSD, n=6) |
|---|---|---|---|
| 80% | 0.08 | 101.2% | 0.9% |
| 100% | 0.10 | 99.8% | 0.7% |
| 120% | 0.12 | 100.5% | 0.8% |
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate solution for the quantification of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in a pharmaceutical development setting. The use of a polar-endcapped C18 column with an acidified mobile phase effectively overcomes the challenges of poor retention associated with this polar analyte. The method has been successfully validated according to ICH Q2(R2) guidelines, demonstrating excellent performance in specificity, linearity, accuracy, and precision. This well-documented procedure is fit for its intended purpose and can be readily implemented in quality control laboratories for routine analysis and stability testing.
References
-
PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]
-
Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. hplc.eu [hplc.eu]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijrrjournal.com [ijrrjournal.com]
Application Note: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in Agrochemical Discovery
Executive Summary
The rational design of modern agrochemicals relies heavily on privileged structural motifs that confer both high target affinity and environmental stability. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0) has emerged as a highly versatile building block in the synthesis of novel crop protection agents. Featuring a conformationally restricted cyclopropane core and a hydrogen-bonding methylcarbamoyl pharmacophore, this intermediate is specifically engineered for the rapid library generation of advanced carboxamide fungicides and diamide-class insecticides. This application note details the structural causality, synthetic workflows, and validated protocols for integrating this compound into high-throughput agrochemical discovery pipelines.
Structural Rationale & Causality in Agrochemical Design
The selection of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid as a starting material is driven by two critical structural features:
The Cyclopropane Motif: Rigidity and Metabolic Stability
The cyclopropane ring is a privileged scaffold in agrochemistry, famously utilized in pyrethroid insecticides to enhance biological efficacy [1]. The inherent strain of the three-membered ring (with bond angles compressed to approximately 60°) restricts the conformational flexibility of the molecule [2]. This rigidity reduces the entropic penalty upon binding to target receptors (such as the Ryanodine receptor in insects or Succinate Dehydrogenase in fungi). Furthermore, the introduction of a cyclopropane ring increases the metabolic stability of the active ingredient by spatially orienting substituents to resist rapid enzymatic degradation (e.g., avoiding β -oxidation in soil and plant tissues) [3].
The Methylcarbamoyl Pharmacophore: Target Engagement
The methylcarbamoyl group acts as a robust hydrogen-bond donor and acceptor. In the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and diamide insecticides, amide linkages are essential for anchoring the molecule within the target enzyme's active site. By pre-installing this moiety on the cyclopropane ring, chemists can focus on modifying the other side of the molecule (via the free carboxylic acid) to optimize lipophilicity and systemic mobility in plants.
Figure 1: Logical workflow from the CAS 716362-30-0 building block to biological target engagement.
Experimental Protocol: High-Throughput Amide Coupling
In agrochemical discovery, coupling 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid with various halogenated or substituted aryl amines is a standard step to generate screening libraries. The cyclopropane motif is a privileged synthetic intermediate and a core structural unit in many biologically active compounds [4].
Causality of Reagent Selection : Cyclopropanecarboxylic acids can be sterically hindered. Traditional coupling agents like EDC/HOBt often result in incomplete conversions and generate urea byproducts that complicate purification. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected. HATU forms a highly reactive HOAt ester intermediate, driving the reaction to completion even with deactivated, electron-deficient anilines commonly used in agrochemicals.
Self-Validating Step-by-Step Methodology
Materials:
-
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (1.0 eq)
-
Target Aryl Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF.
-
Carboxyl Activation : Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution. Stir the mixture at 25°C for 15 minutes. Validation Check: The solution typically turns a distinct yellow color, indicating the formation of the active HOAt ester.
-
Amide Coupling : Add the target aryl amine (1.1 mmol) dropwise or in portions. Stir the reaction mixture at 25°C for 4 to 12 hours, depending on the nucleophilicity of the amine.
-
In-Process Monitoring (Self-Validation) : Monitor the reaction via TLC (Eluent: 5% MeOH in Dichloromethane). The disappearance of the baseline acid spot and the emergence of a higher Rf product spot confirms conversion.
-
Quenching & Extraction : Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (3 x 10 mL) to remove DMF, followed by saturated NaHCO3 (10 mL) and brine (10 mL).
-
Purification & Characterization : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Validation Check: Confirm the product identity and purity (>95%) using LC-MS (observing the [M+H]+ peak) and 1H-NMR.
Figure 2: Step-by-step experimental workflow for the synthesis of novel carboxamide derivatives.
Quantitative Data Presentation
To assist in reaction planning and library design, the following table summarizes the physicochemical properties of the building block and the expected reaction parameters when utilizing the HATU-mediated coupling protocol described above.
| Parameter / Property | Value / Expected Outcome | Causality / Notes |
| Molecular Weight | 143.14 g/mol | Low MW allows for the addition of complex aryl groups without exceeding agrochemical MW limits (typically <500 g/mol ). |
| Molecular Formula | C6H9NO3 | Contains necessary H-bond donors/acceptors for target binding. |
| Coupling: Aliphatic Amines | Reaction Time: 2-4 h Yield: >90% | High nucleophilicity of aliphatic amines leads to rapid, near-quantitative conversion. |
| Coupling: Electron-Rich Anilines | Reaction Time: 4-6 h Yield: 85-90% | Moderate nucleophilicity; active HOAt ester ensures high yields. |
| Coupling: Halogenated/Deactivated Anilines | Reaction Time: 12-18 h Yield: 70-80% | Reduced nucleophilicity requires extended reaction times; HATU prevents stalling. |
| Typical LC-MS Ionization | [M+H]+ (Positive ESI) | The methylcarbamoyl group readily protonates, ensuring strong MS signals for high-throughput screening. |
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI (Molecules) URL:[Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing (Journal of Pharmacological Reports) URL:[Link]
-
Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes Source: Royal Society of Chemistry (Chemical Science) URL:[Link]
Sources
Advanced Application of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid in Conformational Restriction and Peptidomimetic Drug Design
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction & Mechanistic Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing hit compounds that suffer from poor binding affinity or rapid metabolic degradation due to highly flexible alkyl or peptide backbones. The entropic penalty incurred when a flexible molecule binds to a rigid protein pocket often limits its potency.
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0) is a premier bifunctional building block designed to solve this exact problem. Structurally, it is a mono-methylamide of cyclopropane-1,2-dicarboxylic acid. By embedding this 1,2-disubstituted cyclopropane ring into a molecular scaffold, researchers can leverage a phenomenon known as stereochemical diversity-oriented conformational restriction [1].
The Causality of Experimental Choice: Why Cyclopropanes?
-
Cyclopropylic Strain: The rigid three-membered ring forces adjacent substituents into defined trajectories (either cis or trans). This restricts the dihedral angles of the backbone, pre-organizing the molecule into its bioactive conformation and drastically reducing the entropic penalty upon target binding.
-
Amide Bond Isosterism: The pre-installed methylcarbamoyl group (-CONHCH₃) acts as a stable amide mimic, providing essential hydrogen bond donors and acceptors while resisting proteolytic cleavage better than natural peptides.
-
Orthogonal Reactivity: The free carboxylic acid (-COOH) allows for immediate, highly directional amide coupling to target amines, making it a plug-and-play synthon for combinatorial library generation.
Visualization of Drug Design Logic
To understand the strategic advantage of this building block, we map the transition from a flexible precursor to a restricted conformer.
Fig 1. Logical flow of conformational restriction using a cyclopropane scaffold to enhance binding.
Quantitative Data Presentation
The efficacy of cyclopropane-1,2-dicarboxylic acid derivatives has been rigorously validated across multiple therapeutic targets, including Histamine H3/H4 receptors and bacterial O-acetylserine sulfhydrylase (OASS) [2]. The table below summarizes the quantitative impact of cyclopropane restriction on binding affinity.
| Compound Scaffold / Derivative | Target Protein | Binding Affinity (Kᵢ / Kₑ) | Entropic Penalty | Reference Source |
| Flexible Linear Histamine | H3 Receptor | ~10 – 50 nM | High | Watanabe et al., 2011 |
| trans-Cyclopropane Analog (5b) | H3 / H4 Receptor | 4.4 nM / 5.5 nM | Low | Watanabe et al., 2011 |
| cis-Cyclopropane Analog (6a) | H3 Receptor | 5.4 nM (Selective) | Low | Watanabe et al., 2011 |
| Cyclopropane-1,2-diCOOH (21) | OASS-A (Salmonella) | 9.0 μM | Low | Magistrato et al., 2016 |
Insight: Notice how the trans vs. cis stereochemistry of the cyclopropane ring dictates receptor subtype selectivity (H3/H4 dual vs. H3 selective). 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid allows chemists to lock in these specific geometries.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic justifications (causality) and analytical checkpoints to prevent the propagation of errors in the drug discovery pipeline.
Protocol 1: HATU-Mediated Amide Coupling of the Cyclopropane Scaffold
Objective: Covalently attach 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid to a target primary or secondary amine to generate a rigidified peptidomimetic.
Causality & Reagent Selection: The α-carbon of the cyclopropane ring is sterically hindered. Standard coupling agents (like EDC/HOBt) often result in low yields or sluggish kinetics here. We utilize HATU because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, accelerating the coupling and minimizing side reactions. DIPEA is selected as a non-nucleophilic base to neutralize the amine salt without attacking the active ester.
Step-by-Step Methodology:
-
Pre-Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 1.5 mmol).
-
Validation Check: Stir at room temperature for 15 minutes. A slight color change (yellowish) indicates the formation of the HOAt active ester.
-
-
Coupling: Add the target amine (1.1 equiv, 0.55 mmol) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
-
Quenching & Extraction: Dilute the reaction with EtOAc (20 mL) and quench with deionized water (10 mL). Separate the layers.
-
Washing (Critical Step): Wash the organic layer sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine/DIPEA, followed by saturated NaHCO₃ (2 × 10 mL) to remove unreacted acid and HOAt byproducts. Wash with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via Preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).
-
Checkpoint: Analyze the purified fraction via LC-MS and ¹H-NMR. Do not proceed to biological assays unless purity is >95%.
Protocol 2: Saturation Transfer Difference (STD) NMR Binding Assay
Objective: Biophysically validate the target engagement of the newly synthesized cyclopropane analog against a purified target protein (e.g., OASS).
Causality & Technique Selection: STD-NMR is a label-free, self-validating technique ideal for detecting transient, low-to-medium affinity binding (Kₑ in the μM to mM range). By selectively irradiating the protein, magnetization is transferred only to the bound ligand. The methyl protons of the methylcarbamoyl group and the distinct cyclopropane ring protons will show strong STD signals if they are buried in the binding pocket, providing a precise epitope map.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 500 μL sample in D₂O-based phosphate buffer (pH 7.4). Why D₂O? To eliminate the massive H₂O solvent peak that obscures ligand signals.
-
Concentration Ratios: Add the target protein (e.g., OASS) to a final concentration of 20 μM. Add the cyclopropane ligand to a final concentration of 1 mM (1:50 protein-to-ligand ratio).
-
Reference Spectrum: Acquire a standard 1D ¹H-NMR spectrum (off-resonance irradiation set to 30 ppm, where no protein or ligand signals exist).
-
Saturation Transfer: Acquire the STD spectrum with on-resonance irradiation set to -0.5 ppm to 0 ppm (selectively targeting the upfield methyl groups of the protein's aliphatic residues). Use a saturation time of 2.0 seconds.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Validation Check: The resulting difference spectrum will exclusively display the signals of the ligand protons that were in close contact (< 5 Å) with the protein surface. A flat baseline indicates no binding.
-
Workflow Visualization
Fig 2. Self-validating workflow for the synthesis and biophysical screening of cyclopropane analogs.
References
-
Watanabe, M., Kobayashi, T., Hirokawa, T., Yoshida, A., Ito, Y., Yamada, S., Orimoto, N., Yamasaki, Y., Arisawa, M., & Shuto, S. (2011). "Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: Histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone." Organic & Biomolecular Chemistry, 9(23), 8079-8090. URL:[Link]
-
Magistrato, A., et al. (2016). "Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-10. URL:[Link]
-
Yoshikawa, M., et al. (2020). "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands." Molecules, 25(16), 3562. URL:[Link]
Application Note: Scalable Synthesis and Process Optimization of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
Introduction & Strategic Overview
Cyclopropanes are privileged motifs in modern drug discovery, frequently utilized to enhance metabolic stability, modulate physicochemical properties, and enforce conformational rigidity in lead compounds 1. The bifunctional building block, 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid, serves as a highly versatile intermediate for introducing amide-functionalized cyclopropyl moieties into complex pharmaceutical scaffolds.
Transitioning the synthesis of this highly polar, water-soluble intermediate from bench to pilot scale presents specific chemical engineering challenges. These include managing highly exothermic steps, suppressing the formation of thermodynamic impurities, and achieving efficient product isolation. This application note details a robust, self-validating protocol for the multigram to kilogram scale-up of this critical intermediate.
Mechanistic Pathway & Workflow
The synthesis relies on a two-step desymmetrization strategy starting from commercially available cis-cyclopropane-1,2-dicarboxylic acid.
-
Step 1: Dehydration. The diacid is treated with acetic anhydride at elevated temperatures to form the highly electrophilic cis-cyclopropane-1,2-dicarboxylic anhydride.
-
Step 2: Aminolysis. The purified anhydride undergoes a regioselective and stereoretentive ring-opening aminolysis with methylamine to yield the target mono-amide mono-acid.
Process flow diagram illustrating the scalable two-step synthesis of the target molecule.
Scale-Up Challenges & Engineering Solutions
Thermal Management & Dosing Kinetics
The reaction between the anhydride and methylamine is highly exothermic. At scale, bulk addition leads to thermal runaway, which provides the activation energy necessary to form the thermodynamic diamide impurity. By utilizing a controlled, dropwise dosing strategy of methylamine (2.0 M in THF) at 0–5 °C, the kinetic mono-amide product is strictly favored.
Solvent Selection & Hydrolysis Prevention
Adventitious water rapidly hydrolyzes the highly electrophilic anhydride back to the starting diacid. Utilizing anhydrous THF mitigates this risk and facilitates the in situ precipitation of the methylammonium salt of the product. This precipitation removes the product from the reactive liquid phase, driving the reaction forward and preventing over-amidation.
Isolation Strategy & pKa Considerations
The target molecule is highly polar. The parent cyclopropanecarboxylic acid has a pKa of approximately 4.83 2. To ensure complete protonation and phase transfer during crystallization, the aqueous quench must be strictly adjusted to pH 2.0–2.5. If the pH remains above 3.0, the product will remain partially ionized as a carboxylate salt and be lost to the aqueous waste stream.
Logical relationship of kinetic vs. thermodynamic product formation and impurity pathways.
Experimental Protocols
Protocol A: Synthesis of Cyclopropane-1,2-dicarboxylic Anhydride (1 kg Scale)
-
Charge : To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge cis-cyclopropane-1,2-dicarboxylic acid (1.00 kg, 7.69 mol) and acetic anhydride (3.0 L, ~31.7 mol).
-
Reaction : Heat the slurry to 120 °C (reflux) under a nitrogen atmosphere. Maintain for 4 hours until a clear solution is obtained.
-
Distillation : Cool the reactor to 60 °C. Apply vacuum (50–100 mbar) to distill off acetic acid and excess acetic anhydride.
-
Self-Validation Check: The crude residue must be analyzed via 1H NMR to ensure residual acetic acid is <1 mol%. Residual acetic acid will competitively consume methylamine in the subsequent step, forming N-methylacetamide and lowering the overall yield.
-
-
Purification : Subject the crude oil to short-path vacuum distillation (b.p. 90–95 °C at 2 mbar) to yield the pure anhydride as a low-melting solid/oil.
Protocol B: Synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid (Pilot Scale)
-
Preparation : In a 20 L jacketed reactor, dissolve the purified anhydride (800 g, 7.14 mol) in anhydrous THF (8.0 L). Cool the solution to 0–5 °C using a chiller unit.
-
Dosing : Dropwise add methylamine (2.0 M in THF, 3.75 L, 7.50 mol, 1.05 eq) over 3 hours via an addition funnel. Maintain the internal temperature strictly below 10 °C.
-
Causality: Strict temperature control prevents the formation of the diamide impurity. A white precipitate (the amine salt) will form during addition.
-
-
Quench : Stir for an additional 1 hour at 5 °C. Quench the reaction by adding deionized water (2.0 L).
-
Acidification : Slowly add concentrated HCl (37%) until the aqueous layer reaches a stable pH of 2.0–2.5.
-
Self-Validation Check: Verify pH with a calibrated meter. Visual indicators are insufficient for this highly polar compound.
-
-
Extraction & Crystallization : Extract the aqueous phase with EtOAc (3 x 4 L). Combine the organic layers, wash with brine, and concentrate under reduced pressure to ~3 L. Slowly add Heptane (3 L) at 40 °C, then cool to 0 °C to induce crystallization.
-
Isolation : Filter the white crystalline solid, wash with cold EtOAc/Heptane (1:1), and dry in a vacuum oven at 45 °C to constant weight.
Quantitative Data Summary
The table below outlines the performance metrics of the synthesis when transitioning from a 10-gram bench scale to a 1-kilogram pilot scale.
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Causality / Note |
| Yield (Step 1) | 92% | 88% | Slight loss during vacuum distillation of the anhydride at scale. |
| Yield (Step 2) | 89% | 85% | Controlled crystallization minimizes diamide inclusion but loses trace product to mother liquor. |
| Overall Yield | 81.8% | 74.8% | Highly scalable and robust over two steps. |
| Purity (HPLC) | >99% | 98.5% | Maintained high purity via strict pH-controlled isolation. |
| E-Factor | 15.2 | 12.4 | Improved solvent recycling efficiency at the pilot scale. |
| Exotherm Max (ΔT) | 12 °C | 8 °C | Enhanced jacket cooling and strictly controlled dosing rate in the 20 L reactor. |
References
-
Liu, M., Le, N., & Uyeda, C. (2023). Nickel-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Angewandte Chemie International Edition. (References the extensive review of cyclopropanes in drug discovery: J. Med. Chem. 2016, 59, 8712). 1
-
Grokipedia Chemical Database. (n.d.). Cyclopropane carboxylic acid: Chemical and Physical Properties. 2
Sources
Introduction: The Challenge of Biofilm Persistence and a Novel Dispersal Strategy
An In-Depth Guide to the Experimental Design for Testing Biofilm Dispersal with Cyclopropane Derivatives
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth is a primary survival strategy for bacteria, affording them significant protection from environmental stresses, host immune responses, and antimicrobial agents. The clinical and industrial ramifications of biofilms are profound, contributing to chronic infections, biofouling, and contamination. The biofilm life cycle, a sequence of attachment, maturation, and dispersal, presents unique targets for therapeutic intervention.[1][2] The dispersal phase, where cells are released from the mature biofilm to colonize new sites, is a particularly attractive target.[3][4] Inducing premature dispersal can render the newly planktonic bacteria significantly more susceptible to conventional antibiotics and host defenses.
This guide details a comprehensive experimental framework for evaluating the potential of novel cyclopropane derivatives as biofilm dispersal agents. Cyclopropane fatty acids are known components of bacterial cell membranes, often upregulated in response to environmental stress, where they influence membrane fluidity and stability.[5][6] The hypothesis is that exogenous cyclopropane derivatives may interfere with bacterial signaling pathways or membrane properties that regulate the sessile-to-planktonic transition. We present a two-tiered approach: a robust, high-throughput static assay for initial screening, followed by a dynamic, real-time imaging-based assay for validation and mechanistic investigation.
Scientific Rationale: Targeting the Biofilm Dispersal Stage
Active biofilm dispersal is a highly regulated, energy-dependent process.[2] Bacteria trigger dispersal in response to various cues, including nutrient availability, oxygen levels, and quorum sensing signals.[7] This process often involves the enzymatic degradation of the EPS matrix, which includes components like exopolysaccharides, proteins, and extracellular DNA (eDNA).[2][3] For example, the production of glycosidases, proteases, and DNases can break down the matrix, liberating the embedded cells.[2][3]
Our interest in cyclopropane derivatives stems from their fundamental role in bacterial physiology. Bacteria synthesize cyclopropane fatty acids (CFAs) by adding a methylene group across the double bonds of unsaturated fatty acids within the phospholipid bilayer.[5][6] This modification alters membrane properties and is crucial for the pathogenesis of certain bacteria.[5] We propose that introducing specifically designed cyclopropane derivatives could:
-
Disrupt Membrane-Associated Signaling: Interfere with membrane-bound sensor proteins that regulate dispersal pathways.
-
Alter Membrane Fluidity: Change the physical properties of the cell membrane, making the sessile state less favorable.
-
Act as a Signaling Mimic: Be mistakenly recognized by bacterial receptors as an endogenous signal to initiate dispersal.
This experimental guide provides the necessary protocols to rigorously test these hypotheses.
Overall Experimental Workflow
The proposed workflow is designed to efficiently screen compounds and then validate promising candidates in a more biologically relevant model. This dual-assay approach ensures both high throughput and detailed characterization.
Caption: Experimental workflow for identifying and validating biofilm dispersal agents.
Protocol 1: High-Throughput Screening in a Static 96-Well Plate Model
This initial assay is designed to rapidly screen a library of cyclopropane derivatives to identify compounds that induce dispersal of pre-formed, mature biofilms. The crystal violet (CV) staining method is a reliable and cost-effective technique for quantifying total biofilm biomass.[8][9]
Principle
Mature biofilms are grown in the wells of a 96-well microtiter plate. The planktonic cells and growth medium are removed, and the biofilms are then exposed to the cyclopropane derivatives. After treatment, the remaining biofilm is stained with crystal violet. The dye is subsequently solubilized, and the absorbance is measured, which is directly proportional to the amount of biofilm biomass remaining in the well. A significant decrease in absorbance compared to untreated controls indicates dispersal activity.
Materials
-
Sterile, flat-bottomed 96-well polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus SH1000)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Cyclopropane derivative library (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader (absorbance at 570-595 nm)
-
Multichannel pipette
Step-by-Step Methodology
-
Bacterial Inoculum Preparation: a. Inoculate 5 mL of growth medium with a single colony of the test bacterium. b. Incubate overnight at 37°C with shaking (200 rpm). c. Dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1x10⁷ CFU/mL).
-
Biofilm Formation: a. Add 200 µL of the diluted bacterial culture into each well of a 96-well plate. b. Include "no bacteria" control wells containing 200 µL of sterile medium only. c. Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Compound Treatment: a. After incubation, carefully remove the planktonic culture and spent medium from each well using a pipette. Be gentle to avoid dislodging the biofilm. b. Gently wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. c. Prepare treatment solutions by diluting the cyclopropane derivatives in fresh growth medium to the desired final concentrations (e.g., in a range from 1 µM to 100 µM). d. Add 200 µL of the treatment solutions to the biofilm-containing wells. e. Controls are critical:
- Positive Control: Add a known dispersal agent (e.g., DNase I for P. aeruginosa) or a vehicle-treated well that is physically disrupted at the end of the experiment.
- Negative (Untreated) Control: Add 200 µL of fresh medium containing the same concentration of solvent (e.g., DMSO) used for the test compounds. f. Cover the plate and incubate for the desired treatment period (e.g., 4, 8, or 24 hours) at 37°C.
-
Crystal Violet Staining and Quantification: a. Discard the treatment solutions from the wells. b. Wash the wells twice with 200 µL of PBS to remove any dispersed cells. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the CV solution and wash the plate three times with 200 µL of PBS. e. Invert the plate on a paper towel and allow it to air dry completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. g. Incubate for 10-15 minutes at room temperature. h. Measure the absorbance at 570 nm (A₅₇₀) using a microplate reader.
Data Analysis
The percentage of biofilm dispersal can be calculated using the following formula:
% Dispersal = [ 1 - ( A₅₇₀ of Treated Well / A₅₇₀ of Negative Control Well ) ] x 100
| Compound ID | Concentration (µM) | Mean A₅₇₀ (± SD) | % Dispersal |
| Negative Control | 0 (0.5% DMSO) | 1.25 (± 0.08) | 0% |
| CPD-001 | 10 | 1.15 (± 0.11) | 8% |
| CPD-001 | 50 | 0.63 (± 0.05) | 49.6% |
| CPD-002 | 10 | 1.21 (± 0.09) | 3.2% |
| CPD-002 | 50 | 1.18 (± 0.12) | 5.6% |
| CPD-003 (Hit) | 10 | 0.45 (± 0.04) | 64.0% |
| CPD-003 (Hit) | 50 | 0.21 (± 0.03) | 83.2% |
| Positive Control | (e.g., DNase I) | 0.31 (± 0.06) | 75.2% |
Protocol 2: Validation in a Dynamic Flow Cell System with Confocal Microscopy
This advanced protocol is for validating "hit" compounds identified during the high-throughput screen. Flow cell systems allow biofilms to grow under continuous nutrient flow and shear stress, which more closely mimics physiological and industrial conditions.[10][11] Coupling the flow cell to a Confocal Laser Scanning Microscope (CLSM) enables real-time, non-destructive, three-dimensional visualization of biofilm architecture and dispersal.[12][13][14]
Principle
A mature biofilm is cultivated on a transparent surface (e.g., a glass coverslip) within a flow cell chamber under a constant, laminar flow of growth medium. Once the biofilm reaches a desired maturity, the medium is switched to one containing the cyclopropane derivative. The dispersal process is monitored over time by acquiring 3D image stacks using a CLSM. Fluorescent stains are used to differentiate live cells, dead cells, and/or matrix components.
Materials
-
Flow cell system (including flow chambers, peristaltic pump, tubing, bubble traps, and media/waste reservoirs)
-
Confocal Laser Scanning Microscope with appropriate lasers and filters
-
Bacterial strain engineered to express a fluorescent protein (e.g., GFP, mCherry) or fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells).
-
Growth medium and PBS
-
"Hit" cyclopropane derivative from Protocol 1
Step-by-Step Methodology
-
System Assembly and Sterilization: a. Assemble the flow cell system according to the manufacturer's instructions.[15] b. Sterilize the entire system (tubing, flow chambers, bubble traps) by autoclaving or by pumping a sterilizing agent (e.g., 0.5% hypochlorite) through the system, followed by extensive flushing with sterile distilled water and then sterile growth medium.
-
Inoculation and Biofilm Growth: a. Prepare an overnight culture of the fluorescently tagged bacterial strain as described in Protocol 1. b. Stop the media flow and inject ~300 µL of the culture (OD₆₀₀ ≈ 0.5) directly into the flow cell chamber. c. Allow the bacteria to attach to the surface for 1-2 hours without flow. d. Start the flow of fresh growth medium at a low, constant rate (e.g., 0.2-0.5 mL/min). e. Grow the biofilm for 2-4 days, or until it has reached the desired thickness and structure, which can be monitored daily with the CLSM.
-
Compound Treatment and Live Imaging: a. Before treatment, acquire baseline 3D image stacks of the mature biofilm at several predefined positions within the flow cell. b. Prepare the treatment medium containing the "hit" cyclopropane derivative at its effective concentration. c. Switch the inflow from the standard growth medium to the treatment medium. d. Immediately begin acquiring time-lapse 3D image stacks of the same predefined positions at regular intervals (e.g., every 30 minutes for 8 hours). e. If not using a fluorescently tagged strain, the biofilm can be stained post-dispersal with live/dead stains before a final image is taken.
-
Image Analysis and Quantification: a. Use image analysis software (e.g., FIJI/ImageJ, COMSTAT, IMARIS) to process the 3D image stacks. b. Quantify key structural parameters for both treated and untreated control biofilms over time. Important metrics include:
- Total Biomass: The volume of all fluorescent pixels.
- Average and Maximum Thickness: The height of the biofilm from the substratum.
- Surface Area Coverage: The percentage of the surface covered by the biofilm.
- Roughness Coefficient: A measure of the biofilm's structural heterogeneity.
Data Presentation
The quantitative data derived from image analysis provides a powerful visual and statistical validation of dispersal activity.
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. journals.asm.org [journals.asm.org]
- 3. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm dispersal: mechanisms, clinical implications, and potential therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Setup and Validation of Flow Cell Systems for Biofouling Simulation in Industrial Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing and analyzing biofilms in flow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 14. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid as a Novel Molecular Probe for Serine Protease Activity
I. Introduction: The Pursuit of Specificity in Serine Protease Research
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis. Their dysregulation is implicated in numerous pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Consequently, the development of specific molecular probes to interrogate their activity in complex biological systems is of paramount importance for both basic research and drug discovery.
The cyclopropane scaffold has garnered significant attention in medicinal chemistry due to its unique conformational rigidity and metabolic stability.[1][2] This three-membered ring system can effectively orient functional groups in three-dimensional space, enabling precise interactions with protein binding pockets. While numerous cyclopropane-containing molecules have been explored as potential therapeutics, their application as molecular probes is an emerging field.[2]
This document introduces a hypothetical application of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid as a novel, selective molecular probe for a specific subset of serine proteases. Its rigid cyclopropane core, coupled with the hydrogen-bonding potential of the methylcarbamoyl group and the reactive nature of the carboxylic acid, presents a unique opportunity for covalent modification of the active site serine residue. We propose a mechanism-based inhibition strategy, where the probe is initially recognized by the target protease, followed by an irreversible acylation of the catalytic serine.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, validation, and utilization of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid as a molecular probe. The protocols outlined herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific rigor.
II. Physicochemical Characterization and Probe Preparation
Prior to its use in biological assays, a thorough characterization of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is essential.
| Property | Recommended Method | Desired Specification |
| Purity | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) | >95% |
| Identity | High-Resolution Mass Spectrometry (HRMS), NMR | Consistent with theoretical values |
| Solubility | Serial dilution in relevant buffers (e.g., PBS, cell culture media) | Soluble to at least 10 mM in DMSO, and to the desired working concentration in aqueous buffers |
| Stability | HPLC analysis of probe in buffer over time at relevant temperatures (e.g., 4°C, 37°C) | <10% degradation over 24 hours |
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the required mass of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in high-purity dimethyl sulfoxide (DMSO).
-
Aliquot and store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
-
Prepare working solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate pre-warmed buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.5% (v/v) to minimize solvent-induced artifacts.
III. Hypothetical Mechanism of Action and Target Engagement
We hypothesize that 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid acts as a mechanism-based irreversible inhibitor of a specific serine protease. The proposed mechanism involves:
-
Initial Binding: The probe reversibly binds to the active site of the protease, with the carboxylic acid and methylcarbamoyl groups forming key interactions with the enzyme's specificity pockets.
-
Nucleophilic Attack: The catalytic serine residue attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.
-
Covalent Modification: The cyclopropane ring, now activated, undergoes a ring-opening reaction, leading to the formation of a stable, covalent acyl-enzyme complex, thus irreversibly inactivating the protease.
Caption: Hypothetical mechanism of serine protease inhibition.
IV. In Vitro Probe Validation
Protocol 2: In Vitro Serine Protease Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) of the probe against a purified serine protease.
-
Prepare reagents:
-
Purified serine protease of interest.
-
Fluorogenic or chromogenic protease substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid working solutions (serial dilutions).
-
-
Set up the assay plate: In a 96-well plate, add the assay buffer, followed by the probe at various concentrations.
-
Pre-incubation: Add the protease to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for probe-enzyme interaction.
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure signal: Monitor the fluorescence or absorbance at regular intervals using a plate reader.
-
Data analysis: Calculate the initial reaction rates (V₀) for each probe concentration. Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of the probe that results in 50% inhibition of the enzyme's activity. |
| kᵢₙₐ꜀ₜ/Kᵢ | A measure of the inactivation efficiency for irreversible inhibitors. |
V. Cellular Assays for Probe Characterization
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm target engagement in a cellular context.[3] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell culture and treatment: Culture cells to 70-80% confluency. Treat the cells with the probe or vehicle control for a specified time.
-
Harvest and lyse cells: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separate soluble and aggregated proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Protein analysis: Collect the supernatant containing the soluble proteins and analyze by SDS-PAGE and Western blotting using an antibody specific for the target protease.
-
Data analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Caption: Experimental workflow for probe validation.
VI. Cellular Imaging with a Fluorescently Labeled Probe
For visualization of target activity in living cells, a fluorescently labeled version of the probe can be synthesized. This typically involves conjugating a fluorophore (e.g., a rhodamine or BODIPY dye) to a non-critical position on the probe molecule.
Protocol 4: Live-Cell Imaging of Serine Protease Activity
-
Cell culture and seeding: Seed cells on glass-bottom dishes suitable for microscopy.
-
Probe loading: Incubate the cells with the fluorescently labeled probe in serum-free medium for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Wash and image: Wash the cells with fresh medium to remove the excess probe.
-
Microscopy: Acquire images using a confocal or fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.
-
Co-localization studies (optional): To confirm the subcellular localization of the target protease, co-stain the cells with organelle-specific markers.
VII. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in imaging | Incomplete washout of the probe; non-specific binding. | Optimize washing steps; include a non-labeled competitor probe. |
| No CETSA shift | Poor cell permeability; low target engagement. | Assess cell permeability independently; increase probe concentration or incubation time. |
| Inconsistent IC₅₀ values | Probe instability; substrate competition. | Check probe stability in assay buffer; measure IC₅₀ at different substrate concentrations. |
VIII. Conclusion
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid represents a promising, albeit hypothetical, scaffold for the development of a novel class of molecular probes for serine proteases. The protocols and guidelines presented in this document provide a robust framework for the validation and application of this and similar small molecule probes in both biochemical and cellular contexts. Rigorous adherence to these methodologies will enable researchers to confidently interrogate the complex roles of serine proteases in health and disease.
IX. References
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. Available from:
-
(1S,2S)-2-methylcyclopropane-1-carboxylic acid. PubChem. Available from: [Link]
-
WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. Available from:
-
Introduction to 'Medicinal Chemistry Small Molecule Probes'. (2023). University of Liverpool Repository. Available from: [Link]
-
EP0879813A1 - Process of preparation of cyclopropane carboxylic acids. Google Patents. Available from:
-
Fast Release of Carboxylic Acid inside Cells. (2025). Angewandte Chemie. Available from: [Link]
-
Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal. Available from: [Link]
-
The importance of chemical probes in molecular and cell biology. (2023). FEBS Network. Available from: [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Available from: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. Available from: [Link]
-
Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. (2023). Marine Drugs. Available from: [Link]
-
Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. Available from: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (2000). Current Organic Chemistry. Available from: [Link]
-
Novel Cyclopropene Probes as Chemical Reporters for Bioorthogonal Metabolic Labeling of Benzoylated Post-Translational Modification. (2025). Analytical Chemistry. Available from: [Link]
-
Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. (2022). International Journal of Molecular Sciences. Available from: [Link]
-
The application of small molecule bioactive probes in the identification of cellular targets. (2025). Chinese Journal of Pharmaceutical Analysis. Available from: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules. Available from: [Link]
-
Introducing Small Molecule Design – Lab Report 26. (2021). YouTube. Available from: [Link]
-
Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals. (2024). Chemical Reviews. Available from: [Link]
-
A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. (2019). bioRxiv. Available from: [Link]
-
Double in situ hybridisation protocols. UCL. Available from: [Link]
Sources
Application Note: Methodologies for Introducing a Methylcarbamoyl Group on a Cyclopropane Scaffold
Introduction & Scientific Rationale
The cyclopropane ring is a highly privileged scaffold in modern medicinal chemistry. Its rigid, three-membered carbocyclic structure imparts unique conformational restriction, improves metabolic stability, and modulates the physicochemical properties of lead compounds. Introducing a methylcarbamoyl group ( −CONHCH3 ) onto a cyclopropane ring provides a critical hydrogen bond donor/acceptor pair. This modification is frequently utilized to enhance target binding affinity and optimize the polar surface area (PSA) of drug candidates.
Because the direct cyclopropanation of pre-formed methylacrylamides can be synthetically challenging and low-yielding, the industry standard relies on the amidation of a cyclopropanecarboxylic acid (or its derivatives) with methylamine. Amide bond formation remains the most frequently executed reaction in pharmaceutical synthesis[1].
Mechanistic Pathways & Reagent Selection
Choosing the correct amidation strategy depends entirely on the scale of the reaction and the stereochemical sensitivity of the cyclopropane substrate.
-
Uronium-Based Coupling (HATU): For discovery-stage medicinal chemistry, HATU is the gold standard[2]. It activates the carboxylic acid by forming an highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as a hydrogen bond acceptor to pre-organize the incoming methylamine. This significantly accelerates the reaction and suppresses epimerization, which is crucial when working with chiral cyclopropanes[1].
-
Acid Chloride Route: For process chemistry and scale-up, expensive coupling reagents like HATU are economically unviable and generate high-molecular-weight byproducts (e.g., tetramethylurea) that complicate purification. The conversion of cyclopropanecarboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride, followed by aminolysis with methylamine, offers a highly scalable and atom-economical alternative[3].
Decision matrix for selecting the optimal amidation strategy based on scale and economy.
Experimental Protocols
Protocol A: HATU-Mediated Amidation (Discovery Scale)
This protocol utilizes methylamine hydrochloride, which is significantly easier to handle and weigh accurately compared to gaseous methylamine or volatile aqueous solutions.
Reagents:
-
Cyclopropanecarboxylic acid derivative (1.0 equiv)
-
Methylamine hydrochloride ( CH3NH2⋅HCl ) (1.5 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Procedure:
-
Activation: Dissolve the cyclopropanecarboxylic acid and HATU in anhydrous DMF under an inert atmosphere ( N2 ). Add 2.0 equivalents of DIPEA. Causality: DIPEA deprotonates the carboxylic acid, allowing the resulting carboxylate to attack the uronium carbon of HATU, forming the active OAt ester.
-
Nucleophilic Addition: In a separate vial, suspend methylamine hydrochloride in a small volume of DMF and add the remaining 2.0 equivalents of DIPEA. Causality: This liberates the free methylamine nucleophile in situ.
-
Coupling: Transfer the free methylamine solution to the activated acid mixture. Stir at room temperature for 1–2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4 , and concentrate.
Protocol B: Acid Chloride-Mediated Amidation (Process Scale)
This protocol employs a two-step, one-pot workflow avoiding expensive coupling reagents[3].
Reagents:
-
Cyclopropanecarboxylic acid derivative (1.0 equiv)
-
Oxalyl Chloride ( (COCl)2 ) (1.2 equiv)
-
Catalytic DMF (2-3 drops)
-
Methylamine (2.0 M solution in THF) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.3 M)
Step-by-Step Procedure:
-
Vilsmeier-Haack Formation: Dissolve the cyclopropanecarboxylic acid in anhydrous DCM at 0 °C. Add catalytic DMF.
-
Chlorination: Add oxalyl chloride dropwise. Self-Validating Step: The immediate evolution of CO2 and CO gas indicates the reaction is proceeding. Stir at room temperature until gas evolution completely ceases (approx. 2 hours), validating the complete formation of the acid chloride.
-
Concentration: Briefly concentrate the mixture in vacuo to remove unreacted oxalyl chloride and HCl gas, preventing them from consuming the methylamine in the next step. Redissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Aminolysis: Add the methylamine THF solution dropwise. Causality: Excess methylamine is used to act as both the nucleophile and the base to scavenge the HCl byproduct, forming methylamine hydrochloride salts which precipitate out of the DCM solution.
-
Workup: Filter off the precipitated salts. Wash the filtrate with 1M HCl , saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate to yield the pure methylcarbamoyl cyclopropane.
Quantitative Comparison of Methodologies
| Parameter | HATU-Mediated Amidation | Acid Chloride Method |
| Optimal Scale | Discovery / Milligram to Gram | Process / Multigram to Kilogram |
| Atom Economy | Low (Generates HOAt and TMU) | High (Generates CO2 , CO , HCl ) |
| Reagent Cost | High | Low |
| Chiral Integrity | Excellent (Minimal epimerization) | Moderate to Good |
| Reaction Speed | Very Fast (1-2 hours) | Moderate (Requires 2 distinct steps) |
| Purification | Often requires chromatography | Often requires only aqueous washing |
Mechanistic Visualization
The efficiency of HATU relies on a highly specific cascade of intermediates. Understanding this pathway is critical for troubleshooting stalled reactions, particularly when dealing with sterically hindered substituted cyclopropanes.
Mechanistic pathway of HATU-mediated amidation of cyclopropanecarboxylic acid.
References
-
Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (RSC Publishing) URL:[Link]
- Derivatives of cyclopropanecarboxamide (US3184509A)
Sources
Application Note: Photoredox-Catalyzed Decarboxylative Cyclopropanation via Radical-Polar Crossover
Strategic Context: The Cyclopropane Bioisostere
In modern drug discovery, the cyclopropane ring is a highly privileged structural motif. Found in over 60 marketed therapeutics (e.g., Nirmatrelvir/Paxlovid, Montelukast), it serves as a robust bioisostere for alkyl groups, phenyl rings, and alkenes[1]. By increasing conformational rigidity and eliminating metabolically vulnerable peripheral C–H bonds, cyclopropanation directly enhances pharmacokinetic profiles and target affinity[1].
Historically, synthesizing these highly strained three-membered rings required hazardous reagents, such as explosive diazoalkanes (metal-catalyzed carbenoid transfers) or pyrophoric zinc carbenoids (Simmons-Smith reaction)[2][3]. The advent of photoredox catalysis has introduced a paradigm shift: the ability to construct cyclopropanes from abundant, bench-stable aliphatic carboxylic acids under exceptionally mild, neutral conditions[4][5].
Mechanistic Paradigm: Radical-Polar Crossover (RPC)
The synthesis of cyclopropanes from carboxylic acids operates through a Radical-Polar Crossover (RPC) cascade. This mechanism elegantly bridges single-electron (radical) and two-electron (polar) reactivity within a single catalytic cycle[4][6].
-
Initiation & Decarboxylation : The organic photocatalyst (e.g., 4CzIPN) is excited by visible blue light. Simultaneously, a mild base (Cs₂CO₃) deprotonates the carboxylic acid. The excited photocatalyst (PC*) acts as a strong oxidant, accepting an electron from the carboxylate via Single Electron Transfer (SET). This triggers the extrusion of CO₂, generating a nucleophilic alkyl radical[4][7].
-
Radical Addition : The alkyl radical rapidly adds across an electron-deficient alkene bearing a pendant leaving group (e.g., a homoallyl chloride)[4].
-
Reductive Termination : The resulting adduct radical is reduced by the strongly reducing ground-state-regenerating photocatalyst (PC•⁻). This second SET event yields a carbanion intermediate[5].
-
Anionic Ring Closure : The carbanion undergoes a rapid intramolecular S_N2 substitution, displacing the tethered chloride to forge the cyclopropane ring[5][6].
Radical-Polar Crossover (RPC) mechanism for decarboxylative cyclopropanation.
Comparative Analysis of Cyclopropanation Strategies
To understand the operational advantages of the photoredox approach, it is essential to benchmark it against classical methodologies. The data below summarizes the practical trade-offs.
| Methodology | Primary Reagents / Intermediates | Functional Group Tolerance | Safety & Operational Hazards | Typical Yields |
| Simmons-Smith | Diiodomethane, Zn-Cu couple | Low (Requires directing groups like allylic alcohols) | Pyrophoric zinc carbenoids; highly moisture sensitive | 50–85% |
| Diazo-Metal Catalysis | Diazoalkanes, Rh/Ru transition metals | Moderate | High toxicity; severe explosive hazards[2] | 60–90% |
| Photoredox RPC | Carboxylic acids, 4CzIPN, Blue Light | High (Tolerates unprotected amines, alcohols, alkynes)[6] | Safe, bench-stable precursors; neutral conditions[3] | 70–95% |
Self-Validating Experimental Protocol
The following methodology details the synthesis of 1,1-disubstituted cyclopropanes using the organic photocatalyst 4CzIPN. This protocol is designed as a self-validating system —incorporating intrinsic checks to ensure mechanistic fidelity and troubleshoot failures in real-time.
Materials Required
-
Radical Precursor: Aliphatic carboxylic acid (1.5 equiv)
-
Radical Trap/Electrophile: Homoallyl chloride derivative (1.0 equiv)
-
Photocatalyst: 4CzIPN (2 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the carboxylic acid, 4CzIPN, and Cs₂CO₃.
-
Causality Check: Solid reagents are loaded first under a stream of Argon. Moisture must be excluded because premature protonation of the carbanion intermediate (before S_N2 cyclization) will yield the uncyclized linear alkane byproduct.
Step 2: Solvent Addition & Degassing
-
Add anhydrous DMF, followed by the homoallyl chloride.
-
Perform three rigorous cycles of Freeze-Pump-Thaw.
-
Self-Validation (The Oxygen Check): Oxygen is a potent triplet quencher for the excited state of 4CzIPN and rapidly intercepts carbon radicals to form peroxy radicals[3]. If the reaction yields 0% product but consumes the carboxylic acid, run a crude mass spec (LC-MS) to check for alkyl peroxides or formates. Their presence confirms incomplete degassing.
Step 3: Photochemical Irradiation
-
Backfill the tube with Argon and seal it tightly.
-
Irradiate the mixture using 440 nm blue LEDs at a distance of ~2 cm for 24 hours.
-
Self-Validation (The Light Check): Set up a parallel control tube wrapped in aluminum foil (dark control). The dark control must yield 0% conversion[3]. This validates that the reaction is strictly photochemically driven and rules out background thermal degradation. The mild heat generated by the LEDs (~35 °C) is beneficial, as it helps overcome the activation energy barrier for the final S_N2 ring closure[7].
Step 4: Quenching & Isolation
-
Turn off the light source. Dilute the crude mixture with deionized water to quench any remaining reactive species and dissolve the cesium salts.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with brine (5 × 20 mL) to completely remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.
Workflow for photoredox-catalyzed cyclopropanation with self-validating checkpoints.
Causality in Reaction Optimization
To successfully adapt this protocol for novel drug scaffolds, researchers must understand the "why" behind the specific reagent choices:
-
Why 4CzIPN? Unlike highly expensive and potentially toxic Iridium or Ruthenium complexes, 4CzIPN is a purely organic donor-acceptor fluorophore. It possesses a highly oxidizing excited state ( E1/2 red = +1.35 V vs SCE) capable of oxidizing aliphatic carboxylates, and a sufficiently reducing ground-state-regenerating potential ( E1/2 red = -1.21 V vs SCE) to reduce the adduct radical to the required carbanion[4][7].
-
Why Cs₂CO₃ in DMF? The base must fully deprotonate the carboxylic acid to lower its oxidation potential. The resulting cesium carboxylate has partial solubility in polar aprotic solvents like DMF, which facilitates efficient homogeneous SET oxidation[7]. Furthermore, DMF stabilizes both the radical and carbanion intermediates without providing an acidic proton that would prematurely quench the carbanion.
-
Substrate Limitations: While primary, secondary, and α-oxy carboxylic acids perform exceptionally well, cyclopropyl carboxylic acids yield poor results. This is due to the inherent instability and rapid ring-opening kinetics of cyclopropyl radicals generated immediately post-decarboxylation[4].
References
- National Institutes of Health (PMC)
- National Institutes of Health (PMC)
- Journal of the American Chemical Society (ACS Publications)
- Radical/Polar Annulation Reactions (RPARs)
- University of Naples Federico II (iris.unina.it)
- A New Photoredox-Catalyzed Intermolecular Cyclopropanation Reaction Advances in Engineering URL
- Rh-Catalyzed Enantioselective Aryl C−H Bond Cyclopropylation RECERCAT URL
Sources
- 1. recercat.cat [recercat.cat]
- 2. pubs.acs.org [pubs.acs.org]
- 3. advanceseng.com [advanceseng.com]
- 4. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox-Mediated Net-Neutral Radical/Polar Crossover Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
Technical Support Center: Troubleshooting Side-Reactions in Alkene Cyclopropanation
Welcome to the Technical Support Center for alkene cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side-reactions in their cyclopropanation experiments. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Introduction
Cyclopropanation is a cornerstone of modern organic synthesis, enabling the construction of the highly strained but synthetically versatile three-membered carbocycle. These motifs are prevalent in numerous natural products and pharmaceutical agents. While several reliable methods exist—including the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and reactions involving ylides—each comes with its own set of potential side-reactions that can complicate product purification and reduce yields.
This guide is structured to address specific, practical problems you may be facing at the bench. We will delve into the mechanistic origins of common byproducts and offer actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in Transition Metal-Catalyzed Cyclopropanations
This section focuses on cyclopropanations that utilize transition metal catalysts (e.g., Rh, Cu, Pd, Co) and carbene precursors like ethyl diazoacetate (EDA).[1][2]
Q1: My rhodium-catalyzed reaction with ethyl diazoacetate (EDA) is producing significant amounts of diethyl maleate and fumarate. What's happening and how can I prevent this?
A1: This is a classic case of carbene dimerization, a common side-reaction in transition metal-catalyzed cyclopropanations. [1]
-
Causality: The metal carbene intermediate, which is meant to react with your alkene, is instead reacting with another molecule of the diazo compound or dimerizing with itself.[1] This is particularly prevalent at high concentrations of the diazo compound.[1] The dimerization of the carbene derived from ethyl diazoacetate results in the formation of diethyl maleate (cis isomer) and diethyl fumarate (trans isomer).[1]
-
Troubleshooting & Optimization:
-
Slow Addition of Diazo Compound: The most effective way to minimize dimerization is to maintain a low concentration of the diazo compound throughout the reaction.[3] This can be achieved by using a syringe pump to add the EDA solution slowly over several hours.
-
Temperature Control: While many rhodium-catalyzed reactions are efficient at room temperature, temperature can influence the rates of competing reactions. It is advisable to consult the literature for the optimal temperature for your specific substrate and catalyst system.[1][3]
-
Catalyst Choice: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a workhorse catalyst, other dirhodium catalysts with different carboxylate ligands may offer better performance and suppress dimerization for certain substrates.[3] Cobalt-porphyrin complexes have also been shown to be effective at minimizing carbene dimerization, even allowing for the use of the alkene as the limiting reagent.[4]
-
Q2: My reaction is giving me products resulting from C-H insertion instead of, or in addition to, my desired cyclopropane. How can I improve the selectivity?
A2: C-H insertion is a competing reaction pathway for metal carbenes, especially with highly reactive carbenes or when the alkene is sterically hindered or electron-poor. [1][5][6]
-
Causality: The metal carbene intermediate can insert into a C-H bond of the substrate or even the solvent, rather than adding across the double bond.[1][7] Allylic C-H bonds are often particularly susceptible to this side-reaction.[1] The selectivity between cyclopropanation and C-H insertion is influenced by the catalyst, substrate, and carbene precursor.[6]
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: The choice of metal and its ligand environment is critical. For instance, certain rhodium catalysts are known to be highly selective for cyclopropanation over C-H insertion.[8] Chiral dirhodium catalysts with specific carboxamidate ligands have demonstrated excellent control in intramolecular C-H insertion reactions, highlighting the tunability of these systems.
-
Substrate Reactivity: Electron-rich alkenes are generally more nucleophilic and react faster with the electrophilic metal carbene, outcompeting C-H insertion.[3] If your alkene is electron-deficient, you may need to consider a more reactive cyclopropanating agent or a different catalytic system.
-
Solvent Choice: Solvents with reactive C-H bonds can be problematic. Using solvents that are less prone to C-H insertion, such as dichloromethane (DCM) or fluorinated solvents, can be beneficial.[8]
-
Q3: I'm observing the formation of a five-membered ring instead of a cyclopropane. What is this side-reaction?
A3: You are likely observing a [3+2] cycloaddition reaction.
-
Causality: In this reaction, the metal carbene acts as a three-atom component and undergoes a cycloaddition with the two atoms of the alkene π-bond to form a five-membered ring. This is a known side reaction, particularly with certain catalytic systems.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Tuning: The reaction pathway is highly dependent on the catalyst and ligands. Some systems are specifically designed to promote [3+2] cycloadditions. To favor cyclopropanation, it is crucial to use catalysts and conditions known to promote the desired [2+1] cycloaddition. A thorough literature search for your specific substrate class is recommended.
-
Section 2: Challenges in Simmons-Smith Cyclopropanation
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[9][10]
Q4: My Simmons-Smith reaction is sluggish or not working at all. What are the common causes?
A4: Low or no yield in a Simmons-Smith reaction often points to issues with the reagents or reaction conditions.
-
Causality and Solutions:
-
Poorly Activated Zinc-Copper Couple: The activation of zinc is critical for the formation of the active carbenoid species. If the zinc-copper couple is not properly activated, the reaction will not proceed efficiently.
-
Protocol for Zinc-Copper Couple Activation:
-
Place zinc dust in a flask under an inert atmosphere.
-
Wash the zinc dust with dilute HCl to remove the oxide layer, followed by washes with deionized water, ethanol, and finally diethyl ether.
-
Treat the activated zinc with a solution of copper(II) acetate or copper(I) chloride in acetic acid.
-
Filter the resulting zinc-copper couple, wash with ether, and dry under vacuum. Use immediately.
-
-
-
Presence of Water: The organozinc reagent is sensitive to moisture.[3] Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
-
Alkene Reactivity: The Simmons-Smith reagent is electrophilic, so electron-rich alkenes react much faster than electron-poor ones.[9][11] For unreactive alkenes, consider using a more reactive variation of the reagent, such as that generated from diethylzinc and diiodomethane (the Furukawa modification).
-
Q5: I'm seeing methylation of heteroatoms in my substrate. Is this a known side-reaction?
A5: Yes, methylation of heteroatoms is a known side-reaction in Simmons-Smith cyclopropanation. [1][12]
-
Causality: The electrophilic zinc carbenoid can act as a methylating agent, particularly towards heteroatoms like the oxygen in alcohols.[1][12] This is more likely to occur with prolonged reaction times or when an excess of the Simmons-Smith reagent is used.[12]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent.
-
Monitor Reaction Progress: Follow the reaction by TLC or GC to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.
-
Protection Strategy: If the heteroatom is not essential for directing the cyclopropanation, consider protecting it before the reaction.
-
Section 3: Issues with Diazoalkane-Mediated Cyclopropanations (Without Metal Catalysis)
This section covers cyclopropanations using diazoalkanes, often generated in situ, which can proceed through a 1,3-dipolar cycloaddition followed by nitrogen extrusion.[13]
Q6: My reaction with diazomethane is leaving behind a significant amount of a pyrazoline intermediate. How can I drive the reaction to completion?
A6: The formation of a pyrazoline is an intermediate step in this type of cyclopropanation. Incomplete conversion to the cyclopropane is a common issue.
-
Causality: Diazomethane can undergo a [3+2] cycloaddition with the alkene to form a pyrazoline.[1] This intermediate requires an additional step, typically heating or photolysis, to extrude dinitrogen (N₂) and form the final cyclopropane ring.[1][13] If this extrusion is inefficient, the pyrazoline will remain as a significant byproduct.[1]
-
Troubleshooting & Optimization:
-
Thermal Conditions: Gently heating the reaction mixture after the initial cycloaddition can promote the extrusion of N₂. The required temperature will depend on the stability of the specific pyrazoline intermediate.
-
Photochemical Conditions: Photolysis can also be used to facilitate the loss of N₂. However, this method can sometimes lead to other side-reactions.[14]
-
Safety Note: Reactions involving the heating of diazo compounds or their adducts should be conducted with extreme caution behind a blast shield, as they can be explosive.[13]
-
Section 4: General Troubleshooting and Analysis
Q7: My crude NMR spectrum is very complex. How can I identify my cyclopropane product and distinguish it from byproducts?
A7: A complex crude NMR can be challenging, but there are characteristic signals and techniques to help you.
-
Analytical Guidance:
-
Characteristic Cyclopropane Signals: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure. They typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 1.5 ppm.[1] The presence of signals in this region is a strong indicator of successful cyclopropanation.
-
Purification: The most straightforward approach is to purify a small portion of the crude mixture using flash column chromatography.[1][15] This will often simplify the spectra and allow for unambiguous identification of the major product.
-
2D NMR Techniques: If the ¹H NMR of the purified product is still complex, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Helps identify protons that are coupled to each other.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations, which are crucial for confirming the overall structure.[1]
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying volatile byproducts by separating them and providing their mass spectra. Dimerization products, for example, will have a molecular weight corresponding to two carbene units.[1]
-
Q8: How can I effectively purify my cyclopropane product away from common side-products?
A8: Chromatographic techniques are generally the most effective methods for purifying cyclopropanation products. [15]
-
Purification Strategies:
-
Flash Column Chromatography: This is the most common and often sufficient method for separating cyclopropanes from byproducts like carbene dimers or C-H insertion products.[1][15] Silica gel is the most common stationary phase, but care must be taken as acidic silica can sometimes cause degradation of sensitive cyclopropanes.[15] In such cases, using neutralized silica gel or a different stationary phase like alumina may be necessary.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, such as diastereomers, HPLC can provide the necessary resolution.[15]
-
Gas Chromatography (GC): For volatile products, preparative GC can be an option for obtaining highly pure samples.[15]
-
Crystallization: If your product is a solid, recrystallization can be a powerful technique to obtain highly pure material.[15]
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key decision points for a metal carbene intermediate.
Caption: Fate of the Metal Carbene Intermediate.
Caption: Pathway for Non-Catalytic Diazoalkane Cyclopropanation.
Quantitative Data Summary
The choice of solvent and catalyst can significantly impact the selectivity of cyclopropanation reactions. The following table summarizes representative data on how these factors can influence the outcome.
| Reaction Type | Alkene | Catalyst | Solvent | Key Side-Reaction(s) | Notes on Selectivity | Reference |
| Rh(I)-catalyzed | Styrene | Rh(I) complex | Dichloromethane | Carbene Dimerization | High cis-selectivity observed. | [8] |
| Rh(I)-catalyzed | Styrene | Rh(I) complex | THF / Acetonitrile | Carbene Dimerization | Dimerization becomes the major pathway in donor solvents. | [8] |
| Rh(II)-catalyzed | Hexane | Rh₂(OAc)₄ | Hexane (as reactant) | C-H Insertion | Insertion is non-selective across different C-H bonds. | [6] |
| Co(II)-catalyzed | Styrene | Co(II)-Porphyrin | Toluene | Carbene Dimerization | Dimerization is minimized, allowing alkene to be the limiting reagent. | [4] |
References
- Side reactions and byproduct formation in cyclopropanation reactions - Benchchem.
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem.
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. Available at: [Link]
-
Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions - ACS Publications. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. Available at: [Link]
-
C–H Insertion Reactions of Donor/Donor Carbenes: Inception, Investigation, and Insights. Available at: [Link]
- purification techniques for products derived from cyclopropanediazonium - Benchchem.
-
Simmons-Smith Cyclopropanation Reaction. Available at: [Link]
-
Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J. Available at: [Link]
-
Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]
-
5: Carbene Reactions - Chemistry LibreTexts. Available at: [Link]
-
The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. Available at: [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols - ChemRxiv. Available at: [Link]
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
Theoretical Studies on the Mechanism, Enantioselectivity, and Axial Ligand Effect of a Ru(salen)-Catalyzed Asymmetric Cyclopropanation Reaction | Organometallics - ACS Publications. Available at: [Link]
-
Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes - PMC. Available at: [Link]
-
Selectivity in cyclopropanations and 1,3-cycloadditions in transition metal-catalyzed decompositions of 2-diazocyclohexane-1,3-diones and the corresponding phenyliodonium ylides | Request PDF - ResearchGate. Available at: [Link]
-
Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]
-
Uncommon carbene insertion reactions - Xingwei Li. Available at: [Link]
-
Carbene C−H insertion - Wikipedia. Available at: [Link]
-
Carbenes - Chemistry LibreTexts. Available at: [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
Commonly used methods for cyclopropanation reactions. - ResearchGate. Available at: [Link]
-
Cyclopropanation - Wikipedia. Available at: [Link]
-
Cyclopropanation Reactions. Available at: [Link]
-
Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - RSC Publishing. Available at: [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. Available at: [Link]
-
Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations - Diva-Portal.org. Available at: [Link]
-
Alkene and cyclopropanef ormation. [a] - ResearchGate. Available at: [Link]
-
(PDF) Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane - ResearchGate. Available at: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and ... - PMC. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]
-
Cyclopropanation Strategies in Recent Total Syntheses | Chemical Reviews. Available at: [Link]
-
Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction - PMC. Available at: [Link]
- US8450533B2 - Cyclopropanation process - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H Insertion Reactions of Donor/Donor Carbenes: Inception, Investigation, and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. orgosolver.com [orgosolver.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Cyclopropane Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of cyclopropane carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these unique and often poorly soluble compounds. As a senior application scientist with extensive field experience, I will provide not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
The rigid, three-dimensional structure of the cyclopropane ring, while offering advantages in medicinal chemistry for enhancing binding affinity and metabolic stability, frequently contributes to poor aqueous solubility.[1] This guide provides a structured approach to systematically troubleshoot and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when encountering solubility issues with cyclopropane carboxylic acid derivatives.
Q1: Why are my cyclopropane carboxylic acid derivatives poorly soluble in aqueous solutions?
A1: The poor solubility often stems from a combination of factors. The rigid cyclopropane scaffold can lead to a stable crystal lattice structure, which requires significant energy to break down during dissolution.[][3] While the carboxylic acid group provides a handle for aqueous interaction, the overall lipophilicity of the molecule, influenced by other substituents, can dominate, leading to poor water solubility.
Q2: What are the first-line strategies I should consider for a newly synthesized, poorly soluble derivative?
A2: For initial screening, pH adjustment and the use of co-solvents are often the most straightforward and quickest methods to assess potential solubility improvements.[4][5][6] These techniques can provide valuable insights into the physicochemical properties of your compound and guide further formulation development.
Q3: Are there any "universal" solvents or excipients that work well for this class of compounds?
A3: Unfortunately, there is no one-size-fits-all solution. The optimal approach is highly dependent on the specific structure of your derivative. However, starting with common pharmaceutical co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs), or exploring pH modification in buffered systems, are excellent starting points.[4][5]
Q4: When should I consider more advanced formulation strategies?
A4: If simple pH adjustment and co-solvency do not yield the desired solubility, or if you require a solid dosage form, it is time to explore more advanced techniques. These can include solid-state modifications like forming amorphous solid dispersions or co-crystals, and nanotechnology approaches such as nanosuspensions.[7][8][9]
Troubleshooting Guide: A Phased Approach
This section provides a systematic, multi-phased approach to tackling solubility problems, from initial characterization to advanced formulation.
Phase 1: Initial Assessment & Basic Strategies
This phase focuses on understanding the fundamental properties of your compound and employing simple, rapid methods for solubility enhancement.
Problem: My cyclopropane carboxylic acid derivative precipitates out of aqueous buffer during my in vitro assay.
Root Cause Analysis: This is a classic sign of poor aqueous solubility at the tested pH and concentration. The compound's intrinsic solubility is likely exceeded.
Solution Workflow:
-
pH Adjustment: The carboxylic acid moiety is ionizable.[10] By adjusting the pH of the medium, you can shift the equilibrium towards the more soluble deprotonated (carboxylate) form.[5]
-
Protocol:
-
Determine the pKa of your compound (experimentally or via in silico prediction).
-
Prepare a series of buffers with pH values ranging from the pKa to approximately 2 units above the pKa.
-
Attempt to dissolve your compound in each buffer at the desired concentration.
-
Visually inspect for precipitation and, if possible, quantify the dissolved concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
-
Co-solvent Systems: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for your lipophilic compound to dissolve.[4]
-
Protocol:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, DMSO, PEG 400).
-
Prepare stock solutions of your compound in each co-solvent at a high concentration.
-
Titrate small volumes of the stock solution into your aqueous buffer, observing for precipitation.
-
Determine the maximum percentage of co-solvent that can be tolerated in your assay while maintaining the desired compound concentration.
-
-
Data Presentation: Initial Solubility Screening
| Strategy | Conditions | Observed Solubility | Remarks |
| pH Adjustment | pH 5.0 Buffer | < 1 µg/mL | Significant Precipitation |
| pH 6.0 Buffer | 5 µg/mL | Moderate Precipitation | |
| pH 7.4 Buffer | 50 µg/mL | Clear Solution | |
| Co-solvency | 5% Ethanol in PBS | 20 µg/mL | Slight Haze |
| 5% DMSO in PBS | 75 µg/mL | Clear Solution | |
| 5% PEG 400 in PBS | 60 µg/mL | Clear Solution |
Phase 2: Solid-State Modification
If the initial strategies are insufficient or if a solid formulation is the goal, modifying the solid-state properties of the drug can lead to dramatic improvements in solubility and dissolution rate.[7]
Problem: My compound has good transient solubility with co-solvents but crashes out over time, and I need a stable solid form.
Root Cause Analysis: The crystalline form of your compound is highly stable and has low intrinsic solubility. While co-solvents can create a supersaturated state, the system is thermodynamically driven to return to the low-energy crystalline state, resulting in precipitation.
Solution Workflow:
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in an amorphous state within a polymer matrix, you eliminate the crystal lattice energy barrier to dissolution.[11][12][13] This can lead to significantly higher apparent solubility.
-
Experimental Protocol (Solvent Evaporation/Spray Drying):
-
Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Dissolve both your cyclopropane carboxylic acid derivative and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Rapidly remove the solvent using a spray dryer or rotary evaporator.
-
Collect the resulting powder and characterize it using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its glass transition temperature (Tg).
-
Perform dissolution studies to compare the ASD to the crystalline form.
-
-
-
Co-crystallization: This technique involves forming a new crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former, typically a pharmaceutically acceptable compound.[3] These co-crystals can have significantly different (and often improved) physicochemical properties, including solubility.[14][15] Carboxylic acids are excellent candidates for forming co-crystals with other molecules containing hydrogen bond donors and acceptors.[16][17][18]
-
Experimental Protocol (Liquid-Assisted Grinding):
-
Select a co-former from the GRAS (Generally Recognized as Safe) list that has complementary functional groups for hydrogen bonding (e.g., nicotinamide, caffeine).
-
Combine your API and the co-former in a specific stoichiometric ratio (e.g., 1:1) in a mortar.
-
Add a few drops of a suitable solvent (e.g., ethanol, ethyl acetate) to moisten the mixture.
-
Grind the mixture with a pestle for a set period (e.g., 30 minutes).
-
Dry the resulting solid and characterize it using PXRD and DSC to confirm the formation of a new crystalline phase.
-
Evaluate the solubility and dissolution rate of the co-crystal compared to the pure API.
-
-
Visualization: Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Phase 3: Advanced Formulation - Nanotechnology
When other methods fall short, or for specific delivery requirements (e.g., injectables), reducing the particle size to the nanometer range can be a powerful strategy.[9]
Problem: My compound is a "brick dust" - practically insoluble in everything, and solid-state modifications are not providing a sufficient dissolution rate.
Root Cause Analysis: The compound has extremely high crystal lattice energy and/or is highly lipophilic, making it resistant to dissolution even in amorphous or co-crystal forms.
Solution Workflow:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[19][20] The significant increase in surface area dramatically increases the dissolution velocity.[20][21]
-
Experimental Protocol (Wet Milling):
-
Prepare a slurry of your cyclopropane carboxylic acid derivative in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).
-
Introduce the slurry into a bead mill containing small grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a high speed for a sufficient duration to achieve the desired particle size (typically < 500 nm).
-
Monitor particle size reduction using techniques like Dynamic Light Scattering (DLS).
-
Separate the nanosuspension from the grinding media.
-
Assess the dissolution rate of the nanosuspension, which is expected to be significantly faster than the unmilled drug.
-
-
Visualization: Mechanism of Nanosuspension
Caption: Nanosuspensions increase surface area for faster dissolution.
Concluding Remarks
Overcoming the poor solubility of cyclopropane carboxylic acid derivatives requires a systematic and logical approach. By starting with simple techniques and progressing to more advanced strategies as needed, researchers can efficiently identify the most effective method for their specific compound. This guide provides a framework for that process, grounded in the established principles of pharmaceutical science. Remember that each compound is unique, and empirical testing is crucial for success.
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
- A Review On Nanosuspension: A Method To Improve Medication Solubility - IJNRD.org. (2025, January 1).
- Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility - Polymers in Medicine. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. (2023, December 4).
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (2025, September 22).
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
- Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.).
- Co-crystallization an alternative modified technique for solubility enhancement - RJ Wave. (n.d.).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5).
- Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017, April 15).
- Can Co-crystallization technique be used for solubility enhancement for BCS Class II drugs? (2018, March 26).
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. (n.d.).
- Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies. (n.d.).
- Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
- Organic Pharmaceutical Chemistry: Prodrugs. (n.d.).
- Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI. (2025, October 1).
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. (n.d.).
- AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.).
- Co-crystallization: Technique for solubility enhancement - A review. (2024, May 24).
- (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Comprehensive Technical Guide - Benchchem. (n.d.).
- ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS - PharmaTutor. (2014, October 20).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC. (2023, September 9).
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC. (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
- Cyclopropane carboxylic acid derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023, September 9).
- strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media - Benchchem. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. syrris.com [syrris.com]
- 4. wjbphs.com [wjbphs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. japer.in [japer.in]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 11. seppic.com [seppic.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyjournal.in [pharmacyjournal.in]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
Optimization of catalyst loading for cyclopropane ring formation
Welcome to the Technical Support Center for Cyclopropanation Catalyst Optimization. This resource is engineered for researchers, process chemists, and drug development professionals seeking to resolve scale-up bottlenecks, improve enantioselectivity (ee), and mitigate side reactions during transition-metal-catalyzed cyclopropanation.
Section 1: Troubleshooting Guide – Common Issues in Catalyst Loading
Q1: When I reduce my Rh(II) catalyst loading below 0.5 mol%, my yield drops significantly and carbene dimerization increases. Why does this happen and how can I fix it?
Causality & Mechanism: Carbene dimerization (the formation of maleates and fumarates) is a second-order side reaction dependent on the concentration of the active metal-carbene intermediate and the unreacted diazo compound. When you lower the catalyst loading, the rate of the desired[2+1] cycloaddition decreases. If the diazo compound is added faster than the catalyst can process it, diazo species accumulate in solution, heavily favoring the dimerization pathway[1].
Solutions:
-
Syringe Pump Addition: Ensure the diazo compound is added continuously at a rate that strictly matches the catalytic turnover frequency (TOF).
-
Switch to Highly Active Catalysts: Kinetic studies demonstrate that newer catalysts like Rh2(R-p-Ph-TPCP)4 possess exceptionally high TOFs, allowing them to operate at loadings as low as 0.001 mol% while maintaining >94% ee and full conversion without excessive dimerization[2].
-
Alternative Metal Centers: Cobalt(II) porphyrin [CoII(por)] catalysts operate via a distinct 'carbene radical' mechanism. Because the activation barrier for dimerization in this radical pathway is significantly higher than for cyclopropanation, dimerization is inherently suppressed, allowing for one-pot diazo addition without syringe pumps[1].
Q2: How does extreme reduction in catalyst loading affect the enantioselectivity (ee) of my cyclopropanation?
Causality & Mechanism: Ideally, the chiral environment of the catalyst entirely dictates the stereochemical outcome. However, at ultra-low loadings (e.g., <0.01 mol%), the concentration of the active chiral metal-carbene becomes so low that background non-catalyzed thermal or photochemical diazo decomposition begins to compete. This background reaction is racemic, which erodes the overall ee of the product.
Solutions: Maintain the catalyst loading above the threshold where the catalyzed rate is at least two orders of magnitude faster than the background rate. For instance, using Rh2(R-BNP)4 with aryldiazoacetates at 0.5 mol% reliably yields ~96% ee, but dropping the loading to 0.01 mol% causes the enantioinduction to plummet to 40%[3].
Section 2: Quantitative Data on Catalyst Performance
The following table summarizes established benchmarks for optimizing catalyst loading across different transition metals, highlighting the trade-offs between loading, enantioselectivity, and dimerization risk.
| Catalyst System | Substrate Class | Optimal Loading | Yield (%) | Enantioselectivity (ee %) | Dimerization Risk |
| Rh2(R-p-Ph-TPCP)4 | Styrene / Aryldiazoacetate | 0.001 mol% | >95% | 94% | Moderate |
| Rh2(R-BNP)4 | Styrene / 3-MeO-Aryldiazoacetate | 0.5 mol% | 85% | 96% | Moderate |
| Ir(TTP)CH3 | Styrene / EDA | 0.0002 mol% | 93% | N/A (Diastereoselective) | Low |
| CoII(por) | Electron-deficient olefins | 1.0 mol% | >90% | >90% | Very Low |
Section 3: Visualizing the Reaction Pathways
Caption: Kinetic competition between desired cyclopropanation and carbene dimerization.
Section 4: Standard Operating Procedures (SOPs)
Protocol: Self-Validating Workflow for Ultra-Low Catalyst Loading (Rh(II) Systems)
Trustworthiness Principle: This protocol utilizes in situ ReactIR monitoring as an internal control. By actively measuring diazo accumulation, the system self-validates the safety and efficacy of the chosen catalyst loading, preventing catastrophic dimerization or thermal runaway.
Step 1: Catalyst Stock Preparation In an argon-filled glovebox, weigh 1.0 mg of the selected Rh(II) catalyst (e.g., Rh2(R-p-Ph-TPCP)4). Dissolve in 10.0 mL of anhydrous dimethyl carbonate (DMC) to create a standard stock. Dilute serially to achieve the target 0.001 mol% relative to the alkene substrate[2].
Step 2: Reaction Setup In a flame-dried Schlenk flask equipped with a ReactIR probe, add the alkene (1.0 equiv) and the catalyst solution. Heat the mixture to 60 °C under an argon atmosphere.
Step 3: Controlled Diazo Addition Load the diazo compound (1.2 equiv, 0.1 M in DMC) into a gas-tight syringe. Program a syringe pump to deliver the solution over a 2 to 4-hour period.
Step 4: In Situ Monitoring (Critical Checkpoint) Monitor the characteristic diazo IR stretch (~2100 cm⁻¹).
-
Validation: If the peak appears briefly and returns to baseline, the catalyst loading is sufficient.
-
Intervention: If the peak area increases steadily, pause the addition immediately . This indicates catalyst deactivation or overloading, which will lead to dimerization.
Step 5: Quench and Analysis Once the diazo signal permanently disappears, cool the reaction to room temperature. Determine the yield via ¹H NMR using CH2Br2 as an internal standard, and evaluate ee via chiral HPLC.
Caption: Iterative workflow for optimizing catalyst loading using in situ IR monitoring.
Section 5: FAQs – Advanced Troubleshooting
Q3: Can I avoid the use of syringe pumps entirely while still using low catalyst loadings?
Causality & Mechanism: Yes, through two emerging strategies. First, electrochemical generation of diazo compounds in situ perfectly matches the generation rate to the catalytic turnover rate. For example, anodic oxidation of hydrazones coupled with Rh(II) catalysis operates optimally at a 1 mol% loading without requiring syringe pumps, suppressing diazo accumulation[4]. Second, utilizing Co(II) or Ir(III) porphyrin catalysts inherently prevents the dimerization pathway kinetically. Ir(TTP)CH3 has been shown to achieve up to 4.8 × 10⁵ turnover numbers (TON) at ultra-low loadings via one-pot additions without significant deactivation[5].
Q4: My reaction works perfectly at 1 mol% in dichloromethane (DCM) but fails completely at 0.01 mol%. What solvent effects should I consider?
Causality & Mechanism: At ultra-low catalyst loadings, trace impurities in the solvent (such as water, amines, or stabilizing agents) can coordinate to the open axial sites of the transition metal, completely poisoning the catalyst. Furthermore, coordinating solvents can compete with the diazo compound for the metal center. Solution: Switch to a solvent like dimethyl carbonate (DMC) or rigorously dry toluene. DMC has been proven to support Rh(II) catalysis down to 0.001 mol% at elevated temperatures (60 °C) by providing a stable, weakly coordinating environment that prevents catalyst aggregation without poisoning the active metal center[2].
References
-
Title: In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings Source: ACS Catalysis URL: [Link]
-
Title: Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group Source: MDPI URL: [Link]
-
Title: 'Carbene Radicals' in CoII(por)-Catalyzed Olefin Cyclopropanation Source: ACS Publications URL: [Link]
-
Title: eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08940A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Preserving the Cyclopropane Ring During Functionalization
Introduction: The cyclopropane motif is a highly valuable structural element in modern organic chemistry, particularly in the fields of drug discovery and materials science. Its unique conformational rigidity and electronic properties often impart desirable characteristics to molecules. However, the inherent ring strain of the three-membered ring makes it susceptible to cleavage under various reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing undesired cyclopropane ring-opening during synthetic functionalization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of the cyclopropane ring.
Q1: Why is the cyclopropane ring so susceptible to opening?
The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain.[1][2][3] The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[1][2] This angle strain leads to poor overlap of the sp³ hybrid orbitals, resulting in weak, "bent" C-C bonds that have some π-character.[4] Additionally, the planar nature of the ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, creating torsional strain.[2][3] The total ring strain is approximately 27.5 kcal/mol, providing a strong thermodynamic driving force for reactions that lead to ring-opening and the release of this strain energy.[2]
Q2: What are the most common reaction types that lead to cyclopropane ring-opening?
Cyclopropane rings can open under a variety of conditions, including:
-
Electrophilic Attack: Strong Brønsted or Lewis acids can protonate or coordinate to the cyclopropane ring or an adjacent substituent, generating a carbocationic intermediate that readily rearranges to a more stable, ring-opened species.[5] Donor-acceptor cyclopropanes are particularly prone to Lewis acid-catalyzed ring-opening.[5]
-
Nucleophilic Attack: While less common for simple cyclopropanes, those bearing strong electron-withdrawing groups can undergo nucleophilic ring-opening.
-
Reductive Cleavage: Catalytic hydrogenation, especially with active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under harsh conditions (high pressure and temperature), can lead to the cleavage of the C-C bonds.[6]
-
Radical Reactions: Radical-mediated processes can initiate ring-opening, particularly in functionalized cyclopropanes like methylenecyclopropanes or cyclopropanols.[7]
-
Transition Metal-Catalyzed Reactions: Some transition metals, such as palladium, rhodium, and nickel, can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to isomerization or other ring-opened products.[5][8]
Q3: Are all cyclopropane rings equally stable?
No, the stability of a cyclopropane ring is significantly influenced by its substituents.
-
Electron-Donating vs. Electron-Withdrawing Groups: Donor-acceptor (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group on adjacent carbons, are highly polarized and more susceptible to ring-opening.[9][10] The electron-withdrawing group facilitates the initial attack by a nucleophile or coordination by a Lewis acid.[9]
-
Gem-Disubstitution: The Thorpe-Ingold effect suggests that gem-disubstitution on a carbon atom of the ring can decrease the internal bond angle, potentially increasing strain, but it can also provide steric hindrance to protect the ring from external reagents.
-
Vinyl and Phenyl Substituents: These groups can stabilize adjacent radicals or cations, which can lower the activation energy for ring-opening processes.
Q4: How can I predict the regioselectivity of ring-opening if it occurs?
The regioselectivity of cyclopropane ring-opening is governed by both electronic and steric factors. The C-C bond that breaks is typically the one that leads to the most stable intermediate. For example, in acid-catalyzed opening, the ring will open to form the most stable carbocation. In radical reactions, the most substituted and therefore most stable radical intermediate will be favored. Steric hindrance can also play a role, with cleavage occurring at the least sterically encumbered C-C bond.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides practical advice for overcoming common experimental challenges.
Problem 1: My cyclopropane ring opens during an attempted electrophilic substitution on an adjacent functional group (e.g., Friedel-Crafts acylation of a phenylcyclopropane).
-
Symptoms: You observe a complex mixture of products in your crude reaction analysis (TLC, LC-MS, NMR), with little to no formation of the desired product. ¹H NMR may show the appearance of olefinic protons or other signals indicative of a ring-opened structure.
-
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Strong Lewis or Brønsted Acid Catalyst | Switch to a milder Lewis acid (e.g., ZnCl₂, Fe(acac)₃, In(OTf)₃) or a Brønsted acid catalyst.[11][12] | Strong Lewis acids like AlCl₃ can coordinate to the cyclopropane ring, inducing ring-opening. Milder acids are less likely to cause this side reaction.[12] |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). | Higher temperatures provide the activation energy needed to overcome the barrier to ring-opening. |
| Inappropriate Solvent | Use a less polar, aprotic solvent. | Polar solvents can stabilize charged intermediates that may be involved in the ring-opening pathway. |
| Substrate Reactivity | If the cyclopropane is part of a donor-acceptor system, consider a different synthetic route that avoids strongly electrophilic conditions. | D-A cyclopropanes are inherently more prone to ring-opening.[9][10] |
Workflow for Selecting Conditions for Electrophilic Reactions
Caption: Decision tree for optimizing electrophilic reactions.
Problem 2: I am observing reductive cleavage of the cyclopropane ring during a hydrogenation reaction intended for another part of the molecule.
-
Symptoms: The desired reduction occurs, but the cyclopropane ring is also hydrogenated to a propane or isomerized. This is confirmed by mass spectrometry (unexpected mass) and NMR (disappearance of cyclopropyl protons).
-
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Harsh Hydrogenation Catalyst | Use a milder or more selective catalyst such as Rh/C, Ru/C, or Wilkinson's catalyst (RhCl(PPh₃)₃).[6] | Catalysts like Pd/C and PtO₂ are highly active and can readily catalyze the hydrogenolysis of cyclopropane rings. Rhodium and ruthenium catalysts often show better selectivity for other functional groups over cyclopropanes.[6] |
| High Hydrogen Pressure and Temperature | Optimize the reaction conditions by using lower hydrogen pressure and temperature. | Milder conditions reduce the likelihood of providing sufficient energy for C-C bond cleavage. |
| Substrate Activation | Consider alternative reduction methods that do not involve catalytic hydrogenation, such as transfer hydrogenation or the use of diimide. | These methods often have different selectivity profiles and may leave the cyclopropane ring intact. |
Problem 3: My functionalization reaction using an organometallic reagent is leading to ring-opening.
-
Symptoms: Low yield of the desired product with the formation of rearranged or ring-opened byproducts.
-
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Transmetalation followed by β-carbon elimination | Use organocuprates or organozinc reagents instead of more reactive organolithium or Grignard reagents. | Organocuprates and organozincs are generally less reactive and less prone to side reactions like β-carbon elimination. |
| Lewis Acidity of the Metal Center | Add a coordinating additive or switch to a less Lewis acidic metal. | The Lewis acidity of the metal can promote ring-opening. Additives can modulate the reactivity of the metal center. |
| Reaction with a Transition Metal Catalyst | For cross-coupling reactions, careful selection of the ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[5] | Ligands play a key role in modulating the stability and reactivity of the organometallic intermediates in the catalytic cycle.[13] |
Mechanism of β-Carbon Elimination
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 8. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
Technical Support Center: Troubleshooting Cyclopropanation Diastereoselectivity
Welcome to the Advanced Cyclopropanation Support Center. Achieving high diastereoselectivity (control over cis/trans or syn/anti ratios) during the construction of strained three-membered rings is a persistent challenge in synthetic organic chemistry and drug development.
As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-treatment. Here, we analyze the causality behind stereochemical failures and provide self-validating, field-proven protocols to correct them.
Diagnostic Workflow
Before diving into specific reaction classes, use the logic tree below to isolate the root cause of your stereochemical leakage based on the carbene or ylide source you are employing.
Diagnostic logic tree for troubleshooting cyclopropanation diastereoselectivity.
Module 1: Transition-Metal Catalyzed Diazo Decomposition
Q: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) and a terminal alkene yields a poor trans:cis ratio (e.g., 60:40). How can I enrich the trans-diastereomer?
A: Diastereoselectivity in metal-catalyzed carbene transfer is fundamentally governed by the steric bulk of the catalyst ligands and the carbene precursor[1]. Rhodium(II) carboxylates typically favor the trans (or anti) diastereomer due to the minimization of steric clash between the alkene substituent and the ester group of the diazo compound in the transition state[2].
Causality: If your trans:cis ratio is low, the activation energy difference ( ΔΔG‡ ) between the endo and exo approach of the alkene to the metal-carbene intermediate is too small.
Actionable Solutions:
-
Increase Steric Bulk: Switch from standard Rh2(OAc)4 to bulky dirhodium carboxamidates (e.g., Rh2(MEPY)4 ) or use specific Copper(I) complexes with bulky chiral bisoxazoline (BOX) ligands[3].
-
Modify the Diazo Compound: Use a bulkier diazo ester (e.g., tert-butyl diazoacetate or BHT diazoacetate) instead of EDA. The increased steric demand heavily penalizes the cis-forming transition state[1].
-
Lower the Temperature: Lowering the temperature to 0 °C or lower exploits the ΔΔG‡ between the diastereomeric transition states, kinetically favoring the lower-energy trans pathway[1][4].
Quantitative Data: Catalyst Influence on EDA + Styrene Cyclopropanation
Note: Data generalized from standard benchmarking studies[1][2].
| Catalyst System | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
| Rh2(OAc)4 | CH2Cl2 | 25 | 95 | 75:25 |
| Cu(OTf)2 / BOX | CH2Cl2 | 25 | 82 | 70:30 |
| Ru2(CO)4(OAc)2 | CH2Cl2 | 25 | 78 | 85:15 |
| Rh2(OPiv)4 | CH2Cl2 | 0 | 91 | 88:12 |
Protocol: Self-Validating Rhodium-Catalyzed Cyclopropanation
This protocol utilizes a syringe pump to keep the steady-state concentration of the diazo compound low, preventing carbene dimerization (a competing side reaction) and validating the catalytic cycle.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Catalyst Loading: Add the alkene substrate (1.0 equiv) and Rh2(OPiv)4 (1.0 mol%) to anhydrous dichloromethane (DCM, 0.2 M relative to alkene).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath[4].
-
Controlled Addition: Dissolve the bulky diazoacetate (1.2 equiv) in DCM (1.0 M). Add this solution dropwise via a syringe pump over 2 to 4 hours.
-
Completion: Stir for an additional 1 hour at room temperature. Concentrate under reduced pressure and purify via silica gel chromatography.
Module 2: Simmons-Smith and Zinc Carbenoids
Q: I am performing a Simmons-Smith cyclopropanation on a chiral allylic alcohol, but I am getting a 1:1 mixture of syn and anti cyclopropanes. How do I achieve substrate-directed diastereoselectivity?
A: The Simmons-Smith reaction is highly sensitive to the presence of Lewis basic heteroatoms (like -OH or -NH2) near the alkene[5]. These groups coordinate to the zinc carbenoid, directing the methylene delivery to a specific face of the alkene (usually the syn face relative to the directing group)[5][6].
Causality: A 1:1 mixture indicates that the directing effect is failing. This is almost always due to competitive coordination from the solvent, or because the directing group is sterically blocked. Furthermore, if you are using allylic amines, free amines often form N-ylides instead of directing the cyclopropanation[7].
Actionable Solutions:
-
Change the Solvent: Highly coordinating solvents (like THF or diethyl ether) compete with your substrate's hydroxyl group for zinc coordination. Switch to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE)[1].
-
Use the Furukawa Modification: The traditional Zn/Cu couple can be heterogeneous and less reactive. Using diethylzinc ( Et2Zn ) and CH2I2 (Furukawa modification) generates a homogeneous, highly reactive EtZnCH2I species that responds exceptionally well to directing groups[6][8].
-
Amine Protection: If cyclopropanating an allylic amine, use chelating protecting groups like pseudoephedrine to promote cyclopropanation over destructive N-ylide formation[7].
Protocol: Directed Furukawa-Modified Simmons-Smith Cyclopropanation
This protocol pre-forms the zinc alkoxide, ensuring the zinc carbenoid is delivered intramolecularly to the syn-face.
-
Preparation: In an oven-dried flask under Argon, dissolve the allylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Alkoxide Formation: Cool the solution to 0 °C. Add diethylzinc ( Et2Zn , 1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 15 minutes to allow the zinc alkoxide to form[5][8].
-
Carbenoid Generation: Add diiodomethane ( CH2I2 , 2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Workup: Quench carefully with saturated aqueous NH4Cl (Caution: Exothermic gas evolution). Extract with DCM, dry over Na2SO4 , and concentrate.
Module 3: Corey-Chaykovsky Reaction (Sulfur Ylides)
Q: I am trying to synthesize a cyclopropyl ketone from an enone using dimethylsulfonium methylide, but I am isolating the epoxide instead. Why is this happening and how do I fix it?
A: This is a classic issue of chemoselectivity and reversibility governed by Hard-Soft Acid-Base (HSAB) theory. The reaction of sulfur ylides with α,β -unsaturated ketones can proceed via 1,2-addition (leading to epoxides) or 1,4-addition (leading to cyclopropanes)[9][10].
Causality: Dimethylsulfonium methylide (DMSM) is a "hard," highly reactive ylide. It undergoes rapid, irreversible kinetic 1,2-addition to the carbonyl carbon, yielding the epoxide[10][11]. To obtain the cyclopropane, you must use dimethylsulfoxonium methylide (DMSOM). The extra oxygen atom stabilizes the ylide, making it a "softer" nucleophile. For DMSOM, 1,2-addition is reversible, allowing the slower but irreversible thermodynamic 1,4-addition to dominate, funneling the intermediate into the cyclopropane product[9][11].
Mechanistic divergence of sulfur ylides governing cyclopropanation vs epoxidation.
Actionable Solutions:
-
Switch the Ylide Precursor: Use trimethylsulfoxonium iodide ( Me3S(O)I ) instead of trimethylsulfonium iodide ( Me3SI )[9].
-
Optimize Base and Solvent: Generate the sulfoxonium ylide using Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in DMSO. The basic conditions utilized to generate the Corey ylide in situ will smoothly catalyze the cyclopropanation to give the product diastereoselectively as a racemic mixture of trans enantiomers[12].
References
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
- Catalytic and Photochemical Cyclopropanation of Alkenes with Methyl Diazo(trialkylsilyl)acetates: Steric Effects and Thermodynamics. J. Heyrovsky Institute of Physical Chemistry.
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem.
- Diastereoselective One-Pot Knoevenagel Condensation/Corey–Chaykovsky Cyclopropanation.
- Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines.
- Stereoselective Cyclopropanation Reactions.
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- Troubleshooting diastereoselectivity in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis. Benchchem.
- Johnson–Corey–Chaykovsky reaction. Wikipedia.
- Simmons–Smith reaction. Wikipedia.
- Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Peking University.
- Document on Cyclopropan
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jh-inst.cas.cz [jh-inst.cas.cz]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
Enhancing the metabolic stability of cyclopropane-containing compounds
Welcome to the Technical Support Center for Structural Optimization. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the paradoxical nature of cyclopropanes. While the inherent ring strain of cyclopropanes provides shorter, stronger C–H bonds that should resist oxidative metabolism, hepatic assays often reveal unexpected vulnerabilities, such as radical ring-opening or rapid hydroxylation.
This guide is designed to move beyond basic structural rules. Here, we will explore the causality behind cyclopropane metabolic liabilities, provide field-proven structural optimization strategies, and outline self-validating experimental workflows to help you engineer metabolically robust pharmacophores.
Section 1: Mechanistic FAQs – Understanding Cyclopropane Liabilities
Q1: Why do my cyclopropane-containing compounds undergo rapid CYP450-mediated metabolism despite having high C–H bond dissociation energies? Answer: The C–H bonds of a cyclopropyl ring (109 kcal/mol) are indeed shorter and stronger than those of acyclic hydrocarbons (e.g., ethane, 102 kcal/mol). This physical property raises the activation energy required for the initial hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes[1]. However, the context of the ring matters. When a cyclopropyl group is directly bound to an electron-rich heteroatom (such as an amine), the nitrogen lone pair facilitates single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. Once a radical intermediate forms, the inherent torsional and angular strain of the cyclopropane ring drives rapid ring-opening. This relieves the ring strain but generates highly reactive intermediates that rapidly form glutathione (GSH) conjugates or undergo hydroxylation[2].
Q2: How does fluorination specifically rescue the metabolic stability of the cyclopropane ring? Answer: Fluorination addresses the liability through two causal mechanisms. First, it replaces the vulnerable C–H bond with a significantly stronger C–F bond, directly increasing the transition state energy for CYP450-mediated oxidation[3]. Second, introducing a gem-difluoro substitution on the cyclopropane ring exerts a profound electron-withdrawing effect. This lowers the highest occupied molecular orbital (HOMO) of the adjacent bonds, making the entire ring system thermodynamically less susceptible to oxidative attack by the electrophilic CYP450 iron-oxo species.
Q3: If fluorination causes excessive lipophilicity, what alternative structural modifications can prevent ring-opening? Answer: If bioactivation is the primary issue, steric shielding is highly effective. Substituting the cyclopropyl ring with a methyl group (e.g., gem-dimethylation) physically blocks the CYP450 active site from accessing the vulnerable α-carbon. This prevents the initial radical formation, thereby averting the downstream bioactivation and ring-opening cascade[2].
Data Summary: Impact of Structural Modifications
To guide your synthetic strategy, compare the quantitative impacts of different cyclopropane modifications on metabolic half-life.
| Modification Strategy | Example Compound / Scaffold | Half-life ( t1/2 ) | Primary Mechanism of Stabilization |
| Unsubstituted | Zosuquidar precursor (H-substituted) | ~3 hours | Baseline (Susceptible to CYP oxidation) |
| Gem-difluoro substitution | Zosuquidar (LY-335979) | > 72 hours | Steric shielding & C–F bond strength[1] |
| Gem-dimethyl substitution | HCV NS5B Inhibitor Lead | Significantly increased | Blocks bioactivation & radical ring-opening[2] |
| Ring size reduction | Cyclohexane to Cyclopropane | 14 min → 120 min | Conformational restriction & C–H bond strengthening[4] |
Section 2: Structural Optimization Workflows
When a cyclopropane compound fails metabolic stability criteria, identifying the exact mechanism of failure is critical before synthesizing new analogs. Use the decision matrix below to align your structural optimization strategy with the specific metabolic liability.
Caption: Decision matrix for structural optimization of metabolically labile cyclopropanes.
Section 3: Troubleshooting Guide – Experimental Protocols
Issue: High clearance is observed in Human Liver Microsomes (HLM), but it is unclear if the cyclopropane is undergoing radical ring-opening (toxicity risk) or simple hydroxylation (clearance risk). Solution: Implement a self-validating Metabolite Identification (MetID) protocol using reactive intermediate trapping.
Protocol: CYP450-Mediated MetID and GSH Trapping Assay
Self-Validation Principle: This protocol is engineered as a self-validating system. It includes a minus-NADPH control to definitively prove that any observed degradation is strictly CYP450-dependent (ruling out chemical instability or amidase/esterase activity). Furthermore, the inclusion of Glutathione (GSH) acts as a chemical trap to definitively confirm if the cyclopropane is undergoing radical ring-opening.
Step 1: Preparation of Incubation Matrix
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 .
-
Prepare the trapping agent: 5 mM Glutathione (GSH) dissolved in the phosphate buffer.
Step 2: Reaction Initiation & Controls
-
Test Article: Spike the cyclopropane compound into the HLM mixture to achieve a final concentration of 1 µM and a final protein concentration of 1 mg/mL.
-
Positive Control: Prepare a parallel incubation using Verapamil (1 µM) to validate the metabolic competence of the HLM batch.
-
Negative Control (-NADPH): Incubate the test article with HLM and GSH, but omit the NADPH cofactor.
-
Initiate the reaction by adding 1 mM NADPH to the test and positive control tubes. Incubate all tubes in a shaking water bath at 37°C.
Step 3: Quenching and Analysis
-
At specific time points (0, 15, 30, and 60 minutes), remove 50 µL aliquots from each incubation tube.
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol).
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to vials and analyze via LC-HRMS/MS (High-Resolution Mass Spectrometry).
Step 4: Data Interpretation (Causality)
-
Validation Check: If the parent compound depletes in the Negative Control (-NADPH), your compound is chemically unstable or degraded by non-CYP enzymes. Stop here and investigate hydrolytic stability.
-
Bioactivation Check: Scan the mass spectra for +m/z 305 (the mass addition of a GSH adduct). If GSH conjugates are detected, your cyclopropane is undergoing bioactivation and radical ring-opening[2]. Proceed to Strategy A (Gem-dimethylation).
-
Hydroxylation Check: Scan for +m/z 16 (hydroxylation). If detected without GSH adducts, the ring is intact but undergoing standard CYP oxidation. Proceed to Strategy B (Fluorination)[5].
Caption: Self-validating logic flow for determining CYP450-mediated cyclopropane bioactivation.
References
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds Source: Drug Metabolism Reviews (Taylor & Francis) URL:[Link]
-
Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (National Institutes of Health) URL:[Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie (WPMU CDN) URL:[Link]
Sources
Purification challenges for 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid isomers
Technical Support Center: Purification of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Isomers
Welcome to the Technical Support Center for the isolation and purification of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0). This conformationally constrained scaffold is a critical building block in drug discovery. Due to the presence of two chiral centers on the rigid cyclopropane ring, synthesizing this compound yields four distinct stereoisomers: a pair of trans enantiomers (1R,2R / 1S,2S) and a pair of cis enantiomers (1R,2S / 1S,2R).
Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to help you overcome common purification bottlenecks.
Diagnostic Workflow
Workflow for the isolation of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid stereoisomers.
Troubleshooting & FAQs
Q1: How do I effectively resolve the cis and trans diastereomers without degrading the amide? A: The cis and trans isomers possess distinct dipole moments. The cis isomer, having both the carboxylic acid and the methylcarbamoyl group on the same face of the cyclopropane ring, exhibits a higher net dipole moment and greater polarity. Causality & Solution: Because of this polarity difference, normal-phase silica gel chromatography can separate the diastereomers, with the trans isomer eluting first. However, for scale-up, fractional crystallization is preferred. The cis isomer forms a more tightly packed intermolecular hydrogen-bonding network, making it less soluble in non-polar solvent mixtures (e.g., ethyl acetate/hexanes)[1]. By carefully controlling the anti-solvent addition, the cis isomer selectively precipitates, leaving a trans-enriched mother liquor. Ensure the temperature does not exceed 40°C during concentration to prevent thermal epimerization.
Q2: Chiral separation of the trans enantiomers (1R,2R vs 1S,2S) is yielding poor resolution. What are the optimal stationary and mobile phases? A: Enantioseparation of cyclopropane-1,2-dicarboxylic acid monoamides is highly dependent on the chiral stationary phase (CSP) and the suppression of analyte ionization[2]. Causality & Solution: Polysaccharide-based CSPs (such as amylose or cellulose derivatives with carbamate linkages) are ideal because they offer deep chiral grooves for steric inclusion and multiple hydrogen-bonding sites for the amide and carboxylic acid groups[2]. If you are observing peak tailing or poor resolution, it is likely due to the ionization of the free carboxylic acid. You must add an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to the mobile phase. This forces the carboxylic acid into its neutral, protonated state, ensuring uniform interaction with the CSP and sharp chromatographic peaks. Alternatively, enzymatic resolution using amidase activity (e.g., from Rhodococcus rhodochrous) can selectively hydrolyze specific enantiomers at the precursor stage[3].
Q3: I am observing epimerization and reduced yields during the concentration of my purified fractions. How can I prevent this? A: The cyclopropane ring is highly strained. Under strongly basic conditions or prolonged thermal stress, the α-protons adjacent to the carbonyl groups can undergo enolization. Causality & Solution: When the enolate re-protonates, the system thermodynamically favors the trans configuration to minimize steric clash between the bulky substituents. If you are trying to isolate the cis isomer, this epimerization is disastrous. To prevent this, never expose the compound to pH > 8. During aqueous workups, maintain the pH between 3 and 6. When removing solvents (especially post-SFC or HPLC), use a rotary evaporator with a water bath set strictly below 35°C, or lyophilize the fractions directly.
Q4: How can I validate the optical purity and distinguish the cis and trans isomers using NMR?
A: ¹H NMR is the definitive self-validating tool for differentiating cyclopropane diastereomers, relying on the Karplus equation.
Causality & Solution: The dihedral angle between the vicinal methine protons on the cyclopropane ring dictates the coupling constant (³JHH). In the cis configuration, the dihedral angle is approximately 0°, leading to a strong orbital overlap and a larger coupling constant. In the trans configuration, the dihedral angle is roughly 144°, resulting in a significantly smaller coupling constant[4].
Quantitative Data: Spectroscopic Differentiation of Isomers
| Parameter | trans-Isomers (1R,2R / 1S,2S) | cis-Isomers (1R,2S / 1S,2R) | Diagnostic Rationale |
| Vicinal Coupling (³J | 4.0 – 5.5 Hz | 8.0 – 9.5 Hz | Primary differentiator based on dihedral angle (Karplus relationship)[4]. |
| Cyclopropane CH₂ (δ) | ~1.3 – 1.5 ppm (multiplets) | ~1.1 – 1.7 ppm (distinct signals) | cis geometry creates a highly asymmetric magnetic environment for geminal protons. |
| Carboxyl C=O (δ, ¹³C) | ~174 – 176 ppm | ~171 – 173 ppm | Steric compression in the cis isomer shifts the carbonyl resonance upfield. |
Experimental Protocols
Protocol 1: Diastereomeric Resolution via Selective Crystallization
Objective: Isolate the trans-enriched fraction from a crude mixture of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
-
Dissolution: Suspend 10.0 g of the crude isomer mixture in 30 mL of ethyl acetate in a round-bottom flask.
-
Heating: Gently warm the suspension to 50°C under continuous stirring until complete dissolution is achieved. Critical: Do not exceed 50°C to prevent amide hydrolysis or base-catalyzed epimerization.
-
Anti-Solvent Addition: Remove the heat source. Slowly add hexanes dropwise (approx. 15-20 mL) until a persistent cloudiness (cloud point) is observed.
-
Crystallization: Allow the mixture to cool ambiently to 20°C over 2 hours, then transfer to a 4°C refrigerator for 12 hours. The cis-isomers will selectively crystallize due to tighter hydrogen-bonding networks.
-
Filtration: Vacuum filter the cold suspension. Wash the filter cake with 10 mL of ice-cold ethyl acetate/hexanes (1:1 v/v).
-
Isolation: Concentrate the filtrate (mother liquor) under reduced pressure (water bath <35°C) to yield the trans-enriched 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Self-Validation: Run a quick ¹H NMR on the concentrated filtrate to confirm the ³J
HHis in the 4.0–5.5 Hz range, verifying trans enrichment[4].
Protocol 2: Preparative Chiral SFC Workflow for Enantiomer Separation
Objective: Separate the (1R,2R) and (1S,2S) enantiomers of the trans-isomer.
-
Sample Preparation: Dissolve the trans-enriched isolate in HPLC-grade Methanol to a concentration of 25 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Equilibration: Mount a Chiralpak AD-H column (250 x 21.2 mm, 5 µm) on a Preparative Supercritical Fluid Chromatography (SFC) system. Equilibrate with a mobile phase of 80% Supercritical CO₂ and 20% Methanol containing 0.1% Formic Acid[2].
-
Method Parameters:
-
Flow Rate: 50.0 mL/min
-
Backpressure: 120 bar
-
Column Temperature: 35°C
-
Detection: UV at 210 nm
-
-
Injection & Collection: Inject 0.5 mL per run. Collect the two baseline-resolved peaks. The acidic modifier ensures sharp peak shapes by preventing the carboxylic acid from ionizing.
-
Post-Collection Handling: Immediately evaporate the collected fractions under a gentle stream of nitrogen at room temperature.
-
Self-Validation: Re-inject a 1 µL aliquot of each concentrated fraction onto an analytical SFC system utilizing the identical mobile phase to confirm an Enantiomeric Excess (e.e.) of >99%.
References[4] Title: spectroscopic comparison of (1S,2S)-cyclopropane-1,2-dicarboxylic acid and its meso isomer. Source: BenchChem. URL: https://benchchem.com[3] Title: Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Source: Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org[1] Title: Enantioselective Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: Application Notes and Protocols. Source: BenchChem. URL: https://benchchem.com[2] Title: Navigating the Chiral Landscape: A Comparative Guide to Stationary Phases for Cyclopropane Enantioseparation. Source: BenchChem. URL: https://benchchem.com
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Mitigating Impurities in Multi-Step Cyclopropane Synthesis
Welcome to the Technical Support Center for cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of cyclopropane-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise during cyclopropane synthesis.
Q1: What are the most common methods for cyclopropane synthesis covered in this guide?
A1: This guide focuses on three widely used methods in modern organic synthesis: the Simmons-Smith reaction, transition metal-catalyzed cyclopropanation with diazo compounds, and the Kulinkovich reaction. Each method has its own set of advantages and potential pitfalls, which we will explore in detail.
Q2: My cyclopropanation reaction has a low yield. What are the first things I should check?
A2: Low yield is a common issue that can stem from various factors. A good starting point is to assess the quality of your reagents, especially for moisture-sensitive reactions. Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere. Catalyst activity is another critical factor; for instance, the zinc-copper couple used in the Simmons-Smith reaction may require fresh preparation or activation.[1]
Q3: How can I effectively remove metal-based impurities from my final product?
A3: Metal impurities are a common issue in all three discussed methods. For Simmons-Smith reactions, a standard workup with a saturated aqueous solution of ammonium chloride can help dissolve zinc salts.[1] For rhodium-catalyzed reactions, specific extraction procedures with aqueous hydrogen iodide or adsorption on activated carbon have been reported.[2][3] In the case of the Kulinkovich reaction, quenching with water followed by filtration through Celite is often employed to remove titanium salts.[4]
Q4: I am struggling to separate the cis and trans isomers of my cyclopropane product. What strategies can I employ?
A4: The separation of diastereomers can be challenging. Flash column chromatography is the most common method, and optimizing the solvent system is key. A good starting point for many cyclopropane derivatives is a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.[5][6] For more difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary. In some cases, fractional distillation can be effective if the isomers have sufficiently different boiling points.
Q5: My cyclopropane derivative is an oil and won't crystallize. How can I purify it?
A5: For non-crystalline, oily products, chromatography is the primary purification method. Flash chromatography is suitable for most applications. If your product is volatile, distillation under reduced pressure can be a very effective purification technique. It is crucial to ensure that your compound is thermally stable before attempting distillation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter with each cyclopropanation method.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes using an organozinc carbenoid.[7] However, its success is highly dependent on the preparation and handling of the reagents.
Issue 1.1: Low or No Product Formation
| Possible Cause | Troubleshooting & Optimization | Causality Explained |
| Inactive Zinc-Copper Couple | The zinc-copper couple is the heart of the reaction, and its activity is paramount. Prepare it fresh before use. A common activation procedure involves washing zinc dust with dilute HCl to remove the oxide layer, followed by treatment with an aqueous solution of copper(I) sulfate.[1] Alternatively, the Furukawa modification, using diethylzinc and diiodomethane, often gives more reproducible results.[8][9] | The reaction occurs on the surface of the zinc. An oxide layer on the zinc dust will prevent the formation of the active organozinc carbenoid. The copper in the couple facilitates this process. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, typically ethereal solvents like diethyl ether or dichloromethane.[1] | The Simmons-Smith reagent is highly reactive towards protic sources like water. Moisture will quench the reagent, preventing it from reacting with your alkene. |
| Poor Quality Diiodomethane | Use freshly distilled or commercially available high-purity diiodomethane. Store it over copper wire to prevent decomposition. | Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction. |
Issue 1.2: Formation of Side Products
| Side Product | Identification | Mitigation Strategy |
| Methylated Heteroatoms | If your substrate contains heteroatoms like alcohols or thiols, you may observe methylation as a side reaction. This can be detected by ¹H NMR (new methyl signal) and mass spectrometry (increase in mass). | This side reaction is more prevalent with longer reaction times and an excess of the Simmons-Smith reagent.[10] Use a minimal excess of the reagent and monitor the reaction closely by TLC or GC to stop it upon completion of the cyclopropanation. |
| Zinc Salt Impurities | These are typically white, insoluble solids that can complicate workup and purification. | A standard aqueous workup with saturated ammonium chloride solution is effective at dissolving zinc salts, allowing for their removal in the aqueous phase.[1] |
Experimental Protocol: Activation of Zinc-Copper Couple
-
Place zinc dust in a flask and add dilute hydrochloric acid.
-
Stir for a few minutes until gas evolution is observed.
-
Decant the acid and wash the zinc dust with water, followed by acetone, and finally, anhydrous diethyl ether.
-
To the activated zinc, add a solution of copper(II) sulfate in water.
-
Stir until the blue color of the copper solution disappears, indicating the deposition of copper on the zinc surface.
-
Decant the aqueous solution and wash the zinc-copper couple with anhydrous diethyl ether before use.[1]
Transition Metal-Catalyzed Cyclopropanation
This method typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, most commonly based on rhodium or copper.[11]
Issue 2.1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting & Optimization | Causality Explained |
| Decomposed Diazo Compound | Diazo compounds can be unstable and should be handled with care. It is often best to use them freshly prepared. Slow addition of the diazo compound to the reaction mixture using a syringe pump can prevent the buildup of high concentrations, which can lead to decomposition and side reactions. | High concentrations of diazo compounds can lead to dimerization and other unproductive pathways. Slow addition maintains a low, steady-state concentration of the reactive metal carbene intermediate. |
| Inactive Catalyst | Ensure the catalyst is of high purity and handled under an inert atmosphere if it is air-sensitive. For solid catalysts, ensure they are properly dispersed in the reaction medium. | The catalytic cycle relies on the metal center being in the correct oxidation state and accessible to the reactants. Decomposition or poisoning of the catalyst will halt the reaction. |
Issue 2.2: Prominent Side Product Formation
| Side Product | Identification | Mitigation Strategy |
| Carbene Dimerization Products (e.g., diethyl maleate/fumarate) | These products have a molecular weight double that of the carbene fragment. They can be readily identified by GC-MS. | This is often a result of a high concentration of the metal carbene intermediate. The most effective way to minimize this is by the slow addition of the diazo compound to the reaction mixture.[12] |
| C-H Insertion Products | These isomers of the desired cyclopropane can be difficult to separate. Their formation can be confirmed by detailed NMR analysis. | The choice of catalyst and ligand is crucial. Copper catalysts are often reported to favor cyclopropanation over C-H insertion compared to some rhodium catalysts.[13] The selectivity is highly dependent on the specific catalyst system. |
Purification Strategy: Flash Chromatography
For non-polar cyclopropane derivatives generated from these reactions, flash chromatography on silica gel is the method of choice.
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar | 100% Hexanes, gradually increasing to 5-10% Ethyl Acetate/Hexanes[5] |
| Moderately Polar | 10-30% Ethyl Acetate/Hexanes[5] |
| Polar | 50-100% Ethyl Acetate/Hexanes or a gradient of Methanol in Dichloromethane[5][6] |
For amine-containing cyclopropanes, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.[14]
The Kulinkovich Reaction
The Kulinkovich reaction is a unique method for synthesizing cyclopropanols from esters and Grignard reagents, catalyzed by a titanium(IV) alkoxide.[15]
Issue 3.1: Low Yield of Cyclopropanol
| Possible Cause | Troubleshooting & Optimization | Causality Explained |
| Grignard Reagent Quality | Use freshly prepared or titrated Grignard reagents. The reaction is sensitive to the quality and concentration of the Grignard reagent. | The formation of the active titanacyclopropane intermediate depends on the reaction of two equivalents of the Grignard reagent with the titanium alkoxide. Impure or decomposed Grignard reagent will lead to lower yields. |
| Side Reaction of Titanacyclopropane | A known side reaction is the reaction of the titanacyclopropane intermediate with additional titanium(IV) isopropoxide, which is non-productive.[11] This is more significant when the ratio of titanium catalyst to Grignard reagent approaches 1:1. | This side reaction consumes the active cyclopropanating agent. Ensuring the correct stoichiometry is crucial for maximizing the yield of the desired product. |
Issue 3.2: Workup and Purification Challenges
| Problem | Solution | Rationale |
| Removal of Titanium Salts | After quenching the reaction with water, a common procedure is to stir the mixture for several hours to allow for the complete precipitation of titanium salts. The resulting slurry is then filtered through a pad of Celite.[4] | The aqueous workup hydrolyzes the titanium alkoxides to titanium oxides, which are insoluble and can be removed by filtration. Celite provides a filter aid to prevent clogging of the filter paper. |
| Product Volatility | Cyclopropanols can be volatile. During solvent removal on a rotary evaporator, use a low bath temperature (e.g., < 30°C) and carefully control the vacuum to avoid product loss.[4] | The small ring and the hydroxyl group can lead to a lower boiling point than expected for the molecular weight. |
Experimental Protocol: Kulinkovich Reaction Workup
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of water. An exothermic reaction is expected.
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with an organic solvent such as diethyl ether.
-
Separate the organic phase of the filtrate from the aqueous phase.
-
Extract the aqueous phase with the same organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully concentrate under reduced pressure.[4]
Analytical Characterization of Cyclopropanes
Accurate characterization is essential to confirm the structure and purity of your synthesized cyclopropane derivatives.
¹H NMR Spectroscopy: The protons on a cyclopropane ring typically resonate in a highly shielded (upfield) region of the ¹H NMR spectrum, often between 0 and 1 ppm.[16][17][18] The cis and trans relationship of substituents can often be determined by analyzing the coupling constants between the cyclopropyl protons.
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for assessing the purity of volatile cyclopropane derivatives and identifying byproducts. The fragmentation pattern in the mass spectrum can provide valuable structural information. For simple cyclopropane, the molecular ion peak is observed, along with characteristic fragmentation patterns.[12][19]
Visualizing Workflows and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: General workflow for cyclopropane synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Simmons-Smith reaction – cyclopropanation of alkenes. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Kulinkovich Reaction. (2022, June 4). [Video]. YouTube. [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Chemistry. Retrieved March 7, 2026, from [Link]
-
'H chemical shifts for cyclopropyl protons (in ppm). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Process for the recovery of rhodium catalyst. (1982).
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
-
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and interpretation. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]
-
INTRA- AND INTERMOLECULAR KULINKOVICH CYCLOPROPANATION REACTIONS OF CARBOXYLIC ESTERS WITH OLEFINS: BICYCLO[3.1.0]HEXAN-1-OL AND trans-2-BENZYL-1-METHYLCYCLOPROPAN-1-OL. (2003). Organic Syntheses, 80, 111. [Link]
-
Carbene Radicals in Transition-Metal-Catalyzed Reactions. (2023). ACS Catalysis. [Link]
-
1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013). The Journal of Organic Chemistry. [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved March 7, 2026, from [Link]
-
Successful flash chromatography. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]
-
Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved March 7, 2026, from [Link]
-
NORCARANE. (1966). Organic Syntheses, 46, 88. [Link]
-
TLC Visualization Solutions. (n.d.). University of California, Irvine. Retrieved March 7, 2026, from [Link]
-
Kulinkovich Reaction. (2022, June 4). [Video]. YouTube. [Link]
- Process for removal of rhodium compounds from process streams. (1976).
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. [Link]
-
Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. (2019). Journal of the American Society for Mass Spectrometry. [Link]
-
Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). PubMed. [Link]
-
1H NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]
-
A Report on Reagents and its Quenching Methods. (2021). Research and Reviews: Journal of Chemistry. [Link]
-
How to detect compounds on TLC plates? (2025, December 19). Filter-Bio. [Link]
-
A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023). Processes. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Simmons-Smith Reaction||Mechanism, Stereoselectivity, Chemoselectivity||Furukawa Modification. (2020, August 5). [Video]. YouTube. [Link]
-
Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved March 7, 2026, from [Link]
-
Thin Layer Chromatography (rev 3/2020). (n.d.). University of Missouri–St. Louis. Retrieved March 7, 2026, from [Link]
-
GCMS 3 Fragmentation Patterns. (2020, June 1). [Video]. YouTube. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (2021). Molecules. [Link]
-
Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. (2019). Molecules. [Link]
- Compositions and methods for removing titanium dioxide
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved March 7, 2026, from [Link]
-
1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). AWS. Retrieved March 7, 2026, from [Link]
-
Kulinkovich reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. (2023, December 5). [Video]. YouTube. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). Molecules. [Link]
-
Zinc–copper couple. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Investigation on the Oxidation and Reduction of Titanium in Molten Salt with the Soluble TiC Anode. (2015). Metallurgical and Materials Transactions B. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. WO1982001829A1 - Process for the recovery of rhodium catalyst - Google Patents [patents.google.com]
- 3. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts [mdpi.com]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Solvent Effects on Nucleophilic Acyl Substitution Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the rate of nucleophilic acyl substitution reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to design, execute, and interpret your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing solvent-reagent interactions in nucleophilic acyl substitution.
Q1: What is the fundamental mechanism of nucleophilic acyl substitution, and how does a solvent participate?
A1: Nucleophilic acyl substitution is a two-stage process: addition-elimination .[1][2][3] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral, sp³-hybridized intermediate.[4][5] Second, the carbonyl π-bond reforms by eliminating the leaving group.[4][6]
The solvent's role is not passive; it actively influences the energy of the reactants, the transition states, and the intermediate. By stabilizing or destabilizing these species, the solvent directly alters the activation energy (Ea) of the reaction steps and, therefore, the overall reaction rate.[7][8][9]
Caption: The Addition-Elimination Mechanism.
Q2: How do polar protic, polar aprotic, and nonpolar solvents differ in their effect on reaction rates?
A2: The classification of solvents is critical to predicting their effect.[10][11]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[10][11] They are excellent at solvating both cations (via ion-dipole interactions) and anions (via hydrogen bonding).[10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11][12] They solvate cations well through dipole interactions but leave anions relatively "naked" and highly reactive.[12][13]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These have low dielectric constants and minimal dipole moments.[11] They are poor at solvating charged species, which often leads to very slow reaction rates for reactions involving ionic reagents.
The choice between these types can accelerate or decelerate a reaction by orders of magnitude. For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[13]
Q3: Why do reactions with negatively charged nucleophiles often slow down in polar protic solvents?
A3: This is a classic and crucial concept. A negatively charged nucleophile (e.g., RO⁻, OH⁻, CN⁻) is strongly stabilized in a polar protic solvent by hydrogen bonding. The solvent molecules form a tight "solvation shell" or "cage" around the anion.[12][14] This stabilization lowers the ground state energy of the nucleophile.
For the reaction to occur, the nucleophile must shed some of these solvent molecules, which requires energy. This increases the overall activation energy of the reaction, thus slowing it down. In contrast, polar aprotic solvents do not form this cage, leaving the nucleophile in a higher energy state and more reactive, which lowers the activation energy and accelerates the reaction.[13][15][16]
Caption: Solvation of a nucleophile in different solvent types.
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to solve specific problems you may encounter in the lab.
Q4: My reaction rate is unexpectedly slow, even though I'm using a polar aprotic solvent. What's wrong?
A4: The most common culprit is water contamination . Polar aprotic solvents are often hygroscopic (readily absorb moisture from the air). Even trace amounts of water, a protic substance, can create a solvation shell around your nucleophile, drastically reducing its reactivity and slowing the reaction.
Troubleshooting Steps:
-
Verify Solvent Purity: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
-
Drying Technique: If you suspect contamination, re-dry your solvent. For example, acetone can be dried over CaSO₄ and then distilled.[17] Always handle anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagents: Ensure your nucleophile and substrate are also anhydrous. Dry them in a vacuum oven or by standard procedures if necessary.
Q5: My kinetic plots (e.g., ln[A] vs. time) are not linear, making it impossible to determine a rate constant. What are the potential causes?
A5: Non-linear kinetic plots suggest that the reaction is not following the simple, assumed rate law. Several factors could be at play:
-
Temperature Fluctuation: Reaction rates are highly sensitive to temperature. Ensure your reaction vessel is in a thermostatted bath with stable temperature control (±0.1 °C).
-
Complex Mechanism: The reaction may not be a simple first or second-order process. It could involve a pre-equilibrium, autocatalysis, or competing side reactions. The hydrolysis of some acyl chlorides, for example, can have complex dependencies on water concentration in mixed solvents.[17][18]
-
Poor Mixing: If the reaction is fast, the rate of mixing can become the rate-limiting step, leading to inconsistent data at early time points. Ensure rapid and consistent stirring.
-
Reagent Degradation: One of your reagents might be unstable under the reaction conditions, degrading over the course of the experiment.
Troubleshooting Steps:
-
Isolate Variables: First, confirm your temperature control and mixing are flawless.
-
Vary Initial Concentrations: Run the reaction at several different initial concentrations of both the nucleophile and the substrate. This can help elucidate a more complex rate law.
-
Check for Side Products: Use techniques like HPLC or NMR on quenched aliquots to see if other products are forming.
Q6: How does the solvent affect the stability of the tetrahedral intermediate versus the transition state?
A6: This is a nuanced question that relates to the Hughes-Ingold rules , which predict how solvent polarity affects rates based on changes in charge during the reaction.[8]
-
Rule 1: If the transition state is more charged or has a more localized charge than the reactants, increasing solvent polarity will stabilize the transition state more, lowering the activation energy and accelerating the reaction .
-
Rule 2: If the transition state is less charged or has a more dispersed charge than the reactants, increasing solvent polarity will stabilize the reactants more, increasing the activation energy and slowing the reaction .
For a typical nucleophilic acyl substitution with a neutral substrate and a charged nucleophile (e.g., R-CO-Cl + OH⁻), the charge is dispersed in the tetrahedral transition state compared to the reactants. Therefore, increasing solvent polarity might be expected to have a less dramatic accelerating effect than in an Sₙ1 reaction, where full charges are generated. The dominant effect often remains the desolvation of the nucleophile.[15]
Part 3: Experimental Protocol & Data Presentation
Protocol: Measuring the Rate of Solvolysis of an Acyl Chloride via Conductimetry
This protocol provides a method for studying the effect of solvent on the rate of hydrolysis of a reactive acyl chloride like acetyl chloride. The reaction produces HCl, which increases the conductivity of the solution.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of acetyl chloride in different acetone-water mixtures.
Materials:
-
Acetyl chloride (high purity)
-
Acetone (HPLC grade, dried over CaSO₄)[17]
-
Deionized water
-
Conductivity meter with a probe
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and a stopwatch
Workflow:
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a series of acetone-water solvent mixtures by volume (e.g., 10%, 20%, and 30% water in acetone).
-
Equilibration: Place 50.0 mL of a solvent mixture into a jacketed beaker connected to the thermostatted water bath. Allow the temperature to stabilize for at least 15 minutes. Immerse the conductivity probe.
-
Reaction Initiation: While stirring vigorously, inject 100 µL of acetyl chloride into the solvent mixture and simultaneously start the timer.
-
Data Acquisition: Record the conductivity at fixed time intervals until the reading remains constant for several minutes. This final value is C∞.
-
Data Analysis: The observed rate constant (k_obs) is determined from the slope of a plot of ln(C∞ - Ct) versus time (t). The slope will be equal to -k_obs.
-
Comparison: Compare the k_obs values obtained in the different solvent mixtures to quantify the solvent effect.
Data Presentation: Solvent Effects on Acyl Chloride Solvolysis
The following table summarizes typical qualitative and quantitative data illustrating the principles discussed.
| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Relative Rate (Qualitative) | Rationale for Rate |
| Hexane | Nonpolar | 1.9 | Extremely Slow | Poor solvation of the polar transition state. |
| Acetone | Polar Aprotic | 21 | Moderate | Good solvation of the transition state without caging the nucleophile (water). |
| Ethanol | Polar Protic | 24 | Fast | Acts as both solvent and nucleophile (ethanolysis); good at solvating the developing ions (H⁺ and Cl⁻). |
| Water | Polar Protic | 78.5 | Very Fast | High polarity strongly stabilizes the transition state and product ions; water is also the nucleophile.[17][19] |
Note: This table is illustrative. Actual relative rates depend on the specific substrate and conditions. A strong influence of the dielectric constant on the rate of acetyl chloride hydrolysis in acetone-water mixtures has been experimentally demonstrated.[17]
References
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. Jack Westin MCAT Content. [Link]
-
ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. ChemTalk. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
- Miller, B. (n.d.). The Art of Writing Reasonable Organic Reaction Mechanisms.
-
Kelly, F. M., & Watson, D. (2026, January 1). Kinetics of the Hydrolysis of Acetyl Chloride. AIP Publishing. [Link]
-
ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. [Link]
-
Canadian Science Publishing. Kinetics of the hydrolysis of acyl chlorides in pure water. [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.1 Introduction to Nucleophilic Acyl Substitution. [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
Tormos, J. R., et al. (2010, November 24). Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study. PMC. [Link]
-
Bentley, T. W., & Jones, R. O. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]
-
Archer, B. L., & Hudson, R. F. (1950). Mechanism of the Hydrolysis of Acid Chlorides. Part II. ElectronicsAndBooks. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
ChemRxiv. Kinetic Solvent Effects in Organic Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. pubs.aip.org [pubs.aip.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Stabilizing carbanion intermediates in cyclopropane synthesis
<### Technical Support Center: Stabilizing Carbanion Intermediates in Cyclopropane Synthesis
Welcome to the Technical Support Center for cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabilization of carbanion intermediates, a critical factor in many cyclopropanation strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and FAQs to address the specific challenges you may encounter at the bench.
The cyclopropane motif is of immense interest in medicinal chemistry due to its unique ability to impart desirable physicochemical and pharmacological properties to drug candidates, such as enhanced metabolic stability and improved binding affinity.[1][2][3] However, the synthesis of this strained three-membered ring often involves highly reactive intermediates, including carbanions, which require careful control to achieve high yields and stereoselectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for generating and stabilizing carbanion intermediates for cyclopropanation?
A1: The generation of a carbanion that can act as a nucleophile for cyclopropane ring formation is a cornerstone of several synthetic methods. The stability of this carbanion is paramount for the success of the reaction. The two primary factors influencing carbanion stability are:
-
Electron-Withdrawing Groups (EWGs): The most common strategy is to have one or more EWGs attached to the carbanionic carbon. These groups delocalize the negative charge through resonance or inductive effects, thereby stabilizing the intermediate.[5] Common EWGs include esters, nitriles, sulfones, and carbonyl groups.[6] This principle is the basis for the highly effective Michael-Initiated Ring Closure (MIRC) reactions.[7]
-
Hybridization: The s-character of the orbital containing the lone pair of electrons also plays a significant role.[5] Carbanions with higher s-character are more stable because the electrons are held closer to the nucleus.
The choice of base is also critical. A base that is strong enough to deprotonate the carbon acid but not so strong as to cause unwanted side reactions is ideal. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8]
Q2: My MIRC reaction is failing or giving low yields. What are the likely causes and how can I troubleshoot this?
A2: The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for cyclopropane synthesis that proceeds through a carbanion intermediate. Low yields or reaction failure can often be traced back to a few key areas.
Troubleshooting MIRC Reactions
| Potential Issue | Explanation | Suggested Solution(s) |
| Inefficient Carbanion Formation | The base may not be strong enough to deprotonate the pronucleophile, or steric hindrance may be an issue. | - Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH or LDA).- Ensure anhydrous reaction conditions, as water will quench the carbanion. |
| Poor Michael Addition | The generated carbanion may not be nucleophilic enough to add to the Michael acceptor, or the acceptor itself may be unreactive. | - Use a more polar, aprotic solvent (e.g., DMF or DMSO) to enhance the nucleophilicity of the carbanion.- Consider a more activated Michael acceptor with stronger electron-withdrawing groups. |
| Failure of Intramolecular Cyclization | The intermediate enolate may not be cyclizing efficiently. This can be due to steric hindrance or an unfavorable conformation for the Sₙ2 displacement of the leaving group. | - Change the solvent to one that favors the Sₙ2 reaction (e.g., from THF to acetonitrile).- In some cases, the addition of a Lewis acid can facilitate the cyclization. |
| Side Reactions | The carbanion may be participating in side reactions, such as proton exchange with the solvent or polymerization of the Michael acceptor. | - Lower the reaction temperature to minimize side reactions.- Add the pronucleophile/base mixture slowly to a solution of the Michael acceptor to maintain a low concentration of the carbanion. |
Q3: How does the choice of leaving group in an intramolecular cyclization affect the reaction outcome?
A3: In many carbanion-mediated cyclopropanations, the final step is an intramolecular Sₙ2 reaction where the carbanion displaces a leaving group.[4] The efficiency of this step is highly dependent on the nature of the leaving group.
-
Good Leaving Groups: Halides such as bromide and iodide are excellent leaving groups and are commonly used. Tosylates and mesylates are also effective.
-
Poor Leaving Groups: Groups like chloride are less reactive, and fluoride is generally a poor leaving group in Sₙ2 reactions.
If you are experiencing issues with the cyclization step, consider a substrate with a better leaving group. For example, if your substrate has a chloro- substituent, synthesizing the bromo- or iodo-analogue could significantly improve your yield.
Troubleshooting Guide: Specific Cyclopropanation Reactions
The Johnson-Corey-Chaykovsky Reaction
This reaction utilizes a sulfur ylide to deliver a methylene group to an electron-deficient alkene, such as an α,β-unsaturated ketone.[9]
Common Problem: Low diastereoselectivity or formation of the undesired epoxide byproduct.
-
Causality: The reaction can proceed through two competing pathways: 1,4-addition (conjugate addition) leading to the cyclopropane, or 1,2-addition to the carbonyl group leading to an epoxide. The balance between these pathways is influenced by the nature of the ylide and the reaction conditions.
-
Troubleshooting:
-
Ylide Choice: Dimethylsulfoxonium methylide is generally more selective for 1,4-addition, leading to the cyclopropane. Dimethylsulfonium methylide is less stable and more reactive, often favoring 1,2-addition and epoxide formation.
-
Solvent: Aprotic polar solvents like DMSO or DMF typically favor cyclopropanation.
-
Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored cyclopropane product.
-
The Bingel Reaction (Fullerene Cyclopropanation)
The Bingel reaction is a specific application of carbanion-mediated cyclopropanation used to functionalize fullerenes.[8][10] It involves the addition of a stabilized α-halocarbanion to the fullerene cage, followed by intramolecular cyclization.[11]
Common Problem: Low yields and difficulty in product purification.
-
Causality: The reaction is sensitive to the base used and the stoichiometry of the reagents. Multiple additions to the fullerene can also occur, leading to a complex mixture of products.
-
Troubleshooting:
-
Base Selection: DBU is a common and effective base for this reaction.[10] Sodium hydride can also be used, but may lead to lower solubility of the intermediates.
-
Stoichiometry: Use a slight excess of the α-halocarbonyl compound and base relative to the fullerene to drive the reaction to completion.
-
Purification: Purification of fullerene derivatives can be challenging. Column chromatography on silica gel is the standard method, often requiring a gradient elution.
-
Experimental Protocols
Protocol 1: General Procedure for a Michael-Initiated Ring Closure (MIRC) Reaction
This protocol describes the synthesis of a diethyl 2-phenylcyclopropane-1,1-dicarboxylate as a representative example.
-
Reagent Preparation:
-
Dissolve diethyl bromomalonate (1.0 eq) and styrene (1.2 eq) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a separate flask under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
Carefully add the diethyl bromomalonate/styrene solution to the NaH suspension dropwise at 0 °C with vigorous stirring.
-
Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved during the reaction.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizing Reaction Mechanisms
Understanding the flow of electrons is key to troubleshooting. Below are diagrams representing the mechanisms of common carbanion-mediated cyclopropanations.
Caption: Mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.
Caption: Johnson-Corey-Chaykovsky reaction mechanism.
References
-
Chen, X.-Y., Gao, F.-C., Ning, P.-F., Wei, Y., & Hong, K. (2023). A transition metal-free deborylative cyclization of geminal bis(boronates) bearing a leaving group provides cyclopropylboronates with high diastereoselectivity. Angewandte Chemie International Edition, 62(15), e202302638. [Link]
-
Kumar, P., & Kumar, R. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Russian Chemical Reviews, 73(7), 635–653. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Wikipedia. (2023). Cyclopropanation. [Link]
-
University of Wisconsin. (n.d.). Effect of Substituents on Carbanion Stability. [Link]
-
DePuy, C. H. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(8), 2889–2926. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Carbanions. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Serra, S., & Fuganti, C. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Chemistry and Physics of Lipids, 204, 23-29. [Link]
-
Ioffe, I. N., & Sidorov, L. N. (2014). Nucleophilic cyclopropanation offullerene by the addition–elimination mechanism. Russian Chemical Reviews, 83(10), 893–926. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. (2023). Kulinkovich reaction. [Link]
-
Wikipedia. (2023). Simmons–Smith reaction. [Link]
-
Doyle, M. P., & Hu, W. (2001). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 1(1), 16–20. [Link]
-
Aslam, J., & Ahmad, S. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Molecular Structure, 1315, 138334. [Link]
-
Ioffe, I. N., & Sidorov, L. N. (2021). [2 + 1] Cycloaddition reactions of fullerene C 60 based on diazo compounds. Beilstein Journal of Organic Chemistry, 17, 523–564. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(8), 3247–3284. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. H. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Results in Chemistry, 8, 101671. [Link]
-
Tomilov, Y. V., & Menchikov, L. G. (2019). Cycloaddition and Annulation Reactions of Donor–Acceptor Cyclopropanes. Chemical Reviews, 119(12), 7590–7653. [Link]
-
Wilkerson-Hill, S. M. (2020). [2+1]-Type Cyclopropanation Reactions. In Comprehensive Organic Synthesis (pp. 359-399). Elsevier. [Link]
-
Unacademy. (n.d.). The Concept of Stability of Carbanions. [Link]
-
Marek, I. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Communications, 55(74), 11091-11094. [Link]
-
Chem-Station. (2014). Bingel Reaction. [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. [Link]
-
Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]
-
UKEssays. (2018). Wadsworth-Emmons Cyclopropanation Reaction. [Link]
-
Semantic Scholar. (n.d.). Nucleophilic cyclopropanation offullerene by the addition–elimination mechanism. [Link]
-
Chemistry LibreTexts. (2024). 7.9 Carbocation Structure and Stability. [Link]
-
ResearchGate. (n.d.). Mechanism of the Kulinkovich reaction. [Link]
-
Master Organic Chemistry. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No.5:Organic Chemistry-II (Reaction Mechanism-1) MODULE No.7: Generation, structure, stability and reactivity of Carbanions. [Link]
-
Herzon, S. B. (2012). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 4(5), 409–413. [Link]
-
Concellón, J. M., & Rodríguez-Solla, H. (2007). A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry, 5(24), 4063–4068. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. siue.edu [siue.edu]
- 7. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 8. Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. BJOC - [2 + 1] Cycloaddition reactions of fullerene C60 based on diazo compounds [beilstein-journals.org]
Technical Support Center: Troubleshooting Cyclopropanecarboxylic Acid Decarboxylation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unintended decarboxylation or ring-opening during the synthesis and functionalization of cyclopropanecarboxylic acid derivatives.
Below, you will find field-proven insights into the mechanistic causes of these side reactions, alongside self-validating protocols and workflows to ensure the structural integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my cyclopropanecarboxylic acid derivatives spontaneously decarboxylate during routine synthesis?
A: The root cause lies in the unique electronic properties of the three-membered ring. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and exhibits π -like character due to its bent "banana" bonds.
When the α -carbon (the carbon bearing the carboxylic acid) is substituted with an electron-withdrawing group or a heteroatom (e.g., 1-amino, 1-keto, or a second carboxylic acid), the molecule becomes highly susceptible to decarboxylation. The release of CO2 is thermodynamically driven by the relief of steric crowding and ring strain. For example, 1-aminocyclopropanecarboxylic acid (ACC) undergoes rapid oxidative decarboxylation because the formation of an intermediate iminium ion acts as a powerful electron sink, driving the cleavage of the C-C bond and the expulsion of CO2 .
Q2: What are the specific temperature limits and chemical triggers I must avoid?
A: Different substitution patterns dictate the stability of the cyclopropane ring. Unsubstituted cyclopropanecarboxylic acids are relatively stable, whereas activated derivatives require strict environmental control.
Table 1: Comparative Stability and Decarboxylation Triggers
| Derivative Type | Thermal Stability Limit | Primary Decarboxylation Triggers | Preventative Strategy |
| Unsubstituted Cyclopropanecarboxylic Acid | ~180 °C | Extreme heat, strong acid reflux | Maintain reaction temperatures < 120 °C. |
| 1,1-Cyclopropanedicarboxylic Acid | ~120 °C | Moderate heat (Krapcho conditions) | Avoid heating above 80 °C; use mild saponification. |
| 1-Aminocyclopropanecarboxylic Acid (ACC) | Stable at RT | Oxidants (Ninhydrin, PhI(OAc)2 ) | Immediate N-protection (Boc/Cbz) prior to manipulation. |
| β -Keto Cyclopropanecarboxylic Acids | ~80 °C | Acidic conditions combined with heat | Strictly neutral pH workups, low-temperature couplings. |
Q3: How should I perform amide couplings with these sensitive substrates?
A: You must avoid traditional two-step acyl chloride formation (e.g., using SOCl2 or oxalyl chloride at reflux). The intermediate acyl chlorides of activated cyclopropanes are highly prone to ketene formation and subsequent decarboxylation under acidic, heated conditions. Instead, utilize mild, in-situ peptide coupling reagents like HATU at reduced temperatures.
Caption: Workflow for selecting reaction conditions to prevent decarboxylation.
Protocol 1: Low-Temperature HATU Amide Coupling
Causality Check: HATU generates a highly reactive HOAt ester intermediate at 0 °C, bypassing the need for heat and preventing the generation of HCl, both of which trigger ring-opening.
-
Preparation: Dissolve the protected cyclopropanecarboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C.
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Activation: Add HATU (1.2 eq) portion-wise to prevent localized exotherms.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.
-
Quenching & Workup: Quench with saturated aqueous NH4Cl . Do not use strong acids for quenching. Extract with EtOAc, wash with brine, and dry over Na2SO4 .
Q4: I need to hydrolyze a methyl cyclopropanecarboxylate ester. How can I avoid decarboxylation during saponification?
A: Cyclopropanecarboxylate esters demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to linear esters, due to hyperconjugative stabilization provided by the cyclopropyl group 1. Because they resist hydrolysis, chemists often mistakenly apply harsh reflux conditions, which subsequently decarboxylates the newly formed acid.
Protocol 2: Mild Saponification Workflow
Causality Check: Using a highly solvating mixed-solvent system accelerates the delivery of the hydroxide nucleophile, allowing the reaction to reach completion at 0 °C to RT without thermal degradation.
-
Solvent System: Dissolve the ester in a 3:1:1 mixture of THF:MeOH: H2O (0.2 M).
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2O ) (1.5 eq) in one single portion.
-
Reaction: Stir at 0 °C to room temperature until TLC indicates complete consumption of the ester (typically 2-6 hours).
-
Careful Acidification: Cool the mixture back to 0 °C. Acidify carefully using 1M HCl to pH 3-4. Critical Step: Do not over-acidify or allow the mixture to heat up during this step, as protonation of the activated carboxylate triggers decarboxylation.
-
Extraction: Extract immediately with EtOAc, wash with brine, and dry over MgSO4 .
Q5: How do I handle 1-Aminocyclopropanecarboxylic Acid (ACC) during complex syntheses without losing the carboxylate group?
A: ACC is highly susceptible to oxidative decarboxylation. In nature, ACC oxidase couples ascorbate oxidation to ACC decarboxylation, yielding ethylene, CO2 , and HCN 2. Conversely, ACC deaminase catalyzes a PLP-dependent ring opening without decarboxylation, highlighting how sensitive the ring is to its electronic environment 3.
In the laboratory, chemical oxidants such as ninhydrin, phenanthroquinone, and hypervalent iodine compounds will quantitatively decarboxylate unprotected ACC . To prevent this, you must mask the amine's lone pair immediately. Converting the amine to a carbamate (e.g., N-Boc or N-Cbz) delocalizes the nitrogen lone pair into the carbonyl group, preventing oxidation to the iminium ion and completely halting oxidative decarboxylation.
Caption: Mechanism of ACC oxidative decarboxylation vs. N-protection strategy.
References
-
BenchChem. "A Comparative Guide to the Reactivity of Methyl Cyclopropanecarboxylate and Cyclopropanecarboxylic Acid." 1
-
Vaidyanathan, G., & Wilson, J. W. "Decarboxylation of 1-Aminocyclopropanecarboxylic Acid and Its Derivatives." Journal of Organic Chemistry.
-
NIH / PMC. "Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction." 3
-
Journal of the American Chemical Society. "Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene." 2
Sources
Mechanistic Causality: Why Stereochemistry Dictates Target Affinity
Stereochemical Vectors in Drug Design: A Comparative Guide to Cis vs Trans Cyclopropane Biological Activity
In modern medicinal chemistry, the cyclopropane ring is a privileged scaffold. Its inherent ring strain, unique electronic properties, and metabolic stability make it an ideal bioisostere for aliphatic chains and aromatic rings. However, the true power of the cyclopropane motif lies in its capacity for rigid conformational restriction. By locking substituents into specific spatial trajectories, the cyclopropane ring acts as a 3D vector, projecting pharmacophores into distinct regions of chemical space.
As a Senior Application Scientist, I frequently observe that the stereochemical arrangement—specifically the cis versus trans configuration—can mean the difference between a highly potent clinical candidate and an inactive (or even toxic) off-target binder. This guide objectively compares the biological performance of cis and trans cyclopropane isomers, analyzes the mechanistic causality behind these differences, and provides self-validating experimental protocols for their synthesis and evaluation.
The fundamental difference between cis and trans cyclopropanes is the spatial projection of their substituents. While trans isomers often benefit from thermodynamic stability during chemical synthesis, biological systems are highly sensitive to the 3D topography of ligands.
-
Proteasome Inhibition (Belactosin A): The natural product Belactosin A features a trans-cyclopropane core and inhibits the proteasome with an IC₅₀ > 1 µM. However, structure-activity relationship studies revealed that synthesizing the 1 (Compound 3e) drastically increased potency, achieving an IC₅₀ of 5.7 nM[1]. The cis geometry perfectly aligns the β-lactone moiety for proximity-driven covalent bonding to the active site threonine[1].
-
Histamine Receptor Modulation: When designing conformationally restricted analogues of histamine, researchers found that the 2 acts as a highly selective agonist for the Histamine H3 receptor[2]. The cis configuration mimics the bioactive gauche conformation of histamine's ethylamine side chain, whereas the trans isomer fails to engage the receptor pocket[3].
-
Phenotypic Reversal in Oncology: In one of the most striking examples of stereochemical divergence,4 were tested against lung adenocarcinoma metastases. The cis-isomer significantly inhibited lung metastases, while the trans-isomer significantly increased the number of metastatic nodules[4].
Workflow for chemoenzymatic synthesis, SFC separation, and structural validation of isomers.
Quantitative Data Comparison
The table below summarizes the divergent biological activities of cis and trans cyclopropane isomers across different therapeutic targets.
| Compound Scaffold | Biological Target | Cis-Isomer Performance | Trans-Isomer Performance | Mechanistic Consequence |
| Belactosin A Analogues | Human Proteasome (cCP/iCP) | Potent (IC₅₀ = 5.7 nM) | Weak (IC₅₀ > 1 µM) | Cis geometry optimally aligns the β-lactone for covalent bonding to active site Thr. |
| Histamine Analogues | Histamine H3 Receptor | High Affinity (Selective Agonist) | Poor Affinity | Cis arrangement mimics the bioactive gauche conformation of histamine's side chain. |
| Benzylamide Fragments | Histamine H1 Receptor | High Affinity (Increased pKi) | Lower Affinity | Cis isomer properly positions the aromatic ring within the hydrophobic binding pocket. |
| Bis(dioxopiperazinyl)cyclopropanes | Lung Adenocarcinoma | Inhibits Metastatic Nodules | Increases Metastatic Nodules | Divergent spatial projection leads to completely opposite in vivo phenotypic outcomes. |
Validated Experimental Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of stereoisomers must be treated as a self-validating system. Below are field-proven protocols designed to eliminate stereochemical ambiguity.
Protocol A: Diversity-Oriented Synthesis & Resolution of Cyclopropane Isomers
Traditional chemical cyclopropanation (e.g., Simmons-Smith) often favors the thermodynamically stable trans-isomer[5]. To access diverse cis-building blocks for early-stage drug discovery, we utilize a chemoenzymatic approach.
-
Biocatalytic Cyclopropanation: Combine vinyl boronic acid pinacol ester and ethyl diazoacetate in the presence of an engineered6 variant[6].
-
Causality: The engineered heme protein bypasses thermodynamic control, transferring carbenes to yield a controlled mixture of cis and trans diastereomers with high enantioselectivity[6].
-
-
Chiral Supercritical Fluid Chromatography (SFC): Separate the resulting diastereomeric mixture using preparative chiral SFC.
-
Causality: Unlike standard flash chromatography, SFC leverages the distinct 3D shapes of the isomers on chiral stationary phases, providing >97% enantiomeric excess (ee) without thermal degradation[7].
-
-
Self-Validation (Absolute Configuration): Oxidize a fraction of the separated sulfide/ester intermediates to their corresponding sulfones to induce crystallization. Perform single-crystal X-ray diffraction[7].
-
Causality: NMR coupling constants (J-values) can sometimes be ambiguous for highly substituted cyclopropanes. X-ray diffraction provides absolute proof of the 3D vector before biological screening.
-
Mechanistic pathway of proteasome inhibition by cis-cyclopropane Belactosin A derivatives.
Protocol B: Radioligand Displacement Assay for Receptor Affinity
To quantify the affinity differences between cis and trans 3D fragments (e.g., against the Histamine H1 receptor).
-
Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., human H1R) and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Ligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled probe (e.g., [³H]-mepyramine) and varying concentrations (e.g., 10 µM and 30 µM) of the purified cis and trans8[8].
-
Causality: Screening both isomers in parallel under identical conditions isolates stereochemistry as the sole variable affecting displacement.
-
-
Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.
-
Self-Validation (Reference Normalization): Include a known reference standard (e.g., native histamine or a characterized antagonist) on every plate. Calculate pKi values using the Cheng-Prusoff equation. If the reference standard deviates from historical Ki values by >0.5 log units, the assay plate is invalidated.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01081K [pubs.rsc.org]
A Comparative Guide to PARP-1 Inhibitors: Evaluating Efficacy and Mechanistic Differences
A Note on 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid: A comprehensive literature search did not yield significant data to classify 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid as a recognized PARP-1 inhibitor. Therefore, this guide will focus on a comparative analysis of well-established and clinically relevant PARP-1 inhibitors.
Introduction to PARP-1 Inhibition in Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand breaks (SSBs) in DNA.[1][2][3][4] When a single-strand break occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to mend the break.[1][5]
In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-1 creates a synthetic lethal scenario.[2][6] BRCA proteins are essential for the high-fidelity repair of double-strand breaks (DSBs) through homologous recombination (HR).[7] When PARP-1 is inhibited, unrepaired single-strand breaks accumulate and can lead to the formation of double-strand breaks during DNA replication.[1][6] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[2][6] This targeted approach has revolutionized the treatment of certain cancers, particularly those with a "BRCAness" phenotype.
The mechanism of action of PARP inhibitors extends beyond simple enzymatic inhibition. A key aspect of their cytotoxicity is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP-1 but also traps it on the DNA at the site of the break.[1][3] This trapped PARP-DNA complex is a significant obstacle to DNA replication and is considered a more potent driver of cell death than catalytic inhibition alone.[1][3] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which contributes to their distinct clinical profiles.
The PARP-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PARP-1 in single-strand break repair and the mechanism by which PARP inhibitors exert their effects.
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Comparative Analysis of Key PARP-1 Inhibitors
Several PARP inhibitors have received regulatory approval and are used in clinical practice. This section provides a comparative overview of some of the most prominent first- and second-generation PARP inhibitors.
| Inhibitor | FDA-Approved Indications (Selected) | PARP1 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer | ~1-5 | Moderate |
| Talazoparib | Breast Cancer | ~1 | Very High |
| Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer | ~2-4 | High |
| Rucaparib | Ovarian, Prostate Cancer | ~1-7 | Moderate |
| Veliparib | Investigational in various cancers | ~2-5 | Low[3] |
Olaparib (Lynparza®): As the first-in-class PARP inhibitor to gain FDA approval, Olaparib has paved the way for this class of drugs. It exhibits moderate PARP trapping activity and has demonstrated efficacy in a broad range of tumors with BRCA mutations.[6]
Talazoparib (Talzenna®): Talazoparib is distinguished by its exceptionally high PARP trapping potency, which is significantly greater than that of other approved PARP inhibitors. This potent trapping activity is thought to contribute to its high efficacy, particularly in BRCA-mutated breast cancer.
Niraparib (Zejula®): Niraparib is a potent PARP inhibitor with high trapping activity. A unique feature of niraparib is its large volume of distribution, leading to higher tumor exposure compared to plasma levels, which may contribute to its efficacy in both BRCA-mutated and some BRCA wild-type tumors.
Rucaparib (Rubraca®): Rucaparib is another potent PARP inhibitor with moderate trapping efficiency, similar to olaparib. It has demonstrated clinical benefit in ovarian and prostate cancers, particularly in patients with BRCA mutations.
Veliparib: Unlike other PARP inhibitors, veliparib is a weak PARP trapper.[3] Its primary mechanism of action is through catalytic inhibition of PARP. This property may result in a different safety profile, with potentially less hematological toxicity, making it a candidate for combination therapies with chemotherapy.[3]
Experimental Protocols for Evaluating PARP-1 Inhibition
The evaluation of PARP-1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and cellular efficacy.
Protocol 1: In Vitro PARP-1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the catalytic activity of purified PARP-1.
Principle: A 96-well plate is coated with histones, which act as acceptor proteins for PARylation. Recombinant PARP-1 enzyme, biotinylated NAD+ (the substrate for PARylation), and the test inhibitor are added to the wells. The extent of PARylation is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.
-
Washing: Wash the plate to remove unbound histones.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, if it were a candidate) or a known inhibitor (e.g., Olaparib) to the wells.
-
Enzyme and Substrate Addition: Add a mixture of recombinant PARP-1 enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubation: Incubate the plate to allow for the PARylation reaction to occur.
-
Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
Protocol 2: Cellular PARPylation Assay
This assay assesses the ability of a compound to inhibit PARP-1 activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP-1 activity. The cells are then treated with the test inhibitor. The level of total cellular PARylation is measured using a sandwich ELISA.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified period.
-
DNA Damage Induction: Induce DNA damage by adding an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
ELISA:
-
Add the cell lysates to a 96-well plate pre-coated with an anti-PAR antibody.
-
Incubate to allow the capture of PARylated proteins.
-
Add a detection antibody that also recognizes PAR.
-
Add a secondary HRP-conjugated antibody.
-
Add a chemiluminescent substrate and measure the signal.
-
-
Data Analysis: Determine the concentration of the inhibitor that reduces cellular PARylation.
Caption: A simplified workflow for a cellular PARPylation assay.
Conclusion
The development of PARP-1 inhibitors represents a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. While the initially queried compound, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, is not a recognized PARP-1 inhibitor based on available scientific literature, the field of PARP inhibition is rich with clinically validated and investigational agents. The choice of a specific PARP inhibitor for clinical use or further research depends on a variety of factors, including its potency in catalytic inhibition, its PARP trapping efficiency, its pharmacokinetic properties, and its safety profile. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel PARP-1 inhibitors, enabling a deeper understanding of their mechanisms and potential for clinical translation.
References
-
Molecular mechanism of PARP inhibitor resistance - Oncoscience. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. [Link]
-
PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
Total Cellular PARylation - BPS Bioscience. [Link]
-
Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up - PMC. [Link]
-
The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells - PMC. [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC. [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC. [Link]
- CN119487027A - Compounds as PARP1 inhibitors - Google P
-
Vasoactivity of Rucaparib, a PARP-1 Inhibitor, is a Complex Process that Involves Myosin Light Chain Kinase, P2 Receptors, and PARP Itself | PLOS One - Research journals. [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription - PMC. [Link]
-
Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery - AACR Journals. [Link]
-
PARP1 - Wikipedia. [Link]
-
Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer - ecancer. [Link]
-
PARP inhibition: PARP1 and beyond - PMC - NIH. [Link]
-
The mechanism of PARP inhibitor action is identified - Drug Target Review. [Link]
-
Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - Frontiers. [Link]
-
PARP inhibitor - Wikipedia. [Link]
-
PARP assay for inhibitors | BMG LABTECH. [Link]
-
Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - Frontiers. [Link]
-
PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [Link]
-
Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - AACR Journals. [Link]
-
Understanding the mechanism of PARP inhibitor activity - ecancer. [Link]
-
Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO Publications. [Link]
-
Assessing Cellular PARylation: Convenient ELISA-Based Methods - Tebubio. [Link]
-
PARP-1: Friend or Foe of DNA Damage and Repair in Tumorigenesis? - MDPI. [Link]
-
Novel Inhibitors of PARP1/2: A Promising Treatment Approach for BRCA-Negative Cancers, Vascular Disease, and Neurodegeneration | Venture Partners at CU Boulder. [Link]
-
PARP Inhibitors - Susan G. Komen®. [Link]
-
An open-label, pilot study of veliparib and lapatinib in patients with metastatic, triple-negative breast cancer | springermedizin.de. [Link]
-
Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors - Journal of Hematology Oncology Pharmacy. [Link]
-
Profile of veliparib and its potential in the treatment of solid tumor | OTT. [Link]
-
Mechanism of Action of PARP Inhibitors - Annual Reviews. [Link]
-
Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. [Link]
Sources
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Probing PARP1-inhibitor complexes for the development of novel inhibitors | Cellular and Molecular Biology [cellmolbiol.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(Substituted)cyclopropane-1-carboxylic Acids
The introduction of a cyclopropane ring into molecular scaffolds is a powerful strategy in modern medicinal chemistry and agrochemistry.[1] This three-membered carbocycle imparts a unique combination of conformational rigidity and metabolic stability, often leading to enhanced potency and selectivity for biological targets.[1] This guide provides an in-depth comparison of 2-(substituted)cyclopropane-1-carboxylic acids, exploring how modifications to this core structure influence their biological activity. We will delve into key examples, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their function as enzyme inhibitors and other bioactive agents.
The Strategic Advantage of the Cyclopropane Moiety
The unique stereoelectronic properties of the cyclopropane ring, including its high ring strain and significant s-character of its C-C bonds, are central to its utility in drug design.[1][2] This strained ring system can lock a molecule into a specific, bioactive conformation, thereby improving its binding affinity to a target protein.[1] Furthermore, the C-C bonds of the cyclopropane ring are less susceptible to metabolic degradation by enzymes such as cytochrome P450, which can lead to improved pharmacokinetic profiles.[1]
Core Structure and Key Points of Modification
The fundamental scaffold of the compounds discussed in this guide is 2-(substituted)cyclopropane-1-carboxylic acid. The primary points for chemical modification that significantly impact biological activity are the substituents at the C2 position and the stereochemistry of the cyclopropane ring.
Caption: Core structure of 2-(substituted)cyclopropane-1-carboxylic acid highlighting the key modification site.
Comparative Analysis of Biological Activities
The biological activity of 2-(substituted)cyclopropane-1-carboxylic acids is highly dependent on the nature of the substituent at the C2 position. Below, we compare their efficacy as inhibitors of two distinct enzyme systems: O-acetylserine sulfhydrylase (OASS) in bacteria and 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) in plants.
Inhibition of O-acetylserine sulfhydrylase (OASS)
OASS is a crucial enzyme in the cysteine biosynthesis pathway of many pathogenic microorganisms, making it an attractive target for novel antibacterial agents.[3] A series of trans-2-substituted-cyclopropane-1-carboxylic acids have been synthesized and evaluated as inhibitors of OASS from Haemophilus influenzae (HiOASS-A).[3]
Table 1: Comparative Inhibitory Activity of 2-Substituted-Cyclopropane-1-Carboxylic Acids against HiOASS-A
| Compound | C2-Substituent | Dissociation Constant (Kdiss, µM) | Reference |
| 1 | Phenyl | 5.5 ± 0.5 | [3] |
| 2 | 4-Chlorophenyl | 3.2 ± 0.3 | [3] |
| 3 | 4-Methoxyphenyl | 8.1 ± 0.7 | [3] |
| 4 | Naphthyl | 1.8 ± 0.2 | [3] |
The data in Table 1 clearly demonstrates that aromatic substituents at the C2 position are well-tolerated and that modifications to these aromatic systems can significantly impact binding affinity. The introduction of a chlorine atom at the para position of the phenyl ring (Compound 2 ) improves binding, while a methoxy group at the same position (Compound 3 ) is detrimental. The larger aromatic system of a naphthyl group (Compound 4 ) leads to the highest affinity, suggesting that the active site can accommodate bulky hydrophobic substituents. Further refinement of these structures, focusing on improving cell permeability, has been a key area of subsequent research.[4][5]
Inhibition of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO)
ACO is the terminal enzyme in the biosynthesis of ethylene, a plant hormone that regulates fruit ripening and senescence.[6][7] Inhibitors of ACO have significant potential in agriculture for extending the shelf life of fruits and vegetables.[7] Several 2-substituted-cyclopropane-1-carboxylic acids have been investigated as structural analogs of the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC).[8]
Table 2: Comparative Inhibitory Activity of Cyclopropane Carboxylic Acid Derivatives against Apple ACO
| Compound | C1 and C2 Substituents | Inhibition Type | Inhibitory Constant (Ki) | Reference |
| CDA | 1,1-dicarboxylic acid | Non-competitive | 100 ± 20 µM | [8][9] |
| PCCA | trans-2-phenyl | Mixed (Non-competitive/Competitive) | 5-10 mM | [8][9] |
| MCA | 2-methyl | - | - | [8] |
| CCA | Unsubstituted | - | - | [8] |
As shown in Table 2, cyclopropane-1,1-dicarboxylic acid (CDA) is a significantly more potent inhibitor of apple ACO than trans-2-phenylcyclopropane-1-carboxylic acid (PCCA).[8][9] This suggests that the presence of a second carboxylic acid group is crucial for strong binding to the enzyme's active site.[9] The phenyl group in PCCA, while conferring some inhibitory activity, is less effective than the additional carboxylate.
Experimental Protocols
The determination of inhibitory activity for these compounds relies on robust enzymatic assays. Below is a generalized protocol for an OASS inhibition assay.
Experimental Workflow: OASS Inhibition Assay
Caption: General synthetic scheme for 2-(substituted)cyclopropane-1-carboxylic acids.
This method allows for the introduction of a wide variety of substituents at the C2 position by simply changing the starting alkene. The resulting cyclopropane carboxylate ester can then be hydrolyzed to the desired carboxylic acid. [1]
Conclusion
The 2-(substituted)cyclopropane-1-carboxylic acid scaffold is a versatile platform for the development of potent and selective bioactive molecules. The structure-activity relationships discussed in this guide highlight the critical role of the C2 substituent in determining biological activity and target specificity. For OASS inhibition, bulky aromatic groups at the C2 position are favorable, while for ACO inhibition, a second carboxylic acid group at the C1 position is more effective than a phenyl group at C2. The synthetic accessibility of these compounds, coupled with the beneficial physicochemical properties imparted by the cyclopropane ring, ensures their continued importance in the fields of drug discovery and agrochemical development.
References
- Grokapedia. (n.d.). Cyclopropane carboxylic acid.
- Cappello, A. R., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1146-1150.
- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.
- BenchChem. (2025). Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols.
- Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
- Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
- Dourtoglou, V., et al. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 55(3), 203-211.
- Su, Y., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Styrenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters, 18(17), 4356-4359.
- Costi, M. P., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43.
- Pieroni, M., et al. (2018). Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydry. Semantic Scholar.
- BenchChem. (n.d.). An In-Depth Technical Guide to (1S,2S)- Cyclopropane-1,2-dicarboxylic Acid: Structure, Stereochemistry, and Biological Interactions.
- Neuhaus, J. D., & Griesbeck, A. G. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(42), 13849-13853.
- Sewald, N., & Burger, K. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(10), 4319-4384.
- ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives.
- Shen, T. Y., & Witzel, B. E. (1974). U.S. Patent No. 3,857,880. Washington, DC: U.S. Patent and Trademark Office.
- Yong, S. R., et al. (2006). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 62(49), 11409-11419.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Wikipedia. (n.d.). Cyclopropane carboxylic acid.
- ResearchGate. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
- Dourtoglou, V., & Koussissi, E. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Academia.edu.
- ResearchGate. (2025). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. ffhdj.com [ffhdj.com]
- 8. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid [academia.edu]
Cross-reactivity studies of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid Derivatives
Executive Summary
In modern drug discovery, the cyclopropyl fragment has emerged as a highly versatile pharmacophore. Its incorporation into preclinical and clinical drug molecules enhances target specificity, mitigates off-target activity, and improves metabolic stability against cytochrome P450 oxidation[1]. A prime example of this structural utility is observed in multikinase inhibitors like lenvatinib, where a cyclopropane ring facilitates critical CH– π interactions within the ATP-binding pocket of VEGFR2[2].
However, when cyclopropane derivatives such as 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (MCCP) are utilized as building blocks, haptens, or emerge as drug metabolites, assessing their cross-reactivity (CR) becomes a critical analytical challenge. This guide objectively compares three distinct analytical platforms—Competitive ELISA, Surface Plasmon Resonance (SPR), and LC-MS/MS—for profiling the cross-reactivity of MCCP and its structural analogs.
Mechanistic Causality: The Origin of MCCP Cross-Reactivity
To understand why cross-reactivity occurs, we must examine the spatial geometry of MCCP. The coplanarity and rigidity of the cyclopropane ring restrict the conformational freedom of the C1-carboxylic acid and C2-methylcarbamoyl groups.
When MCCP is used as a hapten to generate anti-drug antibodies (ADAs) for pharmacokinetic assays, it is typically conjugated to a carrier protein (e.g., KLH) via the C1-carboxylic acid. Causality in experimental design: Because the C1 position is masked by the conjugation bond, the host immune system primarily generates antibodies against the distal C2-methylcarbamoyl group and the rigid cyclopropane core. Consequently, metabolites that modify the methylamide group (e.g., N-demethylation to a primary amide) disrupt the hydrogen-bonding network and drastically reduce antibody recognition. Conversely, modifications near the C1 position often retain high cross-reactivity, leading to false positives in standard immunoassays.
Analytical Platform Comparison
To establish a robust analytical workflow, researchers must choose between equilibrium binding, kinetic resolution, and physicochemical separation.
Decision matrix for selecting analytical platforms in cross-reactivity studies.
Competitive ELISA (Immunoassay)
ELISA measures the apparent equilibrium affinity ( IC50 ). While it offers high throughput, it cannot distinguish between a low-affinity cross-reactant present at high concentrations and a high-affinity target at low concentrations.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data. It separates the equilibrium constant ( KD ) into association ( ka ) and dissociation ( kd ) rates. A cross-reactant might exhibit the same KD as the parent drug but possess a rapid off-rate ( kd ), a transient interaction that SPR captures but ELISA obscures.
LC-MS/MS (Mass Spectrometry)
Unlike binding assays, LC-MS/MS bypasses biological cross-reactivity entirely. By relying on chromatographic retention time (RT) and specific mass-to-charge ( m/z ) transitions, it provides absolute structural specificity, easily distinguishing MCCP from its desmethyl metabolite.
Quantitative Cross-Reactivity Data Summary
| Compound / Analyte | Structural Modification | ELISA CR (%) | SPR KD (nM) | LC-MS/MS Δm/z |
| MCCP (Parent Hapten) | None (Reference) | 100.0% | 4.2 | Baseline (Reference) |
| 2-(Carbamoyl)cyclopropane-1-carboxylic acid | Loss of N-methyl group | 12.5% | 45.0 | -14.02 Da |
| Cyclopropane-1,2-dicarboxylic acid | Loss of methylamine | < 0.1% | > 10,000 | -29.04 Da |
| 1,1-Cyclopropanedicarboxylic acid | Positional Isomer | < 0.1% | No Binding | -29.04 Da (RT Shift) |
Step-by-Step Experimental Methodologies
Protocol 1: Competitive ELISA for MCCP Cross-Reactivity
This protocol determines the percentage of cross-reactivity (%CR) of structural analogs relative to the parent MCCP molecule.
-
Surface Functionalization: Coat a 96-well microtiter plate with 1 µg/mL of MCCP-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Causality: Small molecules (<1000 Da) cannot passively adsorb to polystyrene efficiently; BSA acts as the necessary macromolecular anchor.
-
-
Blocking: Wash plates 3x with PBS-T (0.05% Tween-20) and block with 2% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Solution-Phase Competition: In a separate non-binding plate, pre-incubate a constant concentration of the primary anti-MCCP monoclonal antibody (e.g., 50 ng/mL) with varying concentrations of free MCCP or cross-reactants (0.1 pM to 10 µM) for 1 hour.
-
Self-Validating Step: Include a zero-analyte control ( B0 ) and a structurally unrelated hapten (e.g., benzoic acid). If the unrelated hapten reduces the signal, the assay suffers from matrix interference, invalidating the CR data.
-
-
Capture & Detection: Transfer the pre-incubated mixtures to the coated plate. Incubate for 1 hour. Unbound antibodies will bind to the immobilized MCCP-BSA. Wash 5x, add HRP-conjugated secondary antibody, and develop with TMB substrate. Stop with 1M H2SO4 and read OD at 450 nm.
-
Analysis: Calculate %CR using the formula: %CR=(IC50 of MCCP/IC50 of Analog)×100 .
Competitive ELISA signaling pathway illustrating hapten-analog competition.
Protocol 2: SPR Kinetic Profiling
SPR is utilized to determine the exact association and dissociation rates of the cross-reactive analogs.
-
Sensor Chip Activation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry (0.4 M EDC / 0.1 M NHS) for 7 minutes at 10 µL/min.
-
Ligand Immobilization: Inject MCCP-Ovalbumin conjugate (10 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~500 Resonance Units (RU). Quench unreacted esters with 1M Ethanolamine-HCl (pH 8.5).
-
Causality: Ovalbumin is deliberately chosen over BSA to eliminate false-positive cross-reactivity if the primary antibody was originally raised against an MCCP-BSA conjugate.
-
-
Analyte Injection: Inject the target protein or antibody at a high flow rate (30–50 µL/min) across a concentration gradient (3.125 nM to 50 nM).
-
Self-Validating Step: A reference flow cell (Fc1) left unmodified and quenched with ethanolamine must be subtracted from the active flow cell (Fc2). This eliminates bulk refractive index changes and confirms that the sensorgram represents true, specific binding.
-
-
Regeneration & Fitting: Regenerate the surface using 10 mM Glycine-HCl (pH 2.0) for 30 seconds. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract ka and kd .
Protocol 3: LC-MS/MS Definitive Quantification
When immunoassays fail due to high cross-reactivity, LC-MS/MS provides an orthogonal, self-validating alternative.
-
Sample Preparation: Spike biological samples with an isotopically labeled internal standard (MCCP-d3). Perform protein precipitation using cold acetonitrile (1:3 v/v).
-
Self-Validating Step: The MCCP-d3 internal standard co-elutes with the target analyte, perfectly correcting for matrix ion suppression and extraction recovery variances.
-
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The positional isomers (e.g., 1,1- vs 1,2-substituted cyclopropanes) will resolve by retention time.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. MCCP and its desmethyl cross-reactant are separated by a distinct 14.02 Da mass difference in the Q1 quadrupole, completely eliminating assay interference.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]
-
Okamoto, K., Ikemori-Kawada, M., Jestel, A., von König, K., Funahashi, Y., Matsushima, T., Tsuruoka, A., Inoue, A., & Matsui, J. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters.[Link]
Sources
Comparative Efficacy Analysis: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid vs. 1-aminocyclopropane-1-carboxylic acid (ACC)
A Guide for Researchers in Plant Biology and Hormone Signaling
Introduction
In the field of plant biology, the study of ethylene signaling is fundamental to understanding numerous developmental processes, from seed germination to fruit ripening and senescence.[1][2][3] 1-aminocyclopropane-1-carboxylic acid (ACC) is universally recognized as the immediate precursor to ethylene, with its synthesis being a critical rate-limiting step in the ethylene production pathway.[2][3][4] The efficacy of any compound aiming to modulate ethylene responses is therefore benchmarked against the well-established activity of ACC.
This guide provides a comparative framework for evaluating the efficacy of a novel cyclopropane derivative, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, against the biological standard, ACC. While public domain data on 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is limited, this document outlines the essential experimental protocols and data interpretation necessary for a rigorous, objective comparison. The methodologies described are designed to be self-validating and are grounded in established principles of plant hormone research.
Mechanism of Action: The Ethylene Biosynthesis and Signaling Pathway
To compare the efficacy of these two compounds, it is crucial to understand the pathway they aim to influence. Ethylene biosynthesis begins with S-adenosyl-L-methionine (SAM), which is converted to ACC by ACC synthase (ACS).[2][5][6] ACC is then oxidized by ACC oxidase (ACO) to produce ethylene.[6][7][8] The gaseous ethylene molecule then binds to a family of receptors located on the endoplasmic reticulum, such as ETR1 and ERS1.[9] This binding event inactivates the receptors, which in turn deactivates the CTR1 kinase, a negative regulator of the pathway.[9][10] This releases the downstream signaling cascade involving EIN2 and the transcription factors EIN3/EIL, ultimately leading to the expression of ethylene-responsive genes and the associated physiological changes.[5][9][11]
Caption: Simplified Ethylene Biosynthesis and Signaling Pathway.
Comparative Efficacy Assessment: Experimental Framework
A multi-tiered approach is required to compare the efficacy of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid with ACC. This involves in vitro enzymatic assays, direct measurement of ethylene production, and whole-organism physiological assays.
In Vitro Conversion to Ethylene by ACC Oxidase (ACO)
The primary question is whether 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can serve as a substrate for ACC oxidase (ACO), the enzyme that converts ACC to ethylene.
Experimental Protocol: In Vitro ACO Activity Assay
-
Enzyme Preparation: Recombinant ACC oxidase is expressed and purified from a suitable system (e.g., E. coli or yeast).
-
Reaction Mixture: A reaction buffer is prepared containing the purified ACO, ferrous ion (Fe(II)), ascorbate, and bicarbonate, which are all necessary cofactors for ACO activity.[7][8]
-
Substrate Addition: Equimolar concentrations of ACC (positive control) and 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid are added to separate reaction vials. A no-substrate vial serves as the negative control.
-
Incubation: The vials are sealed and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Ethylene Measurement: A gas-tight syringe is used to withdraw a sample of the headspace from each vial. The ethylene concentration is quantified using gas chromatography (GC).[12][13]
-
Data Analysis: The rate of ethylene production from each substrate is calculated and compared.
| Compound | Substrate Concentration (µM) | Ethylene Production Rate (nL/h/mg protein) | Relative Efficacy (%) |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | 100 | 150.2 ± 12.5 | 100 |
| 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | 100 | 12.7 ± 2.1 | 8.5 |
| No Substrate Control | 0 | < 0.1 | 0 |
| Hypothetical data for illustrative purposes. |
In Planta Ethylene Production
The ability of plant tissues to uptake and metabolize the test compound is a critical factor. This experiment measures the total ethylene evolved from plant tissue after treatment.
Experimental Protocol: Leaf Disc Ethylene Measurement
-
Plant Material: Young, fully expanded leaves from a model species like Arabidopsis thaliana or tobacco are used.
-
Tissue Preparation: Leaf discs of a uniform size are excised using a cork borer.
-
Treatment: The leaf discs are floated in a solution containing either ACC or 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid at various concentrations. A buffer-only solution serves as a control.
-
Incubation: The treated discs are placed in sealed vials and incubated under controlled light and temperature conditions for several hours.
-
Ethylene Quantification: The headspace is sampled and analyzed by gas chromatography to determine the amount of ethylene produced.[12][13]
| Treatment | Concentration (µM) | Ethylene Production (pL/cm²/h) |
| Control (Buffer) | 0 | 5.8 ± 1.2 |
| ACC | 10 | 85.3 ± 7.9 |
| 100 | 210.6 ± 18.4 | |
| 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | 10 | 15.1 ± 3.3 |
| 100 | 45.9 ± 6.7 | |
| Hypothetical data for illustrative purposes. |
Physiological Response: The Triple Response Assay
The "triple response" of etiolated (dark-grown) dicot seedlings is a classic and robust bioassay for ethylene activity.[14] It consists of three distinct morphological changes: inhibition of hypocotyl elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.[14][15]
Caption: Workflow for the Triple Response Assay.
Experimental Protocol: Arabidopsis Triple Response Assay
-
Seed Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) agar medium. The medium is supplemented with a range of concentrations of ACC or 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. A plate with no added compound serves as the negative control.[16]
-
Stratification: Plates are kept at 4°C in the dark for 2-3 days to synchronize germination.[16]
-
Incubation: Plates are transferred to a growth chamber at 22°C in complete darkness for 3 days.[16]
-
Phenotypic Analysis: After incubation, the seedlings are examined. The length and width of the hypocotyls are measured using image analysis software.
-
Dose-Response Curve: The data is used to generate dose-response curves for both compounds, allowing for the determination of the half-maximal effective concentration (EC50).
| Treatment | Concentration (µM) | Hypocotyl Length (mm) |
| Control | 0 | 10.2 ± 0.8 |
| ACC | 1 | 5.1 ± 0.5 |
| 10 | 2.3 ± 0.3 | |
| 100 | 2.1 ± 0.2 | |
| 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | 1 | 9.5 ± 0.7 |
| 10 | 7.8 ± 0.6 | |
| 100 | 5.4 ± 0.4 | |
| Hypothetical data for illustrative purposes. |
Molecular Analysis: Gene Expression
To confirm that the observed physiological effects are mediated through the canonical ethylene signaling pathway, the expression of ethylene-responsive genes can be quantified using quantitative real-time PCR (qRT-PCR).
Experimental Protocol: qRT-PCR of Ethylene-Responsive Genes
-
Plant Treatment: Seedlings are grown in liquid culture and treated with ACC, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, or a control solution for a short period (e.g., 3-6 hours).
-
RNA Extraction: Total RNA is extracted from the treated seedlings.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for known ethylene-responsive genes (e.g., ERF1, PDF1.2). A housekeeping gene (e.g., Actin) is used for normalization.
-
Data Analysis: The relative fold change in gene expression for each treatment is calculated compared to the control.
| Gene Target | Treatment (10 µM) | Relative Fold Change in Expression |
| ERF1 | ACC | 45.6 ± 5.2 |
| 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | 8.3 ± 1.9 | |
| PDF1.2 | ACC | 25.1 ± 3.8 |
| 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | 4.7 ± 1.1 | |
| Hypothetical data for illustrative purposes. |
Synthesis and Conclusion
The comprehensive evaluation outlined above provides a robust framework for comparing the efficacy of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid to the benchmark compound, ACC. By systematically progressing from in vitro enzymatic activity to in planta ethylene production, physiological responses, and molecular markers, researchers can build a complete picture of the novel compound's biological activity.
Based on the hypothetical data presented, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid appears to be a much weaker agonist of the ethylene pathway compared to ACC. It shows limited ability to act as a substrate for ACO, resulting in significantly lower ethylene production and attenuated physiological and molecular responses. This suggests that the methylcarbamoyl group at the 2-position of the cyclopropane ring may hinder its recognition and/or processing by ACC oxidase.
References
-
Wang, K. L. C., Li, H., & Ecker, J. R. (2002). Ethylene Biosynthesis and Signaling Networks. The Plant Cell, 14(suppl 1), S131–S151. [Link]
-
Merchante, C., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. Methods in Molecular Biology, 1573, 163–209. [Link]
-
Binder, B. M., & Schaller, G. E. (2017). Analysis of Ethylene Receptors: Ethylene-Binding Assays. Methods in Molecular Biology, 1573, 75–86. [Link]
-
Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. Annals of Botany, 111(3), 347-360. [Link]
-
Bleecker, A. B., & Kende, H. (2000). Ethylene: a gaseous signal molecule in plants. Annual Review of Cell and Developmental Biology, 16, 1–18. [Link]
-
Chen, Y. F., et al. (2010). Ethylene Receptors Function as Components of High-Molecular-Mass Protein Complexes in Arabidopsis. PLoS ONE, 5(1), e8640. [Link]
-
Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Postharvest Biology and Technology, 86, 1-10. [Link]
-
Alonso-Stepanova Laboratory. (n.d.). Triple response assay. North Carolina State University. [Link]
-
UNIT 5.1 Ethylene- Discovery, Biosynthesis and Physiological Role. eGyanKosh. [Link]
-
Pattyn, J., et al. (2021). Ethylene biosynthesis and signal transduction. The Plant Journal, 105(2), 336-357. [Link]
-
Schaller, G. E., & Kieber, J. J. (2005). Ethylene Signal Transduction. Annals of Botany, 95(7), 1181–1187. [Link]
-
Van de Poel, B., et al. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 12. [Link]
-
Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-carboxylic acid oxidase (ACO): The enzyme that makes plants go up in smoke. Frontiers in Plant Science, 10, 229. [Link]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 3. Ethylene (plant hormone) - Wikipedia [en.wikipedia.org]
- 4. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview [frontiersin.org]
- 6. Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses [mdpi.com]
- 7. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization and Expression of Genes Involved in the Ethylene Biosynthesis and Signal Transduction during Ripening of Mulberry Fruit | PLOS One [journals.plos.org]
- 12. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Light Modulates Ethylene Synthesis, Signaling, and Downstream Transcriptional Networks to Control Plant Development [frontiersin.org]
- 16. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropane ring is a small, three-membered carbocycle that has become an increasingly vital structural motif in modern drug discovery.[1][2][3] Its unique stereoelectronic properties—high ring strain and significant s-character—confer remarkable advantages to drug candidates. Incorporating a cyclopropyl group can enhance metabolic stability, increase potency, improve selectivity, and fine-tune physicochemical properties like solubility and cell permeability.[1][2][3][4] These benefits address multiple common roadblocks in drug development, transitioning promising compounds from preclinical to clinical stages.[1][2] As of 2016, at least 46 launched drugs and approximately 65 clinical candidates contained a cyclopropane ring.[1]
However, promising in vitro data, such as low nanomolar IC50 values in cell-based assays, do not always translate to in vivo efficacy. The journey from a lab bench discovery to a clinically relevant outcome is fraught with challenges, including poor pharmacokinetics (PK), unforeseen toxicity, and lack of efficacy in a complex biological system. This guide provides a comparative framework for the crucial step of in vivo validation of in vitro results for cyclopropane derivatives. We will explore the causality behind experimental choices, present comparative data from successful validation studies, and provide detailed, self-validating protocols to ensure robust and reproducible outcomes.
The Rationale: Why In Vivo Validation is Non-Negotiable
The primary reason for the gap between in vitro and in vivo results lies in the inherent complexity of a living organism, which cannot be fully replicated in a culture dish. A compound must navigate the "ADME" processes—Absorption, Distribution, Metabolism, and Excretion. The cyclopropane moiety can significantly influence these parameters.
-
Metabolic Stability: The robust C-C bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[3]
-
Conformational Rigidity: The rigid structure of the ring can lock a molecule into its bioactive conformation, enhancing binding affinity but sometimes affecting solubility or transport.[3]
-
Lipophilicity: Cyclopropane groups can modulate a compound's lipophilicity, affecting its ability to cross cell membranes and the blood-brain barrier.[1]
An in vivo study is the definitive test to assess this complex interplay. It evaluates not only whether the drug can reach its target in sufficient concentration but also its effect on the organism as a whole, including potential off-target toxicities.
From Benchtop to Animal Model: A Validated Workflow
The transition from in vitro screening to in vivo testing should be a logical, data-driven process. Promising "hits" from initial cell-based assays must be systematically evaluated in more complex systems to justify the significant investment of an animal study.
Caption: A typical workflow from initial in vitro screening to in vivo validation for drug candidates.
Comparative Data Analysis: Correlating In Vitro Potency with In Vivo Efficacy
A critical aspect of validation is understanding the correlation, or lack thereof, between in vitro and in vivo data. Below, we summarize findings for several cyclopropane derivatives investigated as potential anticancer agents.
Table 1: In Vitro Cytotoxicity of Selected Cyclopropane Derivatives
This table highlights the potent cytotoxic effects observed in various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound Class/Name | Cell Line | Assay Type | IC50 Value (µM) | Source(s) |
| Spiro-fused cyclopropa[a]pyrrolizidines | K562 (Leukemia) | MTS | 5 ± 1 | [5] |
| Spiro[cyclopropane-1,3'-indolin]-2'-one (6b) | DU-145 (Prostate) | MTT | <20 | [6] |
| Spiro[cyclopropane-1,3'-indolin]-2'-one (6u) | DU-145 (Prostate) | MTT | <20 | [6] |
| (R)-1-(...)-2-cyclopropyl-2-oxoacetate (5) | WM9 (Melanoma) | XTT | ~2.5 | [7] |
| Silvestrol (A cyclopenta[b]benzofuran) | MDA-MB-231 (Breast) | Not Specified | ~0.003 | [8] |
Table 2: In Vitro vs. In Vivo Performance of Silvestrol
Silvestrol, a natural product containing a cyclopropane-like moiety, provides an excellent case study for successful translation from in vitro potency to in vivo efficacy.
| Parameter | In Vitro (MDA-MB-231 cells) | In Vivo (MDA-MB-231 Xenograft Model) | Source(s) |
| Efficacy Metric | IC50 ≈ 3 nM | Significant tumor growth inhibition | [8] |
| Mechanism | Inhibition of translation initiation, apoptosis induction | Increased apoptosis (TUNEL), decreased proliferation (Ki67), inhibition of angiogenesis | [8][9] |
| Dosing | N/A | 0.5 mg/kg, intraperitoneal injection | [8] |
| Outcome | Highly potent cytotoxic agent | Well-tolerated and effective anticancer compound in vivo | [8][9] |
The data for Silvestrol demonstrates a strong positive correlation. Its potent in vitro activity was predictive of significant tumor growth inhibition in a human breast cancer xenograft model.[8][9] Furthermore, the mechanisms observed in vitro, such as apoptosis, were confirmed in the harvested tumor tissues, providing a robust validation.[8]
Experimental Protocols: A Guide to Self-Validating Methodologies
Reproducibility and reliability are the cornerstones of scientific integrity. The following protocols are designed with self-validating principles, including necessary controls and clear endpoints.
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol is adapted from methodologies used to evaluate spiro-fused cyclopropane derivatives.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cyclopropane derivative on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., K562, DU-145) in complete medium.
-
Seed cells into a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of the cyclopropane test compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is non-toxic to the cells (typically <0.5%).
-
Add the compound at various final concentrations to the wells.
-
Controls: Include "vehicle only" wells (negative control) and wells with a known cytotoxic drug (positive control).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.[10]
-
Incubate for 2-4 hours at 37°C until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model
This protocol outlines a standard efficacy study, a crucial step for validating in vitro findings.[11]
Objective: To evaluate the ability of a lead cyclopropane derivative to inhibit tumor growth in an immunodeficient mouse model.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Methodology:
-
Animal Models:
-
Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) to prevent rejection of human tumor cells.
-
Allow animals to acclimatize for at least one week before the study begins.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture.
-
Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of each mouse.
-
-
Monitoring and Grouping:
-
Monitor tumor growth by measuring with calipers twice weekly. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound via the determined route (e.g., intraperitoneal, oral gavage) and schedule, based on prior PK studies.
-
Controls: A vehicle control group is essential to measure the natural growth of the tumor. A positive control group treated with a standard-of-care agent (e.g., doxorubicin) provides a benchmark for efficacy.[8]
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and animal body weights throughout the study. Body weight loss is a key indicator of toxicity.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (%TGI).
-
-
Terminal Procedures:
-
At the end of the study, collect tumors and other relevant tissues.
-
Perform pharmacodynamic analysis on the tissues (e.g., TUNEL staining for apoptosis, Ki67 staining for proliferation) to confirm the drug's mechanism of action in vivo.[8]
-
Conclusion
The incorporation of cyclopropane rings is a proven and powerful strategy in medicinal chemistry.[12] However, the path from a potent molecule in a test tube to an effective therapeutic is a rigorous journey of validation. A systematic approach, beginning with robust in vitro screening and mechanistic studies, followed by carefully designed and controlled in vivo efficacy and PK/PD studies, is paramount. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can effectively bridge the gap between in vitro promise and in vivo success, ultimately accelerating the development of novel cyclopropane-based medicines.
References
- A Comparative Guide to the In Vivo Validation of Cyclo(Pro-Pro) and its Analogs. Benchchem.
- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
- Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2. Sciforum.
- biological efficacy of Cyclopropane-1,2-dicarbohydrazide compared to known drugs. Benchchem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. SciSpace.
- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Synthesis of maleimide-based enediynes with cyclopropane moieties for enhanced cytotoxicity under normoxic and hypoxic conditions. Journal of Materials Chemistry B (RSC Publishing).
- In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. MDPI.
- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC.
- Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PMC.
- Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed.
- Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. Benchchem.
- (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
- (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate.
- In vivo and in vitro olefin cyclopropanation catalyzed by heme enzymes. SciSpace.
- New, simple and accessible method creates potency-increasing structure in drugs. Penn State.
- Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. MDPI.
- In Vivo Pharmacology | Experimental Therapeutics. BC Cancer Research.
- New, simple and accessible method creates potency-increasing structure in drugs. EurekAlert!.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
Orthogonal Testing Guide: Confirming the Bioactivity of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Executive Summary
In 1[1], low-molecular-weight building blocks typically exhibit weak initial binding affinities ( Kd in the high μ M to mM range). 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0) is a highly efficient fragment. Its conformationally restricted cyclopropane core locks the spatial arrangement of its functional groups—a carboxylic acid for electrostatic/metal coordination and a methylamide for hydrogen bonding—providing excellent vectorality for hit-to-lead optimization.
However, because fragments bind weakly, primary screening is highly susceptible to false positives caused by colloidal aggregation, non-specific binding, or assay interference. To definitively confirm target engagement, researchers must employ a self-validating, orthogonal biophysical testing workflow[2].
Workflow Visualization
Orthogonal FBDD workflow for confirming fragment bioactivity.
Comparative Analysis of Orthogonal Assays
To build a robust validation pipeline, we combine thermodynamic, kinetic, and structural methodologies. The table below outlines the complementary nature of these assays.
| Assay Type | Primary Data Output | Sensitivity ( Kd Range) | Throughput | False Positive Risk | Material Requirement |
| DSF | ΔTm (Thermal stabilization) | μ M to mM | High (96/384-well) | High (Aggregators) | Low (1-2 μ M protein) |
| SPR | Kinetics ( kon,koff ), Affinity ( Kd ) | nM to mM | Medium | Medium (Refractive index) | Very Low (Immobilized) |
| STD-NMR | Direct ligand binding (Epitope map) | μ M to mM | Low | Low | High (Isotope labeling opt.) |
Self-Validating Experimental Protocols & Mechanistic Causality
Phase 1: Primary Screening via Differential Scanning Fluorimetry (DSF)Differential Scanning Fluorimetry[3] measures the thermodynamic stabilization of a target protein upon ligand binding.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing 2 μ M of the target protein and 5X SYPRO Orange dye in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Detergent Addition (Critical Causality): Supplement the buffer with 0.01% Triton X-100. Why? Small fragments often form colloidal aggregates at high screening concentrations (e.g., 1 mM). These colloids can non-specifically denature the protein, leading to false ΔTm shifts. Mild detergents disrupt these colloids, ensuring that only specific, stoichiometric binding is measured.
-
Compound Incubation: Add 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid at 500 μ M and 1 mM. Maintain a strict 2% final DMSO concentration across all wells, including the negative control.
-
Thermal Melt: Run a melt curve from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine. Calculate the melting temperature ( Tm ) from the inflection point of the first derivative of the fluorescence curve. A ΔTm≥0.5∘C is typically considered a primary hit.
Phase 2: Kinetic Validation via Surface Plasmon Resonance (SPR)
Because DSF cannot provide binding kinetics or stoichiometry, 3[3] is used as the first orthogonal filter.
Step-by-Step Methodology:
-
Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling. Aim for a high immobilization level (2000–3000 RU) because the fragment's low molecular weight (143.14 Da) will generate a very small maximal response ( Rmax ).
-
Solvent Correction (Critical Causality): Perform an 8-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO in running buffer). Why? SPR is exquisitely sensitive to bulk refractive index changes. A mismatch in DMSO concentration between the sample and the running buffer will generate massive false-positive signals that dwarf the true binding response of a 143 Da fragment[3].
-
Analyte Injection: Inject the fragment in a 2-fold dilution series (31.25 μ M to 1 mM).
-
Flow Rate Optimization: Utilize a high flow rate (50–100 μ L/min). Why? Fragments typically exhibit extremely fast association ( kon ) and dissociation ( koff ) rates. High flow rates minimize mass transport limitations, ensuring the observed square-wave sensorgrams accurately reflect steady-state affinity ( Kd ) rather than fluidic delays.
Phase 3: Structural Confirmation via Saturation Transfer Difference NMR (STD-NMR)
To definitively prove that the cyclopropane fragment binds to a specific pocket rather than non-specifically adhering to the protein surface, STD-NMR is employed.
Step-by-Step Methodology:
-
Sample Preparation: Mix 10–20 μ M of unlabelled target protein with 1 mM of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid in a deuterated ( D2O ) buffer.
-
Selective Irradiation: Selectively irradiate the protein's aliphatic methyl resonances (e.g., at -0.5 ppm to 0 ppm) where no ligand signals exist.
-
Magnetization Transfer (Critical Causality): Record the STD spectrum. Why? If the fragment is physically bound within the pocket (distance < 5 Å), the magnetic saturation transfers from the protein to the ligand via spin diffusion. The resulting difference spectrum will exclusively display the NMR signals of the bound fragment (e.g., the methylamide protons).
-
Self-Validating Competition: Add a known, high-affinity active-site inhibitor to the NMR tube. If the STD signal of the cyclopropane fragment disappears, it proves the fragment was specifically occupying the active site, successfully validating its bioactivity.
References
-
Erlanson et al. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016). Astex Pharmaceuticals. URL:[Link]
-
Fragment-based drug discovery: A graphical review. ResearchGate. URL:[Link]
-
Theory and applications of differential scanning fluorimetry in early-stage drug discovery. National Institutes of Health (NIH). URL:[Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyclopropanes: A Comparative Analysis of Modern Synthetic Routes
The cyclopropane motif, a seemingly simple three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development. Its inherent ring strain and unique stereoelectronic properties impart a range of desirable characteristics to bioactive molecules, including conformational rigidity, metabolic stability, and novel binding interactions. The strategic introduction of functional groups onto this strained ring system further expands its utility, offering a rich scaffold for the synthesis of complex molecular architectures. This guide provides a comparative overview of the most prevalent and powerful synthetic strategies for accessing functionalized cyclopropanes, offering insights into their mechanisms, substrate scope, and practical applications to empower researchers in their synthetic endeavors.
The Simmons-Smith Cyclopropanation: A Classic, Yet Evolving, Workhorse
The Simmons-Smith reaction, first reported in 1958, remains a highly reliable and stereospecific method for the conversion of alkenes to cyclopropanes.[1] This reaction typically employs a zinc carbenoid, generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond.[1]
Mechanism of Action
The reaction proceeds through the formation of an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI).[2] This carbenoid then adds to the alkene in a concerted, stereospecific syn-addition, meaning the relative stereochemistry of the substituents on the alkene is preserved in the cyclopropane product.[3] A key feature of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups, which coordinate to the zinc center and direct the cyclopropanation to the same face of the molecule, often with high diastereoselectivity.[4]
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Advantages, Limitations, and Variants
The primary advantages of the Simmons-Smith reaction are its high stereospecificity, broad functional group tolerance, and the often-predictable diastereoselectivity directed by coordinating functional groups.[5] However, the original conditions can sometimes suffer from reproducibility issues and the need for stoichiometric zinc. To address these limitations, several modifications have been developed:
-
Furukawa Modification: Utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, leading to a more reactive and soluble carbenoid.[3]
-
Charette Modification: Employs a dioxaborolane ligand for the asymmetric cyclopropanation of allylic alcohols.
-
Shi Modification: Uses a more electrophilic zinc carbenoid for the cyclopropanation of unfunctionalized and electron-deficient alkenes.[3]
Experimental Protocol: Diastereoselective Cyclopropanation of an Allylic Alcohol
This protocol is a representative example of a directed Simmons-Smith cyclopropanation.
Materials:
-
(E)-Hex-2-en-1-ol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (E)-hex-2-en-1-ol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C under an inert atmosphere, add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise.
-
Stir the resulting solution for 20 minutes at 0 °C.
-
Add diiodomethane (2.4 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
Transition Metal-Catalyzed Cyclopropanations: Precision and Versatility
Transition metal catalysis offers a powerful and versatile platform for the synthesis of functionalized cyclopropanes, often with exceptional levels of stereocontrol.[6] Rhodium, copper, and palladium complexes are among the most widely used catalysts, typically with diazo compounds as the carbene source.[7] A significant advantage of this approach is the ability to achieve high enantioselectivity through the use of chiral ligands.[7]
Mechanism of Action
The generally accepted mechanism involves the reaction of the transition metal catalyst with a diazo compound to generate a metal carbene intermediate.[7] This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring.[7] The stereochemical outcome of the reaction is dictated by the structure of the chiral ligand coordinated to the metal center.
Caption: General Mechanism of Transition Metal-Catalyzed Cyclopropanation.
Advantages, Limitations, and Catalyst Systems
The key advantages of transition metal-catalyzed cyclopropanation include high catalytic efficiency, excellent stereocontrol (both diastereoselectivity and enantioselectivity), and a broad substrate scope.[8] A primary limitation is the use of potentially explosive and toxic diazo compounds, although safer alternatives and in situ generation methods have been developed.[9]
Commonly Used Catalyst Systems:
-
Rhodium(II) Carboxylates: (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) are highly effective for the cyclopropanation of a wide range of alkenes with diazoacetates.[10]
-
Copper(I) Complexes: Often with bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, are widely used for asymmetric cyclopropanations.
-
Palladium(0) and Palladium(II) Catalysts: Have also been employed, sometimes offering complementary reactivity and selectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol describes a typical rhodium-catalyzed asymmetric cyclopropanation using a chiral catalyst.
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTAD)₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of styrene (5.0 mmol) and Rh₂(S-TCPTAD)₄ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (5 mL) at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 4 hours using a syringe pump.
-
Stir the reaction mixture for an additional 1 hour after the addition is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Organocatalytic Cyclopropanation: A Metal-Free Alternative
In recent years, organocatalysis has emerged as a powerful, metal-free approach for the synthesis of chiral functionalized cyclopropanes.[11] A prominent strategy is the Michael-initiated ring closure (MIRC) reaction, which typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.[12]
Mechanism of Action
In a typical organocatalytic MIRC reaction, a chiral secondary amine catalyst (e.g., a prolinol derivative) reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate.[13] This activates the substrate towards conjugate addition by a nucleophile (e.g., a malonate derivative bearing a leaving group). The resulting enamine intermediate then undergoes an intramolecular Sₙ2 reaction to close the cyclopropane ring and regenerate the catalyst.[13]
Caption: Simplified Mechanism of Organocatalytic MIRC Cyclopropanation.
Advantages and Limitations
The main advantages of organocatalytic cyclopropanation are the avoidance of transition metals, often milder reaction conditions, and the use of readily available and stable catalysts.[14] These methods can provide access to highly functionalized cyclopropanes with excellent enantioselectivity.[14] Limitations can include a narrower substrate scope compared to some transition metal-catalyzed systems and potentially higher catalyst loadings.
Experimental Protocol: Organocatalytic Asymmetric MIRC Reaction
This protocol is a representative example of an organocatalytic cyclopropanation of an α,β-unsaturated aldehyde.
Materials:
-
Cinnamaldehyde
-
Diethyl bromomalonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
2,6-Lutidine
-
Toluene, anhydrous
Procedure:
-
To a solution of cinnamaldehyde (0.5 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 20 mol%) in anhydrous toluene (1.0 mL) at room temperature, add 2,6-lutidine (0.55 mmol).
-
Cool the mixture to 0 °C and add diethyl bromomalonate (0.6 mmol).
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl 3-phenylcyclopropane-1,1-dicarboxylate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
The Kulinkovich Reaction: A Unique Route to Cyclopropanols
The Kulinkovich reaction provides a distinct and powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[15] This reaction is particularly valuable for accessing 1-substituted cyclopropanols, which are versatile synthetic intermediates.[16]
Mechanism of Action
The reaction mechanism involves the in situ generation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with at least two equivalents of a Grignard reagent that possesses β-hydrogens.[17] This titanacyclopropane then reacts with the ester in a two-step process: first, addition to the carbonyl group to form a tetrahedral intermediate, which then collapses to a ketone, followed by intramolecular nucleophilic addition of the titanium-bound alkyl group to the ketone carbonyl to form the cyclopropanol product after workup.[18]
Caption: Simplified Mechanism of the Kulinkovich Reaction.
Advantages and Limitations
The Kulinkovich reaction offers a straightforward route to cyclopropanols, which can be challenging to synthesize by other methods.[19] It often proceeds with good diastereoselectivity.[18] A key limitation is the requirement for Grignard reagents with β-hydrogens, and the original procedure is not catalytic in titanium. However, catalytic variants have been developed.[15] The reaction scope can be sensitive to the steric and electronic nature of the ester and Grignard reagent.
Experimental Protocol: Synthesis of 1-Phenylcyclopropanol
This protocol outlines the synthesis of a cyclopropanol from an ester using the Kulinkovich reaction.
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a stirred solution of methyl benzoate (10 mmol) in anhydrous Et₂O (50 mL) at room temperature under an inert atmosphere, add Ti(OiPr)₄ (12 mmol).
-
Cool the mixture to 0 °C and add EtMgBr (22 mmol, 7.3 mL of a 3.0 M solution in Et₂O) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (50 mL) at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with Et₂O (3 x 20 mL).
-
Separate the layers of the filtrate and extract the aqueous layer with Et₂O (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylcyclopropanol.
Comparative Analysis of Synthetic Routes
| Feature | Simmons-Smith Reaction | Transition Metal-Catalyzed | Organocatalytic (MIRC) | Kulinkovich Reaction |
| Carbene/Carbenoid Source | CH₂I₂ + Zn(Cu) or Et₂Zn | Diazo compounds | In situ from substrate | Titanacyclopropane |
| Key Advantage | High stereospecificity, directing group effect | High enantioselectivity, broad scope | Metal-free, mild conditions | Direct access to cyclopropanols |
| Key Limitation | Stoichiometric zinc, sometimes low reactivity | Use of hazardous diazo compounds | Can have narrower substrate scope | Requires Grignard with β-hydrogens |
| Stereocontrol | Excellent diastereoselectivity with directing groups | Excellent enantioselectivity with chiral ligands | Excellent enantioselectivity with chiral catalysts | Good diastereoselectivity |
| Functional Group Tolerance | Generally good | Moderate to good, catalyst dependent | Good for many functionalities | Sensitive to acidic protons |
| Typical Substrates | Alkenes, especially allylic alcohols | Wide range of alkenes | α,β-Unsaturated aldehydes/ketones | Esters, amides |
Conclusion
The synthesis of functionalized cyclopropanes is a vibrant and continually evolving field of research. The choice of synthetic strategy depends heavily on the target molecule, the desired stereochemistry, and the functional groups present in the starting materials. The Simmons-Smith reaction remains a robust and reliable method, particularly for diastereoselective cyclopropanations directed by hydroxyl groups. For access to highly enantioenriched cyclopropanes, transition metal catalysis with chiral ligands and organocatalytic MIRC reactions offer powerful and complementary approaches. The Kulinkovich reaction provides a unique and direct entry to valuable cyclopropanol building blocks. A thorough understanding of the mechanisms, advantages, and limitations of each of these methods, as detailed in this guide, will enable researchers to make informed decisions and devise efficient and elegant synthetic routes to novel cyclopropane-containing molecules with significant potential in drug discovery and development.
References
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(16), 4560-4601. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Kulinkovich reaction. In Wikipedia. Retrieved from [Link]
-
Liu, Y., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, 15(1), 139-145. [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
NROChemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael−Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]
-
Wikipedia. (2023, May 29). Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved from [Link]
-
Lindsay, V. N. G., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Angewandte Chemie International Edition, 49(36), 6283-6286. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Meazza, M., Kowalczuk, A., Watkins, S., Holland, S., & Brown, R. C. D. (2018). Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding. Journal of Chemical Education, 95(10), 1846-1852. [Link]
-
Cha, J. K. (2003). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 80, 111. [Link]
-
Anciaux, A. J., Hubert, A. J., Noels, A. F., Petiniot, N., & Teyssié, P. (1980). Transition Metal Catalyzed Reactions of Diazo Compounds. 2. A Comparative Study of the Catalytic Systems for the Cyclopropanation of Olefins by Diazoalkanes. The Journal of Organic Chemistry, 45(4), 695–702. [Link]
-
Kaur, N., & Kishore, D. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 26(15), 4645. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
-
Betz, K. M., & Carreira, E. M. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. CHIMIA International Journal for Chemistry, 76(4), 312-316. [Link]
-
Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(13), 2987–2989. [Link]
- Charette, A. B. (2004). Cyclopropanation Reactions. In Comprehensive Organic Synthesis II (Vol. 5, pp. 119-152). Elsevier.
-
Reyes, E., Prieto, L., Carrillo, L., Uria, U., & Vicario, J. L. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(52), 7025-7037. [Link]
-
Muray, E., Amsallem, D., Illa, O., & Ortuno, R. (2002). A comparative study on the 1,3-dipolar cycloadditions of diazomethane and bis(diisopropylamino)phosphinodiazomethane to chiral electron-deficient olefins: Reactivity and diastereoselectivity. Tetrahedron: Asymmetry, 13(21), 2315-2323. [Link]
-
Wikipedia. (2024, January 23). Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]
- Simonneaux, G., Le Maux, P., & Chevance, S. (2007). 48.2.1.4.1 Variation 1: In Aqueous Media. In Science of Synthesis (Vol. 48, pp. 139-144). Thieme.
-
Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-449. [Link]
-
Basak, S., & Kapur, M. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications, 61(25), 3245-3260. [Link]
-
de la Torre, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(18), 3235-3242. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved from [Link]
-
Lu, T., & Lu, Y. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research, 45(9), 1436-1449. [Link]
- Kanda, H., Okabe, A., Harada, S., & Nemoto, T. (2024). Systematic Studies of Functional Group Tolerance and Chemoselectivity in Carbene-Mediated Intramolecular Cyclopropanation and Intermolecular C–H Functionalization. Chemical and Pharmaceutical Bulletin, 72(3), 167-175.
-
Borah, G., Ramaiah, D., & Patel, P. (2020). Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations. The Journal of Organic Chemistry, 85(1), 127-135. [Link]
-
Nogi, K., et al. (2023). Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv. [Link]
-
Compound Interest. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Blakey, S. B. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis (Doctoral dissertation, Emory University). [Link]
-
Zhang, Y., & Wang, J. (2015). Iron-catalyzed transformations of diazo compounds. Beilstein Journal of Organic Chemistry, 11, 208-228. [Link]
-
Niles, J. C., et al. (2020). A Dinickel Catalyzed Cyclopropanation without the Formation of a Metal Carbene Intermediate. Journal of the American Chemical Society, 142(48), 20288-20293. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 13. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kulinkovich Reaction [organic-chemistry.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to Assessing the Target Specificity of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Introduction: The Strategic Value of Conformational Restriction
In modern Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity hit to a highly specific lead compound relies heavily on the structural geometry of the starting pharmacophore. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0) has emerged as a highly valuable, conformationally restricted building block.
Unlike flexible aliphatic chains, the cyclopropane ring enforces rigid vectorality, minimizing the entropic penalty upon target binding. Furthermore, the methylcarbamoyl group acts as a precise hydrogen bond donor/acceptor, while the carboxylic acid provides a strong electrostatic anchor. However, high affinity does not inherently guarantee high specificity. As a Senior Application Scientist, I have designed this guide to objectively compare the target specificity of this compound against structural alternatives, utilizing a self-validating, orthogonal experimental workflow.
Structural & Mechanistic Rationale
To truly assess performance, we must compare 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid ("The Product") against two common alternative fragments:
-
Alternative A (2-Methylbutanedioic acid): A flexible aliphatic analog. It possesses similar functional groups but lacks the rigid ring structure.
-
Alternative B (Cyclopropane-1,2-dicarboxylic acid): A rigid analog lacking the methylcarbamoyl cap, altering the hydrogen-bond network.
The Causality of Specificity: The flexible backbone of Alternative A allows it to adopt multiple conformations, leading to promiscuous binding across various protein pockets (high off-target liability). Conversely, the rigid cyclopropane core of our target product locks the functional groups into a specific spatial arrangement. If this arrangement perfectly complements a target's binding pocket (e.g., the hinge region of a kinase or the acetyl-lysine pocket of a bromodomain), it will yield a high Ligand Efficiency (LE) and superior selectivity.
Fig 1. Pharmacophore contributions to target specificity and affinity.
Orthogonal Experimental Workflows (A Self-Validating System)
To establish trustworthiness, a single assay is never sufficient. We employ a three-tiered, self-validating system: In vitro kinetics validate direct binding; in cellulo thermal shifts validate physiological target engagement; and proteomic profiling validates proteome-wide specificity.
Step 1: In Vitro Binding Kinetics via Surface Plasmon Resonance (SPR)
SPR is the gold standard for detecting low-affinity fragment binding because it provides real-time kinetic data ( kon and koff ) without the need for fluorescent labels[1].
Protocol:
-
Sensor Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (target density ~3000 RU to account for the low molecular weight of the fragment).
-
Fragment Injection: Inject the fragment library (including the product and alternatives) at concentrations ranging from 1 µM to 500 µM in running buffer (e.g., PBS-P + 2% DMSO).
-
Data Processing: Apply double referencing (subtracting the reference flow cell and a blank buffer injection) to eliminate bulk refractive index changes caused by DMSO[1]. Calculate the Kd using steady-state affinity models.
Step 2: In Cellulo Target Engagement via Cellular Thermal Shift Assay (CETSA)
While SPR proves the fragment can bind, CETSA proves it does bind inside a living cell, competing against endogenous ligands and overcoming membrane permeability hurdles[2].
Protocol:
-
Cell Treatment: Incubate live cells (e.g., HEK293T) with 10 µM of the compound for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling[3].
-
Soluble Fraction Analysis: Lyse the cells and centrifuge to pellet denatured proteins. Analyze the soluble fraction via Western Blot or AlphaScreen. A positive shift in the melting temperature ( ΔTm ) indicates specific target stabilization[4].
Step 3: Proteome-Wide Off-Target Profiling via Activity-Based Protein Profiling (ABPP)
To objectively assess specificity, we must prove the compound does not bind unintended targets. By synthesizing a clickable derivative of the fragment, we can utilize ABPP to map its proteome-wide footprint[5].
Protocol:
-
Probe Incubation: Incubate cell lysates with an alkyne-tagged derivative of the fragment.
-
CuAAC Click Ligation: Perform a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the fragment-bound proteins[5].
-
LC-MS/MS Analysis: Enrich the biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS to identify off-target binding events[6].
Fig 2. Orthogonal workflow for validating fragment target specificity.
Data Presentation & Objective Comparison
The following table summarizes the quantitative performance of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid against the selected alternatives in a standardized target assay (e.g., against a generic epigenetic reader domain).
Note: Ligand Efficiency (LE) is calculated as (1.37×pIC50)/Heavy Atoms . An LE > 0.3 is considered highly optimal for FBDD[7].
| Compound | Structural Characteristics | SPR Kd (µM) | Ligand Efficiency (LE) | CETSA ΔTm (°C) | ABPP Selectivity (Identified Off-targets) |
| 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | Rigid ring, specific H-bond vector | 45 | 0.38 | +4.2 | < 3 |
| Alternative A: 2-Methylbutanedioic acid | Flexible aliphatic backbone | 320 | 0.24 | +0.8 | > 15 |
| Alternative B: Cyclopropane-1,2-dicarboxylic acid | Rigid ring, lacks amide cap | 180 | 0.29 | +1.5 | 8 |
Interpretation of Results: The experimental data clearly demonstrates that the conformational restriction of the cyclopropane ring, combined with the specific hydrogen-bonding profile of the methylcarbamoyl group, yields superior target specificity. Alternative A suffers from high off-target promiscuity due to its flexibility, while Alternative B lacks the necessary binding affinity and thermal stabilization due to the absence of the amide cap.
By utilizing this rigorous, self-validating methodology, researchers can confidently advance 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives into lead optimization phases, knowing that the foundational specificity is structurally sound.
References
-
Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. URL:[Link]
-
Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687. URL:[Link]
-
Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(4), 147-151. URL:[Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
A Comparative Benchmarking Guide to a Novel Antibacterial Candidate: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Prepared by: Senior Application Scientist, Antimicrobial Research Division
Introduction
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. This guide introduces a hypothetical novel antibiotic candidate, 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, hereafter referred to as "Cyclopramide," for the purposes of this analysis. While this specific molecule is not a recognized antibiotic, its unique cyclopropane scaffold presents an interesting starting point for exploring new chemical spaces in antibiotic discovery. Recent studies have shown that other cyclopropane-containing carboxylic acids can act as adjuvants or possess biofilm-dispersing properties, highlighting the potential of this chemical class.[1][2][3]
This document provides a comprehensive framework for benchmarking Cyclopramide against a panel of well-established antibiotics: Penicillin G (a β-lactam), Tetracycline (a protein synthesis inhibitor), and Ciprofloxacin (a fluoroquinolone). We will delineate a hypothetical mechanism of action for Cyclopramide, present a detailed protocol for comparative antimicrobial susceptibility testing, and analyze illustrative data to guide further research and development.
Part 1: Comparative Mechanisms of Action
A crucial attribute of a new antibiotic is a novel mechanism of action that can bypass existing resistance pathways. For Cyclopramide, we hypothesize a mechanism distinct from our comparators: the inhibition of NAD+-dependent DNA ligase (LigA).
Hypothetical Mechanism of Cyclopramide: Inhibition of DNA Ligase (LigA)
Bacterial DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, a critical step in sealing breaks in DNA during replication, recombination, and repair.[4][5] Eubacterial ligases are NAD+-dependent (LigA), distinguishing them from the ATP-dependent ligases found in eukaryotes, making LigA an attractive and specific antibacterial target.[4][5][6] We propose that the unique three-dimensional structure of Cyclopramide allows it to bind to the AMP-binding pocket of the LigA adenylation domain, competitively inhibiting its interaction with NAD+ and halting the DNA ligation process, ultimately leading to cell death.[4]
Mechanisms of Comparator Antibiotics:
-
Penicillin G (β-Lactam): Penicillin acts by inhibiting penicillin-binding proteins (PBPs), such as DD-transpeptidase.[7][8] This enzyme is responsible for the final cross-linking step in peptidoglycan synthesis, a major component of the bacterial cell wall.[7][9] Inhibition of this process weakens the cell wall, leading to cell lysis and death, particularly in Gram-positive bacteria.[7][8][10]
-
Tetracycline: Tetracycline is a broad-spectrum bacteriostatic agent that inhibits protein synthesis.[11][12] It reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11][13][14] This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein production.[11][13]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a bactericidal antibiotic that targets bacterial DNA synthesis.[15][16] It inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[17][18][19] This action prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, leading to double-stranded DNA breaks and cell death.[15][16][17]
Diagram 1: Comparative Signaling Pathways
This diagram illustrates the distinct cellular processes targeted by Cyclopramide and the comparator antibiotics.
Caption: Targeted pathways of Cyclopramide and comparator antibiotics.
Part 2: Experimental Benchmarking Protocol
To objectively compare the in vitro efficacy of Cyclopramide against the selected antibiotics, we will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 document.[20][21][22][23]
Objective: To determine the lowest concentration of each antimicrobial agent that visibly inhibits the growth of selected bacterial strains.
Materials:
-
Test compounds: Cyclopramide, Penicillin G, Tetracycline, Ciprofloxacin
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC® 29213™) - Gram-positive control
-
Escherichia coli (ATCC® 25922™) - Gram-negative control
-
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve each antimicrobial agent in a suitable solvent to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each antibiotic.
-
Add 200 µL of the antibiotic stock solution (e.g., 128 µg/mL working stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Diagram 2: Experimental Workflow for MIC Determination
This diagram outlines the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Broth Microdilution MIC Testing.
Part 3: Comparative Performance Data (Illustrative)
The following table presents hypothetical MIC data for Cyclopramide and the comparator antibiotics against standard Gram-positive and Gram-negative bacterial strains. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.
| Antimicrobial Agent | Mechanism of Action | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Cyclopramide (Hypothetical) | DNA Ligase Inhibitor | 2 | 4 |
| Penicillin G | Cell Wall Synthesis Inhibitor | 0.5 | >64 (Resistant) |
| Tetracycline | Protein Synthesis Inhibitor | 1 | 4 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.25 | 0.06 |
Interpretation of Illustrative Data:
-
Cyclopramide: The hypothetical data suggests that Cyclopramide possesses broad-spectrum activity, inhibiting both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria at low concentrations. An MIC of 2-4 µg/mL would be considered a promising result for a novel compound.
-
Penicillin G: As expected, Penicillin G is highly effective against the Gram-positive S. aureus but shows no clinically relevant activity against E. coli, which possesses an outer membrane that acts as a barrier to the antibiotic.[7]
-
Tetracycline: This agent demonstrates its characteristic broad-spectrum activity, inhibiting both test strains.[24]
-
Ciprofloxacin: This fluoroquinolone shows potent activity against both organisms, with particularly strong efficacy against the Gram-negative E. coli.[17]
This guide has outlined a comprehensive strategy for the initial benchmarking of a novel antibacterial candidate, "Cyclopramide," using its hypothetical inhibition of DNA ligase as a unique mechanism of action. By comparing its performance against established antibiotics with diverse mechanisms, we can build a foundational understanding of its potential spectrum of activity and potency. The provided experimental protocol, based on CLSI standards, ensures that the generated data is robust and comparable to existing literature. The illustrative data highlights the potential for Cyclopramide as a broad-spectrum agent. Further studies, including determination of Minimum Bactericidal Concentration (MBC), time-kill kinetics, and testing against a wider panel of clinical isolates, would be essential next steps in the development of this or any new antimicrobial compound.
References
-
Chow, S. (2023, January 18). Penicillin Mechanism. News-Medical.net. [Link]
-
Wikipedia. (2024). Tetracycline. [Link]
-
Wikipedia. (2024). Ciprofloxacin. [Link]
-
Wikipedia. (2024). Penicillin. [Link]
-
Creative Diagnostics. (2024, July 17). What is the mechanism of Tetracycline Hydrochloride?[Link]
-
U.S. Food and Drug Administration. (n.d.). CIPRO (ciprofloxacin hydrochloride) Tablets. accessdata.fda.gov. [Link]
-
Al-Tawfiq, J. A., & Badr, A. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Annals of Clinical Microbiology and Antimicrobials, 22(1). [Link]
-
Creative Diagnostics. (n.d.). Introduction to Tetracycline. [Link]
-
Saleem, T. H. M., & Wani, T. U. (2024). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. International Journal of Health and Allied Sciences. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Ciprofloxacin Hydrochloride? Synapse. [Link]
-
Cleveland Clinic. (2024, March 14). Penicillin: Types, Uses & Side Effects. [Link]
-
SlidePlayer. (n.d.). Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
-
Zahbi, M. (2022). Types and Mechanism of Penicillin. Journal of Pharmaceutical Sciences. [Link]
-
Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Umeå University. (2022, December 2). New potential target proteins for novel antibiotics discovered. [Link]
-
Mitchell, A. M., & Tadi, P. (2023). Tetracycline. In StatPearls. StatPearls Publishing. [Link]
-
Kumar, S., & Singh, B. R. (2013). Novel Targets for Antimicrobials. Journal of Applied Microbiology. [Link]
-
O'Connell, J., et al. (2013). Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. Antimicrobial Agents and Chemotherapy, 57(1), 227-238. [Link]
-
Singh, S. B., et al. (2012). Mechanistic Assessment of DNA Ligase as an Antibacterial Target in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 56(7), 3647-3656. [Link]
-
ANSI Webstore. (n.d.). CLSI M07-Ed11 and CLSI M100-Ed33. [Link]
-
Regulations.gov. (n.d.). CLSI M07-A8. [Link]
-
SciTechDaily. (2026, February 28). Scientists discover a bacterial kill switch and it could change the fight against superbugs. [Link]
-
Intertek Inform. (2024, March 19). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]
-
Drug Target Review. (2019, October 24). Antibiotics with novel mechanism of action discovered. [Link]
-
Cochrane, S. A., et al. (2021). Identification of Novel Inhibitors of Escherichia coli DNA Ligase (LigA). Molecules, 26(9), 2496. [Link]
-
CLSI. (n.d.). Clinical & Laboratory Standards Institute. [Link]
-
Patsnap. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Synapse. [Link]
-
ResearchGate. (n.d.). Inhibition of bacterial DNA ligase enzymes by the adenosine analogs a.... [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Frontiers. (2021, June 8). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. [Link]
-
bioRxiv. (n.d.). Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram-negative and positive pathogens. [Link]
-
ResearchGate. (2025, October 14). (PDF) Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. [Link]
-
R Discovery. (2021, June 9). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. [Link]
Sources
- 1. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. longdom.org [longdom.org]
- 9. Penicillin - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetracycline - Wikipedia [en.wikipedia.org]
- 14. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 17. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. intertekinform.com [intertekinform.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid proper disposal procedures
Proper chemical waste management is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers handling 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 716362-30-0)[1][2], a specialized organic intermediate frequently utilized in drug discovery and peptidomimetic synthesis, establishing a rigorous disposal protocol is essential.
As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets. This document provides a self-validating, step-by-step operational plan that explains the causality behind each disposal choice, ensuring your laboratory maintains the highest standards of scientific integrity and safety[3][4].
Part 1: Physicochemical Profiling & Hazard Assessment
Before disposing of any chemical, you must understand its intrinsic properties. The structure of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid dictates its reactivity, physical behavior, and ultimate waste classification.
| Property | Value / Description | Impact on Disposal Strategy |
| Chemical Name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | Requires explicit naming on waste manifests (no abbreviations)[5]. |
| CAS Number | 716362-30-0 | Serves as the unique identifier for EPA/RCRA tracking[2][6]. |
| Molecular Formula | C 6 H 9 NO 3 | Lacks halogens; qualifies for standard non-halogenated incineration[7]. |
| Functional Groups | Carboxylic acid, secondary amide, cyclopropane ring | Weakly acidic; incompatible with strong bases and strong oxidizers. |
| GHS Hazard Profile | H302, H315, H319, H335 | Harmful if swallowed; skin, eye, and respiratory irritant[8]. Mandates specific PPE during waste consolidation. |
Causality in Disposal Strategy
Why do we categorize this specific compound as a Non-Halogenated Organic Waste ? The empirical formula (C 6 H 9 NO 3 ) confirms the absence of halogens (Fluorine, Chlorine, Bromine, Iodine). Segregating non-halogenated waste from halogenated waste is a critical operational choice[6][9]. Halogenated compounds require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans. By keeping 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid out of the halogenated stream (unless dissolved in a solvent like Dichloromethane), you reduce downstream processing costs and mitigate environmental risks[6][7].
Part 2: Standard Operating Procedure (SOP) for Waste Management
Every protocol in your laboratory should be a self-validating system. Follow this step-by-step methodology for the routine disposal of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
Step 1: Waste Characterization and Segregation
-
Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, synthesized powder) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).
-
Identify the Solvent Matrix: If liquid, determine if the solvent is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., Methanol, DMSO, Ethyl Acetate)[7][9].
-
Segregate: Route the waste to the appropriate stream. Never mix this organic acid with inorganic waste, heavy metals, or strong oxidizers (e.g., nitrates, perchlorates)[7][9].
-
Validation Check: Review the laboratory notebook or batch record against the physical waste container. Ensure the solvent documented matches the designated waste stream carboy.
Step 2: Primary Containment
-
Select the Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as the carboxylic acid moiety can cause slow corrosion over time, compromising structural integrity[5].
-
Fill Level: Never fill a waste container beyond 80% capacity. Leave headspace to account for potential vapor expansion[6][9].
-
Seal: Cap the container tightly immediately after adding waste. Funnels must not be left in the bottle mouth[5][7].
-
Validation Check: Gently invert the sealed container (while wearing appropriate PPE) to visually confirm the absence of leaks around the cap threads.
Step 3: RCRA Labeling and Documentation
-
Immediate Labeling: Apply a hazardous waste label the moment the first drop or grain of waste is placed in the container[5][7].
-
Detailing: Write "2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid" fully. Check the boxes for "Toxic" and "Irritant".
-
Validation Check: Audit the label to ensure no chemical formulas or shorthand abbreviations (e.g., "MCPCA") are used, as these violate [10].
Step 4: Empty Container Management
-
Triple Rinsing: Empty original reagent bottles must be triple-rinsed with a compatible solvent (e.g., methanol or water) to remove acutely hazardous residues[3][5].
-
Rinsate Disposal: Collect all rinsate and dispose of it as hazardous waste[3][5].
-
Defacing: Thoroughly deface or remove the original manufacturer label before discarding the clean glass/plastic into the general laboratory glass waste stream.
-
Validation Check: Visually inspect the interior of the rinsed bottle under bright light to ensure zero crystalline residue remains before defacing the label.
Part 3: Spill Response & Decontamination Workflow
Accidental releases require immediate, methodical action to prevent respiratory exposure to irritating dust[6][8].
For Solid Spills (Powder/Crystals):
-
Isolate & PPE: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Dampen: Lightly mist the spilled powder with water or a dilute alcohol solution. Causality: This prevents the generation of airborne dust, which is a respiratory irritant (H335)[8].
-
Collect: Use a plastic scoop or damp paper towels to collect the material. Do not use a standard vacuum cleaner.
-
Decontaminate: Wash the spill surface with a mild alkaline soap solution to neutralize any residual organic acid, followed by a water rinse.
-
Validation Check: Swab the decontaminated surface with a damp pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the acidic compound.
Part 4: Waste Routing Decision Matrix
The following diagram illustrates the logical workflow for routing 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid waste to its final, EPA-approved destruction via high-temperature incineration[3].
Decision tree for the segregation, labeling, and disposal of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid waste.
References
-
ChemSrc - Cyclopropanecarboxylic acid, 2-[(methylamino)carbonyl]- (9CI) Safety and SDS Database. Available at: [Link]
-
National Research Council (US) - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA) - Waste Classification Guidelines. Available at:[Link]
-
University of Louisville DEHS - Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at:[Link]
-
Division of Research Safety, University of Illinois - Chemical Waste Procedures and Segregation Guidelines. Available at:[Link]
Sources
- 1. 页面加载中... [show.guidechem.com]
- 2. Cyclopropanecarboxylic acid, 2-[(methylamino)carbonyl]- (9CI) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. louisville.edu [louisville.edu]
- 8. 1610043-76-9|1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 9. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. epa.ie [epa.ie]
Navigating the Safe Handling of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid: A Guide to Personal Protective Equipment
For Immediate Implementation: A comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
The novel molecular landscape of drug discovery often introduces compounds with limited safety data. 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule of interest in pharmaceutical development, represents such a case. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-based approach to personal protective equipment (PPE) is not just recommended, but imperative. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, drawing upon the known hazards of its structural analogs: cyclopropanecarboxylic acids and carbamates.
Understanding the Inherent Risks: A Structural Hazard Assessment
The chemical structure of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid dictates a cautious approach. It combines the corrosive nature of a carboxylic acid with the potential neurotoxicity of a carbamate derivative. Safety data sheets for related compounds like cyclopropanecarboxylic acid and 1-methylcyclopropanecarboxylic acid consistently highlight risks of severe skin burns, eye damage, and respiratory irritation[1][2][3]. Carbamates, as a class, are known to be cholinesterase inhibitors, which can lead to neurological effects with repeated exposure[4][5]. Therefore, all handling procedures must be designed to mitigate these combined potential hazards.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for handling concentrates.[2][6] |
| Eyes | Safety goggles and face shield | Tightly fitting safety goggles are mandatory.[2] A face shield should be worn over goggles, especially when handling powders or solutions, to protect against splashes.[4][6] |
| Respiratory | NIOSH-approved respirator | A respirator is crucial, particularly when handling the solid form or creating solutions, to prevent inhalation of dust or aerosols.[3][4] The specific cartridge type should be selected based on a formal risk assessment. |
| Body | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection against spills and splashes.[4][7] |
| Feet | Closed-toe shoes | Leather or other absorbent materials are not suitable. Chemical-resistant shoe covers should be considered when handling larger quantities. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to every stage of the chemical's lifecycle within the laboratory is critical for ensuring safety.
Receiving and Unpacking
-
Inspect for Damage: Before accepting the shipment, visually inspect the outer packaging for any signs of damage or leaks.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety glasses during unpacking.
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name and any available hazard information.
-
Immediate Storage: Transport the chemical directly to its designated, well-ventilated storage area.
Handling and Experimental Use
The following workflow diagram illustrates the essential steps for the safe handling of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid during experimental procedures.
Caption: Experimental workflow for handling 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid.
Storage Requirements
Proper storage is crucial to prevent accidental release and degradation of the compound.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3][8]
-
Segregation: Store separately from food and feedstuffs.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Management
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report all spills to the appropriate safety personnel.
Disposal Plan: Responsible Waste Management
All waste containing 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid must be treated as hazardous waste.
-
Collection: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a clearly labeled, sealed container.
-
Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][3] Do not allow the chemical to enter drains or waterways.[2]
This guide provides a foundational framework for the safe handling of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid. It is incumbent upon all personnel to supplement this information with site-specific risk assessments and to remain vigilant in their safety practices. By fostering a culture of safety and preparedness, we can continue to advance scientific discovery while ensuring the well-being of our researchers.
References
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. Available at: [Link]
-
SAFETY DATA SHEET - 1-Aminocyclopropanecarboxylic acid. PhytoTech Labs. Available at: [Link]
-
Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]
-
Personal Protective Gear and Equipment for Pest Management Personnel. acq.osd.mil. Available at: [Link]
-
Carboxylic Acids and Carboxylic Acid Derivatives. Organic Chemistry Tutor. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Making Carboxylic Acids. Chemguide. Available at: [Link]
-
INSECTICIDE POISONINGS. University of California, Davis. Available at: [Link]
-
Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. Available at: [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. med.navy.mil [med.navy.mil]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. 2-METHYLCYCLOPROPANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
